molecular formula C18H23Cl2NO B1668846 Chlorphenoxamine hydrochloride CAS No. 562-09-4

Chlorphenoxamine hydrochloride

Cat. No.: B1668846
CAS No.: 562-09-4
M. Wt: 340.3 g/mol
InChI Key: PAQUKACYLLABHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorphenoxamine hydrochloride, with the CAS number 562-09-4 and molecular formula C18H22ClNO, is a synthetic compound classified as a first-generation antihistamine and anticholinergic agent . Its primary research applications stem from a dual mechanism of action. It functions as an antagonist of the histamine H1 receptor, which is valuable for studying allergic response pathways such as those in rhinitis and urticaria . Concurrently, its anticholinergic activity, achieved through the blockade of muscarinic acetylcholine receptors, makes it a useful tool in neurological research, particularly for investigating conditions like Parkinson's disease . Recent scientific literature has also highlighted its interest as a repurposed pharmacological tool in virology research, showing promise against several lethal viral diseases, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) . Pharmacokinetically, the compound is well-absorbed and exhibits a relatively rapid onset of action, making it suitable for various experimental models . Researchers should note that this compound is known to cross the blood-brain barrier, which can lead to sedative effects in experimental settings . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQUKACYLLABHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77-38-3 (Parent)
Record name Chlorphenoxamine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80971587
Record name 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-09-4
Record name Chlorphenoxamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphenoxamine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorphenoxamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPHENOXAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I159322PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Chlorphenoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the mechanism of action for chlorphenoxamine (B1217886) hydrochloride, a first-generation antihistamine with significant anticholinergic properties. It is intended for researchers, scientists, and drug development professionals. The guide details the primary molecular targets, associated signaling pathways, and other pharmacological activities. Quantitative data are presented in tabular format, and key pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Chlorphenoxamine hydrochloride is a first-generation H1 receptor antagonist belonging to the ethanolamine (B43304) ether group and is an analog of diphenhydramine.[1][2] It is clinically utilized for its antihistaminic effects in treating allergic conditions such as urticaria and rhinitis, and for its anticholinergic properties in managing Parkinson's disease and motion sickness.[1][2][3][4] As a first-generation agent, it readily crosses the blood-brain barrier, leading to central nervous system (CNS) effects, most notably sedation.[2][3] The therapeutic efficacy and side effect profile of chlorphenoxamine are dictated by its multifaceted interactions with histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[3][5]

Primary Mechanisms of Action

Chlorphenoxamine exerts its effects through a dual mechanism, primarily involving the antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.[2]

Histamine H1 Receptor Antagonism

The primary mechanism underlying its anti-allergic effects is the blockade of histamine H1 receptors.[6] Histamine, released from mast cells and basophils during an allergic reaction, binds to H1 receptors on various cells, including those in the airways, skin, and gastrointestinal tract.[3] This binding initiates a signaling cascade that results in classic allergy symptoms: vasodilation, increased vascular permeability, smooth muscle contraction, and itching.[3]

Chlorphenoxamine acts as a potent antagonist at the H1 receptor, competitively inhibiting the binding of histamine.[5][7] Like most first-generation antihistamines, it is believed to function as an inverse agonist, stabilizing the inactive conformation of the H1 receptor, thereby reducing its constitutive activity and blocking histamine-induced signaling.[7] This action effectively mitigates the symptoms of allergic reactions.[3]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Histamine Histamine Histamine->H1R CPX Chlorphenoxamine CPX->H1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC Response Allergic Symptoms (Vasodilation, Edema, etc.) Ca->Response PKC->Response

Caption: Histamine H1 receptor signaling pathway and its blockade by chlorphenoxamine.
Anticholinergic Activity

Chlorphenoxamine also possesses significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[2][5][8] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system.[3] By blocking its action at muscarinic receptors, chlorphenoxamine can reduce involuntary muscle movements, secretions, and gastrointestinal motility.[2][3]

This mechanism is responsible for its therapeutic use in managing the symptoms of Parkinson's disease, such as tremors and muscle stiffness, and for its effectiveness against motion sickness.[2][9][10] The anticholinergic action also contributes significantly to its side effect profile, which includes dry mouth, blurred vision, dizziness, and urinary retention.[2][3]

cluster_0 Cell Membrane (e.g., Smooth Muscle) cluster_1 Intracellular Signaling MR Muscarinic Receptor (M3) Gq Gq/11 MR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves ACh Acetylcholine ACh->MR CPX Chlorphenoxamine CPX->MR blocks IP3 IP3 PIP2->IP3 Ca Ca²⁺ release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Caption: Muscarinic acetylcholine receptor blockade by chlorphenoxamine.

Other Pharmacological Activities

Recent research has indicated that chlorphenoxamine may possess other activities beyond its primary antihistaminic and anticholinergic effects.

Antiviral Activity

In vitro studies have demonstrated that chlorphenoxamine exhibits anti-filovirus activity, inhibiting both Ebola virus (EBOV) and Marburg virus (MARV).[11] This suggests a potential for repurposing the drug as an anti-filovirus therapeutic, although the precise mechanism of this antiviral action requires further elucidation.[11]

Drug Interactions

The anticholinergic effects of chlorphenoxamine can be heightened when used concurrently with monoamine oxidase inhibitors (MAOIs).[2] Additionally, drugs that inhibit cytochrome P450 enzymes, particularly CYP2D6, may increase the plasma concentration of chlorphenoxamine, enhancing both its therapeutic effects and its adverse side effects.[2][12]

Quantitative Pharmacological Data

The available quantitative data on the pharmacological activity of chlorphenoxamine is limited. The table below summarizes key reported values.

ParameterTarget/Cell LineValueReference
IC₅₀ Ebola Virus (EBOV)1.1 µM[11]
IC₅₀ Marburg Virus (MARV)6.2 µM[11]
CC₅₀ A549 Cells55.3 µM[11]

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, this section provides generalized methodologies for the types of experiments typically used to characterize the mechanism of action of a compound like chlorphenoxamine.

Receptor Binding Assays

These assays are used to determine the binding affinity of a drug to its target receptor. A competitive radioligand binding assay is a standard method.

Generalized Protocol:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., histamine H1 or muscarinic receptors) to prepare a crude membrane fraction.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [³H]pyrilamine for H1), and varying concentrations of the unlabeled competitor drug (chlorphenoxamine).

  • Incubation: Allow the reaction to reach equilibrium at a specific temperature.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve. Calculate the IC₅₀ (concentration of drug that inhibits 50% of specific binding) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

A Prepare cell membranes expressing target receptor B Add radioligand (e.g., [³H]pyrilamine) and competitor (Chlorphenoxamine) A->B C Incubate to reach equilibrium B->C D Filter to separate bound from free radioligand C->D E Measure radioactivity of bound ligand D->E F Plot competition curve (% Binding vs. [Drug]) E->F G Calculate IC₅₀ and Ki values F->G

Caption: Generalized workflow for a competitive radioligand binding assay.
Cell-Based Functional Assays

Functional assays measure the biological response resulting from drug-receptor interaction, determining whether the drug is an agonist, antagonist, or inverse agonist.

Generalized Protocol (Calcium Flux Assay for Gq-coupled Receptors):

  • Cell Culture: Culture a cell line stably or transiently expressing the receptor of interest (e.g., H1 receptor).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Incubation: Add varying concentrations of the antagonist (chlorphenoxamine) to the cells and incubate.

  • Agonist Stimulation: Add a fixed concentration of a known agonist (e.g., histamine) to stimulate the receptor.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

  • Data Analysis: Plot the agonist-induced response against the concentration of the antagonist to determine the IC₅₀, which reflects the antagonist's potency in blocking the functional response.

A Culture cells expressing the target receptor (e.g., H1R) B Load cells with a calcium-sensitive fluorescent dye A->B C Add varying concentrations of antagonist (Chlorphenoxamine) B->C D Stimulate with a fixed concentration of agonist (Histamine) C->D E Measure change in fluorescence (intracellular Ca²⁺) D->E F Plot dose-response curve (Response vs. [Antagonist]) E->F G Determine functional IC₅₀ F->G

Caption: Generalized workflow for a cell-based calcium flux functional assay.

Conclusion

The mechanism of action of this compound is complex, primarily driven by its potent antagonism of both histamine H1 and muscarinic acetylcholine receptors. This dual activity accounts for its therapeutic applications in allergy and Parkinson's disease, as well as its characteristic sedative and anticholinergic side effects. Emerging research into its antiviral properties may open new avenues for its clinical use. A thorough understanding of its multifaceted pharmacology is crucial for its safe and effective application and for the development of future therapeutics with improved selectivity.

References

The Pharmacokinetic Profile and Metabolic Fate of Chlorphenoxamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenoxamine (B1217886) hydrochloride, a first-generation antihistamine with anticholinergic properties, has been utilized for the symptomatic relief of allergic reactions. Despite its history of clinical use, a comprehensive and quantitative understanding of its pharmacokinetic profile in humans remains elusive in publicly available literature. This technical guide synthesizes the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of chlorphenoxamine, with a particular focus on its extensive metabolic pathways. Due to the reported low plasma concentrations of the parent drug after oral administration, which often fall below the limit of detection, this guide also provides comparative pharmacokinetic data for the structurally similar antihistamine, chlorpheniramine (B86927), to offer a contextual framework. The primary metabolic routes for chlorphenoxamine have been identified as N-demethylation, oxidative deamination, ether bond cleavage, and hydroxylation of the phenyl ring, leading to a variety of urinary metabolites. This document provides a detailed overview of these transformations, summaries of identified metabolites, and outlines the experimental methodologies employed for their characterization.

Introduction

Chlorphenoxamine is an ethanolamine (B43304) derivative that exerts its therapeutic effects through the competitive antagonism of histamine (B1213489) H1 receptors.[1] Its structural similarity to other first-generation antihistamines, such as diphenhydramine (B27), is reflected in its pharmacological and metabolic characteristics. Understanding the pharmacokinetic and metabolic profile of a drug is fundamental to optimizing its therapeutic use and ensuring its safety and efficacy. This guide aims to provide a detailed technical overview of the current state of knowledge regarding the pharmacokinetics and metabolism of chlorphenoxamine hydrochloride.

Pharmacokinetics: A Data Gap

A thorough review of the scientific literature reveals a significant scarcity of quantitative pharmacokinetic data for chlorphenoxamine in humans. A key study investigating the urinary metabolism of chlorphenoxamine reported that after an oral dose of 40 mg, plasma levels of the parent drug were below the limit of detection (10 ng/mL) at all measured time points (30, 60, 120, 240, 480, and 1200 minutes).[2] This fundamental challenge has precluded the robust calculation of key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Absorption, Distribution, and Excretion

Despite the lack of plasma concentration data, general characteristics of chlorphenoxamine's ADME profile can be inferred from available studies.

  • Absorption: this compound is known to be well-absorbed from the gastrointestinal tract following oral administration.[3]

  • Distribution: As a first-generation antihistamine, chlorphenoxamine is expected to be widely distributed throughout the body and to cross the blood-brain barrier, which accounts for its sedative side effects.[3]

  • Metabolism: The liver is the primary site of metabolism for chlorphenoxamine.[3]

  • Excretion: The metabolites of chlorphenoxamine are primarily excreted via the kidneys into the urine.[2][3]

Comparative Pharmacokinetic Parameters of Chlorpheniramine

Given the absence of quantitative data for chlorphenoxamine, the pharmacokinetic parameters for the structurally analogous drug, chlorpheniramine, are presented below for comparative context. It is crucial to note that while structurally similar, these values may not be directly extrapolated to chlorphenoxamine.

ParameterValueSpeciesRouteReference
Half-life (t½) ~20 hours (adults)HumanOral[4]
Bioavailability Moderate (25-50%)HumanOral[5]
Time to Peak Plasma Concentration (Tmax) 2-4 hoursHumanOral[6]
Volume of Distribution (Vd) 7-10 L/kgHumanIntravenous[6]
Clearance (CL) 5-12 ml/min/kgHuman-[7]

Metabolism of Chlorphenoxamine

The biotransformation of chlorphenoxamine is extensive and proceeds through several key pathways, resulting in a number of identifiable metabolites in the urine. The metabolism of chlorphenoxamine is similar to that of structurally related antihistamines like diphenhydramine and doxylamine.[2] The primary metabolic pathways are:

  • N-demethylation

  • Oxidative deamination

  • Cleavage of the ether bond

  • Hydroxylation of the phenyl ring

Identified Metabolites of Chlorphenoxamine

A study involving the analysis of human urine after a 40 mg oral dose of chlorphenoxamine led to the identification of the parent drug and eight metabolites.[2] The identified metabolites are summarized in the table below.

Metabolite NumberMetabolite NameMetabolic Pathway(s)
IChlorphenoxamineUnchanged Drug
IIN-demethyl-chlorphenoxamineN-demethylation
IIIChlorphenoxamine-N-oxideN-oxidation
IV1-(4-chlorophenyl)-1-phenylethanolEther bond cleavage
V1-(4-chlorophenyl)-1-(4'-hydroxyphenyl)-ethanolEther bond cleavage, Phenyl ring hydroxylation
VI1-(4-chlorophenyl)-1-(4'-hydroxyphenyl)-etheneEther bond cleavage, Phenyl ring hydroxylation, Dehydration (potentially an artifact)
VII1-(4-chlorophenyl)-1-(4'-hydroxy-3'-methoxyphenyl)-ethanolEther bond cleavage, Phenyl ring hydroxylation and O-methylation
VIII1-(4-chlorophenyl)-1-(4'-hydroxy-3'-methoxyphenyl)-etheneEther bond cleavage, Phenyl ring hydroxylation, O-methylation, Dehydration (potentially an artifact)
IX2-[1-(4-chlorophenyl)-1-(4'-hydroxyphenyl)-ethoxy]-N-methyl-ethanaminePhenyl ring hydroxylation, N-demethylation
X2-[1-(4-chlorophenyl)-1-(4'-hydroxy-3'-methoxyphenyl-ethoxy]- N-methylethanaminePhenyl ring hydroxylation, O-methylation, N-demethylation

Note: Compounds VI and VIII may be artifacts formed during the analytical process.

Experimental Methodologies

The characterization of chlorphenoxamine and its metabolites has primarily been achieved through chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification in Urine

Objective: To identify chlorphenoxamine and its metabolites in human urine.

Protocol:

  • Sample Preparation: Urine samples are collected from subjects following the oral administration of this compound. An aliquot of urine is subjected to enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites.

  • Extraction: The hydrolyzed urine is alkalinized (e.g., with NaOH) and the analytes are extracted into an organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol). The organic layer is separated and evaporated to dryness under a stream of nitrogen.

  • Derivatization: The residue is derivatized to improve the volatility and chromatographic properties of the metabolites. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a fused-silica column coated with a non-polar stationary phase). The oven temperature is programmed to increase gradually to separate the different components of the mixture. The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.

Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) for the Analysis of Chlorphenoxamine and its N-oxide

Objective: To separate and quantify chlorphenoxamine and its N-oxide metabolite.

Protocol:

  • Chromatographic System: A liquid chromatograph equipped with a diode-array detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a gradient elution system.

  • Mobile Phase: A gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., 20.0 mM potassium dihydrogen phosphate (B84403) adjusted to pH 3 with o-phosphoric acid) and an organic modifier (e.g., methanol). A typical gradient program might start with a higher proportion of the aqueous buffer and gradually increase the proportion of the organic modifier to elute the compounds.[8]

  • Sample Preparation: Standard solutions of chlorphenoxamine and its synthesized N-oxide metabolite are prepared in a suitable solvent (e.g., methanol). For the analysis of biological samples, a liquid-liquid or solid-phase extraction procedure would be necessary to isolate the analytes from the matrix.

  • Analysis: The prepared sample is injected into the HPLC system. The compounds are separated on the C18 column based on their hydrophobicity. The diode-array detector monitors the absorbance of the eluate at multiple wavelengths, allowing for the identification and quantification of the separated compounds based on their retention times and UV spectra. A detection wavelength of 222 nm has been reported for chlorphenoxamine.[8]

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathways of Chlorphenoxamine

The following diagram illustrates the primary metabolic transformations of chlorphenoxamine.

Chlorphenoxamine_Metabolism cluster_main Chlorphenoxamine Metabolism cluster_pathways cluster_metabolites Metabolites Chlorphenoxamine Chlorphenoxamine N_Demethylation N-Demethylation Chlorphenoxamine->N_Demethylation Oxidative_Deamination Oxidative Deamination Chlorphenoxamine->Oxidative_Deamination Ether_Cleavage Ether Bond Cleavage Chlorphenoxamine->Ether_Cleavage Hydroxylation Phenyl Ring Hydroxylation Chlorphenoxamine->Hydroxylation Metabolite_II N-demethyl-chlorphenoxamine N_Demethylation->Metabolite_II Metabolite_III Chlorphenoxamine-N-oxide N_Demethylation->Metabolite_III Further Oxidation Metabolite_V Hydroxylated & Cleaved Products Oxidative_Deamination->Metabolite_V Leads to acidic and alcoholic derivatives Metabolite_IV 1-(4-chlorophenyl)-1-phenylethanol Ether_Cleavage->Metabolite_IV Hydroxylation->Metabolite_V Metabolite_Identification_Workflow cluster_workflow GC-MS Metabolite Identification Workflow Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization TMS Derivatization Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Mass Spectra Interpretation) GC_MS_Analysis->Data_Analysis Metabolite_ID Metabolite Identification Data_Analysis->Metabolite_ID

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Chlorphenoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Chlorphenoxamine hydrochloride, a first-generation antihistamine with anticholinergic properties. This document details a plausible synthetic pathway, including a representative experimental protocol. Key physicochemical properties are summarized, and its established mechanism of action is illustrated. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and study of antihistaminic compounds.

Introduction

Chlorphenoxamine is a first-generation antihistamine that also exhibits notable anticholinergic activity.[1] As an analogue of diphenhydramine, it is utilized for its antipruritic and antiparkinsonian effects. The hydrochloride salt of Chlorphenoxamine is the commonly used pharmaceutical form. This guide will explore the synthesis and fundamental chemical characteristics of this compound, providing a technical foundation for its study and application in drug development.

Synthesis of this compound

A plausible and frequently cited method for the synthesis of Chlorphenoxamine involves a two-step process starting from 4-chlorobenzophenone (B192759). The initial step is a Grignard reaction with methylmagnesium chloride to form the tertiary alcohol intermediate, 1-(4-chlorophenyl)-1-phenylethanol (B192741). This is followed by an etherification reaction (alkylation) with N,N-dimethyl-2-chloroethylamine to yield the free base of Chlorphenoxamine. The final step involves the reaction of the free base with hydrochloric acid to produce the stable and pharmaceutically acceptable hydrochloride salt.[2]

Synthesis Workflow

The overall synthetic scheme can be visualized as follows:

Synthesis_Workflow 4-chlorobenzophenone 4-chlorobenzophenone grignard_reaction Grignard Reaction 4-chlorobenzophenone->grignard_reaction methylmagnesium_chloride Methylmagnesium chloride methylmagnesium_chloride->grignard_reaction intermediate 1-(4-chlorophenyl)- 1-phenylethanol grignard_reaction->intermediate alkylation Williamson Ether Synthesis (Alkylation) intermediate->alkylation alkylation_reagent N,N-dimethyl-2- chloroethylamine alkylation_reagent->alkylation chlorphenoxamine_base Chlorphenoxamine (free base) alkylation->chlorphenoxamine_base salt_formation Salt Formation chlorphenoxamine_base->salt_formation hcl HCl hcl->salt_formation final_product Chlorphenoxamine Hydrochloride salt_formation->final_product

Caption: Synthesis workflow for this compound.

Experimental Protocol (Representative)

The following is a representative, detailed experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 1-(4-chlorophenyl)-1-phenylethanol (Grignard Reaction)

  • Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether under a nitrogen atmosphere.

  • Grignard Reagent Formation: A solution of methyl iodide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium iodide). The reaction is typically exothermic.

  • Addition of Ketone: Once the Grignard reagent formation is complete, a solution of 4-chlorobenzophenone in anhydrous diethyl ether is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C).

  • Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-chlorophenyl)-1-phenylethanol.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Chlorphenoxamine (Alkylation)

  • Reaction Setup: The purified 1-(4-chlorophenyl)-1-phenylethanol is dissolved in a suitable aprotic solvent, such as toluene (B28343) or DMF, in a round-bottom flask equipped with a stirrer and a reflux condenser.

  • Base Addition: A strong base, such as sodium hydride, is carefully added to the solution to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Alkylation: A solution of N,N-dimethyl-2-chloroethylamine in the same solvent is then added to the reaction mixture. The mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitored by TLC).

  • Work-up and Extraction: After cooling, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield crude Chlorphenoxamine free base.

Step 3: Formation of this compound

  • Salt Formation: The crude Chlorphenoxamine free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Chlorphenoxamine and its hydrochloride salt is provided below.

PropertyValue
Chemical Name 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine hydrochloride
Molecular Formula C18H23Cl2NO
Molecular Weight 340.3 g/mol [3]
CAS Number 562-09-4[3]
Appearance White crystalline powder
Melting Point Data not available
Solubility Data not available[4]
pKa (predicted) 8.71 ± 0.28[2]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action, involving the antagonism of histamine (B1213489) H1 receptors and the blockade of muscarinic acetylcholine (B1216132) receptors.[5]

  • Antihistaminic Effect: Histamine, released during allergic reactions, binds to H1 receptors, leading to symptoms such as itching, vasodilation, and smooth muscle contraction. Chlorphenoxamine competitively blocks these H1 receptors, thereby preventing the actions of histamine and alleviating allergic symptoms.

  • Anticholinergic Effect: Acetylcholine is a key neurotransmitter in the parasympathetic nervous system. By blocking muscarinic acetylcholine receptors, Chlorphenoxamine reduces the effects of acetylcholine, leading to decreased smooth muscle contractions and secretions. This action is responsible for its use in conditions like motion sickness and Parkinson's disease.

The signaling pathway can be represented as follows:

Mechanism_of_Action cluster_histamine Histamine Pathway cluster_acetylcholine Acetylcholine Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds Allergic_Response Allergic Response (e.g., itching, vasodilation) H1_Receptor->Allergic_Response Activates Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Acetylcholine Receptor Acetylcholine->Muscarinic_Receptor Binds Parasympathetic_Effects Parasympathetic Effects (e.g., muscle contraction, secretion) Muscarinic_Receptor->Parasympathetic_Effects Activates Chlorphenoxamine_HCl Chlorphenoxamine HCl Chlorphenoxamine_HCl->H1_Receptor Blocks Chlorphenoxamine_HCl->Muscarinic_Receptor Blocks

Caption: Mechanism of action of this compound.

Conclusion

References

An In-Depth Technical Guide to the Receptor Binding Profile of Chlorphenoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenoxamine (B1217886) hydrochloride is a first-generation antihistamine that exerts its therapeutic effects, as well as its side-effect profile, through its interaction with various neurotransmitter receptors. This technical guide provides a comprehensive overview of the receptor binding profile of chlorphenoxamine hydrochloride, with a primary focus on its affinity for histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors. This document summarizes available quantitative binding data, details the experimental protocols used for its determination, and visualizes the associated signaling pathways.

Introduction

Chlorphenoxamine is an ethanolamine (B43304) derivative, structurally related to diphenhydramine, and is recognized for its antihistaminic and anticholinergic properties.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[1] Its clinical applications have included the treatment of allergic conditions like rhinitis and urticaria, as well as its use as an antiemetic and for the management of Parkinson's disease symptoms due to its anticholinergic activity.[3][4] A thorough understanding of its receptor binding profile is crucial for elucidating its mechanism of action, predicting its pharmacological effects, and understanding its potential for adverse drug reactions.

Receptor Binding Affinity of this compound

The primary pharmacological actions of chlorphenoxamine are antagonism of the histamine H1 receptor and muscarinic acetylcholine receptors.[3][4] While qualitative descriptions of these activities are abundant, specific quantitative binding affinities (Ki values) for chlorphenoxamine are not widely available in publicly accessible literature. The following table summarizes the known receptor interactions.

Receptor SubtypeBinding Affinity (Ki)Comments
Histamine H1 Receptor Data not availableAs a first-generation antihistamine, chlorphenoxamine is a potent antagonist at this receptor.[3]
Muscarinic M1 Receptor Data not availableExhibits anticholinergic properties, suggesting interaction with muscarinic receptors.[3]
Muscarinic M2 Receptor Data not availableExhibits anticholinergic properties, suggesting interaction with muscarinic receptors.[3]
Muscarinic M3 Receptor Data not availableExhibits anticholinergic properties, suggesting interaction with muscarinic receptors.[3]
Muscarinic M4 Receptor Data not availableExhibits anticholinergic properties, suggesting interaction with muscarinic receptors.[3]
Muscarinic M5 Receptor Data not availableExhibits anticholinergic properties, suggesting interaction with muscarinic receptors.[3]

Note: The absence of specific Ki values in the literature highlights a gap in the publicly available pharmacological data for this compound.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities (Ki values) is typically achieved through radioligand binding assays. These assays measure the interaction of a radiolabeled ligand with its receptor in the presence of a competing unlabeled ligand (in this case, chlorphenoxamine).

General Principles

Radioligand binding assays are a gold standard for quantifying the affinity of a drug for a receptor.[5][6][7] The two main types of assays are saturation binding assays, which determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, and competition binding assays, which determine the inhibitory constant (Ki) of a test compound.[5]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis tissue Tissue/Cell Homogenization centrifuge1 Low-Speed Centrifugation (remove nuclei/debris) tissue->centrifuge1 centrifuge2 High-Speed Centrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend in Assay Buffer centrifuge2->resuspend protein_assay Protein Quantification resuspend->protein_assay total_binding Total Binding: Membranes + Radioligand protein_assay->total_binding nsb Nonspecific Binding: Membranes + Radioligand + Excess Unlabeled Ligand protein_assay->nsb competition Competition Binding: Membranes + Radioligand + Test Compound (Chlorphenoxamine) protein_assay->competition incubation Incubation (reach equilibrium) total_binding->incubation nsb->incubation competition->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (Calculate Ki) scintillation->data_analysis

A generalized workflow for a radioligand binding assay.
Protocol for Histamine H1 Receptor Binding Assay

This protocol is adapted from standard methodologies for H1 receptor binding assays.[8][9]

  • Materials:

    • Membrane preparation from cells or tissues expressing the histamine H1 receptor.

    • Radioligand: [³H]-mepyramine (pyrilamine).[9]

    • Test Compound: this compound.

    • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[8]

    • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[8]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

    • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding at various concentrations of chlorphenoxamine.

    • Add the membrane preparation, [³H]-mepyramine (at a concentration near its Kd), and either assay buffer (for total binding), excess mianserin (B1677119) (for non-specific binding), or chlorphenoxamine dilution (for competition binding) to the respective wells.

    • Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 60-180 minutes).[8]

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of chlorphenoxamine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol for Muscarinic Receptor Binding Assay

This protocol is a generalized procedure for determining binding affinity at muscarinic receptor subtypes.[5][7]

  • Materials:

    • Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).[5]

    • Test Compound: this compound.

    • Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).[5]

    • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with appropriate additives.

    • Wash Buffer: Ice-cold PBS.

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Follow a similar procedure as described for the H1 receptor binding assay, preparing serial dilutions of chlorphenoxamine.

    • Set up the 96-well plate with conditions for total binding, non-specific binding, and competition binding for each muscarinic receptor subtype.

    • Add the respective membrane preparation, radioligand, and chlorphenoxamine dilutions.

    • Incubate to allow binding to reach equilibrium.

    • Perform rapid filtration and washing.

    • Quantify radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate IC50 and Ki values for each muscarinic receptor subtype using the Cheng-Prusoff equation as described previously.

Signaling Pathways

Chlorphenoxamine, as an antagonist, blocks the downstream signaling initiated by the endogenous ligands (histamine and acetylcholine) at their respective receptors.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->CellularResponse PKC->CellularResponse Histamine Histamine Histamine->H1R binds & activates Chlorphenoxamine Chlorphenoxamine (Antagonist) Chlorphenoxamine->H1R binds & blocks

Antagonism of the Histamine H1 Receptor Signaling Pathway.
Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic receptors are also GPCRs, with five subtypes (M1-M5) that couple to different G-protein families to initiate distinct signaling cascades.[5]

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C, similar to the H1 receptor.[5]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M135R M1, M3, M5 Receptors Gq Gq/11 M135R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response (e.g., glandular secretion, smooth muscle contraction) Ca2->CellularResponse PKC->CellularResponse ACh Acetylcholine ACh->M135R binds & activates Chlorphenoxamine Chlorphenoxamine (Antagonist) Chlorphenoxamine->M135R binds & blocks G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M24R M2, M4 Receptors Gi Gi/o M24R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., decreased heart rate, neuronal inhibition) PKA->CellularResponse ACh Acetylcholine ACh->M24R binds & activates Chlorphenoxamine Chlorphenoxamine (Antagonist) Chlorphenoxamine->M24R binds & blocks

References

A Deep Dive into the Dual Pharmacological Profile of Chlorphenoxamine: Antihistaminic vs. Anticholinergic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenoxamine is a first-generation ethanolamine (B43304) H1-antihistamine recognized for its therapeutic efficacy in treating allergic conditions such as urticaria.[1][2] Like many compounds in its class, its clinical profile is defined not only by its primary antihistaminic action but also by significant anticholinergic properties.[3][4] This dual activity contributes to both its therapeutic applications, including use as an antiparkinsonian agent, and its side-effect profile, such as sedation and dry mouth.[3][4] This technical guide provides an in-depth comparison of the antihistaminic and anticholinergic characteristics of Chlorphenoxamine, detailing its mechanisms of action, the associated signaling pathways, quantitative comparisons with other agents, and the experimental protocols used for its evaluation.

Antihistaminic Properties of Chlorphenoxamine

Chlorphenoxamine's primary therapeutic effect is derived from its activity as an antagonist or inverse agonist at the histamine (B1213489) H1 receptor.

Mechanism of Action and Signaling Pathway

Chlorphenoxamine competitively blocks the histamine H1 receptor, a G-protein-coupled receptor (GPCR).[2][3] Upon activation by histamine, the H1 receptor couples to the Gαq subunit of its associated G-protein. This initiates a signaling cascade by activating phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and adhesion molecules that mediate the allergic response.[2]

By blocking the H1 receptor, Chlorphenoxamine prevents these downstream events, thereby mitigating the classic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[3]

H1_Signaling_Pathway cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gαq H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->H1R blocks Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Response Allergic & Inflammatory Response Ca_Release->Response NFkB NF-κB Activation PKC->NFkB activates NFkB->Response

Chlorphenoxamine inhibits the H1 receptor signaling cascade.
Quantitative Analysis of H1 Receptor Affinity

CompoundClassH1 Receptor Ki (nM)Reference
Chlorpheniramine First-Generation2[5]
Diphenhydramine First-GenerationVaries (comparable to chlorpheniramine)N/A
Promethazine First-GenerationHigh Affinity[6]
Desloratadine Second-Generation0.4 - 0.87N/A
Cetirizine Second-Generation6 - 47N/A
Fexofenadine Second-Generation10 - 175N/A

Table 1: Comparative H1 Receptor Binding Affinities of Various Antihistamines. Lower Ki values indicate higher binding affinity.

Experimental Protocols for Assessing Antihistaminic Activity

1.3.1 In Vitro Radioligand Receptor Binding Assay

This assay quantifies the affinity of a drug for the H1 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of Chlorphenoxamine for the H1 receptor.

  • Methodology:

    • Receptor Preparation: Membranes are prepared from cells or tissues expressing a high density of H1 receptors (e.g., CHO cells transfected with the human H1 receptor, guinea pig cerebellum).

    • Competitive Binding: A constant concentration of a radiolabeled H1 antagonist (e.g., [3H]-mepyramine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Chlorphenoxamine).

    • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.

    • Data Analysis: The concentration of Chlorphenoxamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay_Workflow start Start: Prepare H1 Receptor Membrane Suspension incubation Incubate with [³H]Radioligand + varying concentrations of Chlorphenoxamine start->incubation separation Separate Bound from Unbound (Rapid Vacuum Filtration) incubation->separation quantify Quantify Radioactivity (Scintillation Counting) separation->quantify analysis Data Analysis: Plot Competition Curve quantify->analysis ic50 Determine IC₅₀ Value analysis->ic50 ki Calculate Kᵢ Value (Cheng-Prusoff Equation) ic50->ki end End: Affinity Determined ki->end

Workflow for an In Vitro Radioligand Receptor Binding Assay.

1.3.2 Mast Cell Stabilization Assay

This functional assay assesses a drug's ability to inhibit histamine release.

  • Objective: To determine if Chlorphenoxamine can inhibit antigen-induced degranulation of mast cells.

  • Methodology:

    • Cell Isolation: Peritoneal mast cells are harvested from sensitized rats or guinea pigs.

    • Drug Incubation: The isolated mast cells are pre-incubated with various concentrations of Chlorphenoxamine or a control vehicle.

    • Antigen Challenge: The cells are then challenged with the specific antigen to which the animal was sensitized (e.g., compound 48/80 or ovalbumin), which triggers mast cell degranulation.

    • Histamine Measurement: The reaction is stopped, and the amount of histamine released into the supernatant is quantified using methods such as ELISA or fluorometric assay.

    • Data Analysis: The percentage inhibition of histamine release by Chlorphenoxamine is calculated relative to the control group.

Anticholinergic Properties of Chlorphenoxamine

A key characteristic of first-generation antihistamines, including Chlorphenoxamine, is their affinity for muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic effects.[3]

Mechanism of Action and Signaling Pathway

Chlorphenoxamine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] The classic anticholinergic side effects (e.g., dry mouth, blurred vision, urinary retention) are primarily mediated by the blockade of M3 receptors, which are highly expressed in exocrine glands and smooth muscle.

Similar to the H1 receptor, the M3 receptor is a Gq-protein-coupled receptor. Activation by acetylcholine (ACh) initiates the same PLC/IP3/DAG signaling cascade described previously, leading to increased intracellular Ca2+ and subsequent physiological responses like smooth muscle contraction and glandular secretion. Chlorphenoxamine's blockade of M3 receptors inhibits these actions.

M3_Signaling_Pathway cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gαq M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 ACh Acetylcholine ACh->M3R Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->M3R blocks Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Response Smooth Muscle Contraction Glandular Secretion Ca_Release->Response

Chlorphenoxamine blocks the M3 muscarinic receptor pathway.
Quantitative Analysis of Muscarinic Receptor Affinity

Direct Ki values for Chlorphenoxamine at muscarinic receptors are not widely published. However, studies on other H1 antagonists reveal a broad range of affinities, with first-generation agents generally showing higher affinity (lower Ki) than second-generation agents.

CompoundClassMuscarinic Receptor Ki (nM)Reference
Cyproheptadine First-GenerationHigh Affinity (pA2 = 8.2)[7]
Promethazine First-GenerationHigh Affinity (Ki = 21 nM)[6]
Chlorpheniramine First-GenerationModerate Affinity (ED50 = 4.63 µM)[8]
Diphenhydramine First-GenerationModerate Affinity[7]
Mepyramine First-GenerationLow Affinity (Ki = 3,600 nM)[6]
Cetirizine Second-GenerationInactive / Very Low Affinity[7]
Fexofenadine Second-GenerationInactive / Very Low Affinity[7]

Table 2: Comparative Anticholinergic Potencies of Various Antihistamines. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. ED50 is the dose that produces 50% of the maximal effect.

Experimental Protocols for Assessing Anticholinergic Activity

2.3.1 In Vitro Functional Assay (Isolated Tissue)

This bioassay measures the functional antagonism of a cholinergic agonist.

  • Objective: To determine the potency of Chlorphenoxamine in inhibiting muscarinic receptor-mediated tissue contraction.

  • Methodology:

    • Tissue Preparation: A smooth muscle tissue rich in muscarinic receptors, such as guinea pig ileum or trachea, is isolated and mounted in an organ bath containing a physiological salt solution, aerated and maintained at 37°C.[7]

    • Agonist Response: A cumulative concentration-response curve is generated for a muscarinic agonist like acetylcholine or carbachol (B1668302) to establish a baseline contractile response.

    • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Chlorphenoxamine for a predetermined period.

    • Post-Antagonist Response: The agonist concentration-response curve is repeated in the presence of Chlorphenoxamine.

    • Data Analysis: The potency of Chlorphenoxamine is often expressed as a pA2 value, calculated from the rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.[7]

Functional_Assay_Workflow start Start: Isolate Smooth Muscle (e.g., Guinea Pig Trachea) mount Mount Tissue in Organ Bath start->mount baseline Generate Baseline Agonist Concentration-Response Curve (e.g., with Carbachol) mount->baseline incubate Wash, then Incubate Tissue with Chlorphenoxamine baseline->incubate challenge Repeat Agonist Concentration-Response Curve incubate->challenge analysis Analyze Rightward Shift of Agonist Curve challenge->analysis pa2 Calculate pA₂ Value analysis->pa2 end End: Antagonist Potency Determined pa2->end

Workflow for an In Vitro Functional Antagonism Assay.

Comparative Analysis and Conclusion

Chlorphenoxamine is a prototypical first-generation antihistamine, characterized by a dual pharmacological profile of potent H1 receptor antagonism and significant muscarinic receptor antagonism.[4] This contrasts with second-generation antihistamines, which were specifically designed to have high selectivity for the H1 receptor and minimal affinity for muscarinic receptors, thereby reducing anticholinergic side effects.[2]

The antihistaminic activity of Chlorphenoxamine is responsible for its efficacy in allergic conditions, while its anticholinergic activity contributes to both therapeutic uses (e.g., in parkinsonism) and common adverse effects like drowsiness, dry mouth, and blurred vision.[3][4] For drug development professionals, understanding this balance is critical. The methodologies and signaling pathways detailed herein provide a framework for evaluating novel compounds. Future research aimed at developing H1 antagonists should prioritize high selectivity to minimize off-target effects, a goal that has been largely achieved with second-generation agents. For Chlorphenoxamine, its established dual profile continues to define its clinical utility and limitations.

References

Chlorphenoxamine as a G Protein-Coupled Receptor (GPCR) Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a detailed technical overview of chlorphenoxamine's activity as a G Protein-Coupled Receptor (GPCR) antagonist. Chlorphenoxamine (B1217886) is a first-generation ethanolamine (B43304) H1-antihistamine that also exhibits significant anticholinergic properties.[1] Its therapeutic effects and side-effect profile are primarily dictated by its antagonism of two key GPCRs: the histamine (B1213489) H1 receptor and muscarinic acetylcholine (B1216132) receptors.[2][3] This guide delves into the molecular mechanisms, signaling pathways, quantitative binding affinities of related compounds, and the standard experimental protocols used to characterize such antagonism for researchers, scientists, and drug development professionals.

Introduction

Overview of Chlorphenoxamine

Chlorphenoxamine is a well-established first-generation antihistamine used clinically for allergic conditions such as urticaria and as an antipruritic agent.[2][4] Structurally, it is an analog of diphenhydramine (B27) and is classified as an ethanolamine.[5] Beyond its primary antihistaminic action, it is recognized for its potent anticholinergic (antimuscarinic) effects, which have led to its use as an antiparkinsonian agent.[2][5] As a first-generation agent, it can cross the blood-brain barrier, leading to central nervous system effects such as sedation.[1]

G Protein-Coupled Receptors (GPCRs)

GPCRs constitute the largest superfamily of cell surface receptors in the human genome and are the targets of a significant percentage of all modern therapeutic drugs. These receptors are integral membrane proteins characterized by seven transmembrane helices. They transduce extracellular signals—from photons, ions, and small molecules to large proteins—into intracellular responses by activating heterotrimeric G proteins. This activation initiates a variety of downstream signaling cascades that regulate countless physiological processes.

GPCR Antagonistic Profile of Chlorphenoxamine

Chlorphenoxamine's pharmacological profile is defined by its interaction with at least two major sub-families of GPCRs.

Primary Target: Histamine H1 Receptor

The principal mechanism of action for chlorphenoxamine is its role as an antagonist at the histamine H1 receptor.[1][3] By binding to this receptor, it competitively inhibits the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms like vasodilation, increased vascular permeability, and smooth muscle contraction.[3]

Secondary Target: Muscarinic Acetylcholine Receptors

The notable anticholinergic side effects of chlorphenoxamine, such as dry mouth and sedation, as well as its therapeutic use in Parkinson's disease, are attributable to its antagonism of muscarinic acetylcholine receptors.[2][3] This "off-target" activity is a common characteristic of many first-generation H1-antihistamines, owing to a degree of structural homology between the H1 and muscarinic receptors.[6]

Quantitative Binding Affinity Data

While specific, publicly available binding affinity data (Ki) for chlorphenoxamine is limited, data for structurally and functionally similar first-generation antihistamines provide a strong basis for understanding its potency. The inhibition constant (Ki) is a measure of a compound's binding affinity for a receptor; a lower Ki value signifies a higher binding affinity. The table below summarizes Ki values for the closely related compounds, diphenhydramine and d-chlorpheniramine, at both H1 and muscarinic receptors.[7]

CompoundReceptor TargetRadioligandTissue SourceKi (nM)
DiphenhydramineMuscarinic[³H]QNBBovine Cerebral Cortex280
Histamine H1[³H]mepyramineBovine Cerebral Cortex8.6
d-ChlorpheniramineMuscarinic[³H]QNBBovine Cerebral Cortex300
Histamine H1[³H]mepyramineBovine Cerebral Cortex0.6

Table 1: Binding affinities of antihistamines structurally related to chlorphenoxamine at GPCR targets. Data are derived from Kubo et al., 1987.[7] This data is presented to contextualize the expected affinity profile of chlorphenoxamine.

Molecular Mechanisms and Signaling Pathways

Histamine H1 Receptor Signaling Cascade

The histamine H1 receptor is a canonical Gq/11-coupled GPCR. Its activation by histamine initiates the following intracellular signaling cascade:

  • Gαq Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates the enzyme phospholipase C-beta (PLCβ).

  • Second Messenger Production: PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The rise in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to the phosphorylation of various cellular proteins and the activation of transcription factors like NF-κB, ultimately culminating in an inflammatory response.[1]

Antagonistic Action of Chlorphenoxamine

Chlorphenoxamine functions as a competitive antagonist (or more accurately, an inverse agonist) at the H1 receptor. It occupies the histamine binding site without activating the receptor. This blockade prevents histamine from binding and initiating the Gq/11-PLC-IP3/DAG signaling cascade, thereby abrogating the downstream release of intracellular calcium and subsequent inflammatory signaling.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->H1R Binds & Blocks Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Response Cellular Response (Inflammation) PKC->Response Leads to Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare H1R Membrane Homogenate incubation Incubate Membranes, Radioligand & Compound (25°C, 2-4 hr) prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]mepyramine) prep_ligands->incubation prep_compound Prepare Serial Dilutions of Chlorphenoxamine prep_compound->incubation filtration Rapid Filtration on Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Scintillation Counting (Measure CPM) washing->scintillation calc_ic50 Calculate IC₅₀ from Dose-Response Curve scintillation->calc_ic50 calc_ki Convert IC₅₀ to Ki via Cheng-Prusoff Equation calc_ic50->calc_ki

References

The Structural Elucidation of Two First-Generation Antihistamines: A Comparative Analysis of Chlorphenoxamine and Diphenhydramine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine and Diphenhydramine are first-generation antihistamines belonging to the ethanolamine (B43304) class.[1][2][3] Both compounds are recognized for their efficacy in managing allergic conditions, a therapeutic action attributed to their antagonism of the histamine (B1213489) H1 receptor.[1][2][3] Furthermore, they exhibit notable anticholinergic properties through the blockade of muscarinic acetylcholine (B1216132) receptors, contributing to both therapeutic applications and a characteristic side-effect profile.[2][4] This technical guide provides a comprehensive examination of the structural and pharmacological relationship between Chlorphenoxamine and Diphenhydramine, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Structural Relationship

Chlorphenoxamine is a structural analog of Diphenhydramine, a fact readily apparent from a comparison of their chemical structures.[5] The core scaffold of both molecules consists of a diphenylmethoxy group connected via an ether linkage to a dimethylethanamine moiety. The key structural distinction lies in the substitution on one of the phenyl rings. Diphenhydramine is unsubstituted, whereas Chlorphenoxamine possesses a chlorine atom at the para-position (position 4) of one of the phenyl rings.[5]

Figure 1: Structural comparison of Diphenhydramine and Chlorphenoxamine.

Mechanism of Action: H1 Receptor Antagonism

Both Chlorphenoxamine and Diphenhydramine exert their primary therapeutic effects by acting as inverse agonists at the histamine H1 receptor.[1][2] In allergic responses, histamine released from mast cells binds to H1 receptors on various cell types, initiating a signaling cascade that leads to symptoms such as itching, vasodilation, and increased vascular permeability. As antagonists, these drugs bind to the H1 receptor, preventing histamine from binding and thereby blocking its downstream effects.[1][2][3]

The signaling pathway initiated by H1 receptor activation involves the Gq/11 family of G proteins. Upon histamine binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological manifestations of an allergic reaction. By blocking the initial binding of histamine, Chlorphenoxamine and Diphenhydramine effectively inhibit this entire signaling pathway.[1]

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Antihistamine Chlorphenoxamine / Diphenhydramine Antihistamine->H1R Binds & Blocks Gq Gq/11 H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response Ca->Response Leads to PKC->Response Leads to

Figure 2: Simplified signaling pathway of the Histamine H1 receptor.

Quantitative Pharmacological Data

A direct quantitative comparison of the binding affinities (Ki) of Chlorphenoxamine and Diphenhydramine for the histamine H1 and muscarinic receptors is limited by the availability of public data for Chlorphenoxamine. However, extensive data exists for Diphenhydramine, and qualitative comparisons indicate a stronger anticholinergic and sedative profile for Diphenhydramine.

ParameterDiphenhydramineChlorphenoxamineReference
H1 Receptor Binding Affinity (Ki) ~1-16 nMData not available[6]
Muscarinic M1 Receptor Binding Affinity (Ki) ~100-200 nMData not available[6]
Muscarinic M2 Receptor Binding Affinity (Ki) ~100-300 nMData not available[6]
Muscarinic M3 Receptor Binding Affinity (Ki) ~100-400 nMData not available[6]
Antiviral IC50 (EBOV) Not Reported1.1 µM[7]
Antiviral IC50 (MARV) Not Reported6.2 µM[7]

Pharmacokinetic Properties

ParameterDiphenhydramineChlorphenoxamineReference
Bioavailability 40-60%Well absorbed[5]
Protein Binding 78-85%Not specified
Metabolism Hepatic (CYP2D6)Likely liver[5]
Elimination Half-life 2.4-9.3 hoursNot specified
Excretion RenalKidney[5]

Experimental Protocols

Histamine H1 Receptor Binding Assay

A standard method to determine the binding affinity of compounds to the H1 receptor is a competitive radioligand binding assay.

Materials:

  • Radioligand: [³H]-Pyrilamine (Mepyramine)

  • Membranes: Cell membranes prepared from a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

  • Competitor: Chlorphenoxamine or Diphenhydramine.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., Mianserin).

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the H1 receptor.

    • Homogenize the cells in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Pyrilamine, and varying concentrations of the competitor (Chlorphenoxamine or Diphenhydramine).

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-labeled antagonist).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare H1 Receptor Membranes A1 Incubate Membranes, Radioligand & Competitor P1->A1 P2 Prepare Radioligand & Competitor Solutions P2->A1 A2 Separate Bound & Unbound Ligand by Filtration A1->A2 D1 Quantify Radioactivity A2->D1 D2 Calculate Specific Binding D1->D2 D3 Generate Competition Curve & Determine IC50 D2->D3 D4 Calculate Ki Value D3->D4

Figure 3: General workflow for a competitive radioligand binding assay.

Synthesis Outline

Diphenhydramine Synthesis: A common method for synthesizing Diphenhydramine involves the etherification of 2-(dimethylamino)ethanol with a benzhydryl halide (e.g., bromodiphenylmethane). The benzhydryl halide can be prepared from benzhydrol, which in turn can be synthesized from benzophenone (B1666685) via reduction.

Chlorphenoxamine Synthesis: A plausible synthetic route for Chlorphenoxamine would likely follow a similar pathway, starting with a substituted benzophenone derivative.

  • Starting Material: The synthesis would likely begin with 4-chlorobenzophenone (B192759).

  • Grignard Reaction: Reaction of 4-chlorobenzophenone with a methylmagnesium halide (Grignard reagent) would yield 1-(4-chlorophenyl)-1-phenylethanol.

  • Halogenation: The tertiary alcohol would then be converted to a suitable leaving group, for example, by reaction with a hydrohalic acid to form the corresponding halide.

  • Etherification: Finally, etherification of the resulting halide with N,N-dimethylethanolamine would yield Chlorphenoxamine.

Conclusion

Chlorphenoxamine and Diphenhydramine share a close structural and mechanistic relationship, with the key difference being the presence of a chlorine atom on one of the phenyl rings in Chlorphenoxamine. Both compounds function as first-generation antihistamines by antagonizing the H1 histamine receptor and also exhibit anticholinergic effects. While quantitative data for a direct comparison of their receptor binding affinities is not fully available, qualitative evidence suggests that Diphenhydramine possesses stronger sedative and anticholinergic properties. The provided experimental protocol for H1 receptor binding assays offers a framework for researchers to conduct their own comparative studies. Further research is warranted to fully elucidate the quantitative pharmacological differences between these two structurally related compounds, which could inform the development of future antihistamines with improved therapeutic profiles.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorphenoxamine HCl Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine (B1217886) hydrochloride (HCl) is a first-generation antihistamine with anticholinergic properties, belonging to the ethanolamine (B43304) ether group. It is structurally related to diphenhydramine (B27) and is utilized for its therapeutic effects in managing allergic reactions and certain symptoms of Parkinson's disease. This technical guide provides a comprehensive overview of the physical and chemical properties of Chlorphenoxamine HCl powder, intended to support research, development, and quality control activities within the pharmaceutical industry.

Chemical and Physical Properties

Chlorphenoxamine HCl is a white crystalline powder. The following tables summarize its key chemical and physical characteristics.

Identifier Value
IUPAC Name 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride[1]
CAS Number 562-09-4[1]
Molecular Formula C18H23Cl2NO[1]
Molecular Weight 340.29 g/mol [1]
Predicted pKa 8.71 ± 0.28
Physical Property Value Source
Melting Point Data not available
Solubility DMSO: 50 mg/mL (164.57 mM)[2]
In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline): 2 mg/mL (6.58 mM)[2]
Methanol (B129727): Slightly soluble
Water: Soluble[3]
Appearance White crystalline powder
Storage Conditions Store at 2-8°C in a refrigerator.[4] Keep away from moisture and direct sunlight.[2]

Mechanism of Action and Signaling Pathways

Chlorphenoxamine HCl exerts its pharmacological effects through two primary mechanisms: antagonism of the histamine (B1213489) H1 receptor and blockade of muscarinic acetylcholine (B1216132) receptors.[5]

Histamine H1 Receptor Antagonism

As a histamine H1 receptor antagonist, Chlorphenoxamine HCl competitively inhibits the binding of histamine to its receptor. This action alleviates the symptoms of allergic reactions such as itching, sneezing, and runny nose. The signaling pathway initiated by histamine H1 receptor activation, and subsequently blocked by Chlorphenoxamine HCl, is depicted below.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Histamine Histamine Histamine->H1R Binds to Chlorphenoxamine Chlorphenoxamine HCl (Antagonist) Chlorphenoxamine->H1R Blocks Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (Inflammation, etc.) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway Antagonism.

Muscarinic Acetylcholine Receptor Blockade

Chlorphenoxamine HCl also acts as a muscarinic acetylcholine receptor antagonist. This anticholinergic activity is responsible for its use in managing symptoms of Parkinson's disease by reducing the effects of acetylcholine. The generalized signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which are blocked by Chlorphenoxamine HCl, is shown below.

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Acetylcholine Acetylcholine Acetylcholine->mAChR Binds to Chlorphenoxamine Chlorphenoxamine HCl (Antagonist) Chlorphenoxamine->mAChR Blocks Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Muscarinic Acetylcholine Receptor Blockade.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of Chlorphenoxamine HCl powder.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is for the simultaneous determination of Chlorphenoxamine HCl and caffeine (B1668208).[6][7]

  • Chromatographic System:

    • Column: C18, X select column CSH (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase:

      • Solvent A: 20 mM potassium dihydrogen phosphate (B84403) adjusted to pH 3.0 with o-phosphoric acid.

      • Solvent B: Methanol

    • Gradient Elution:

      • 0-1.5 min: 70% A, 30% B

      • 1.5-3 min: Transition to 20% A, 80% B

    • Flow Rate: 1.3 mL/min

    • Detection Wavelength: 222 nm

    • Column Temperature: 25 ± 2 °C

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Prepare a stock solution of Chlorphenoxamine HCl (1.0 mg/mL) in methanol.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-60 µg/mL.

  • Sample Preparation (from tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of Chlorphenoxamine HCl.

    • Disperse the powder in methanol and sonicate for approximately 20 minutes to ensure complete dissolution.

    • Filter the solution through a 0.25 µm membrane filter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak area for Chlorphenoxamine HCl.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Calculate the concentration of Chlorphenoxamine HCl in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (2-60 µg/mL) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (from powder) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 222 nm Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Chlorphenoxamine HCl Calibration->Quantification

Caption: HPLC Analysis Workflow.

UV-Visible Spectrophotometry for Quantification

This method is a simple and rapid approach for the determination of Chlorphenoxamine HCl.[8]

  • Instrumentation:

    • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

  • Reagents:

    • 0.1 N Hydrochloric Acid (HCl)

  • Procedure:

    • Wavelength Selection (λmax determination):

      • Prepare a solution of Chlorphenoxamine HCl (e.g., 40 µg/mL) in 0.1 N HCl.

      • Scan the solution from 400 nm to 200 nm against a 0.1 N HCl blank.

      • Determine the wavelength of maximum absorbance (λmax). For a related compound, chlorpheniramine (B86927) maleate, the λmax in 0.1N HCl is approximately 261 nm.[8]

    • Standard Stock Solution Preparation:

      • Accurately weigh 100 mg of Chlorphenoxamine HCl powder and transfer it to a 100 mL volumetric flask.

      • Dissolve in a small amount of 0.1 N HCl and then dilute to the mark with the same solvent to obtain a concentration of 1 mg/mL.

    • Calibration Curve:

      • Prepare a series of dilutions from the stock solution in 0.1 N HCl to obtain concentrations in a suitable range (e.g., 20-60 µg/mL).

      • Measure the absorbance of each standard solution at the predetermined λmax.

      • Plot a graph of absorbance versus concentration to generate a calibration curve.

    • Sample Solution Preparation:

      • Accurately weigh a quantity of the Chlorphenoxamine HCl powder and prepare a solution in 0.1 N HCl of a known concentration that falls within the calibration range.

    • Analysis:

      • Measure the absorbance of the sample solution at the λmax.

      • Determine the concentration of Chlorphenoxamine HCl in the sample by interpolating from the calibration curve or using the regression equation.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis Wavelength_Scan Determine λmax in 0.1N HCl Measure_Standards Measure Absorbance of Standards Wavelength_Scan->Measure_Standards Measure_Sample Measure Absorbance of Sample Wavelength_Scan->Measure_Sample Standard_Prep Prepare Standard Solutions Standard_Prep->Measure_Standards Sample_Prep Prepare Sample Solution Sample_Prep->Measure_Sample Calibration_Curve Construct Calibration Curve Measure_Standards->Calibration_Curve Quantification Determine Sample Concentration Measure_Sample->Quantification Calibration_Curve->Quantification

Caption: UV-Vis Spectrophotometry Workflow.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of Chlorphenoxamine HCl powder, its mechanism of action, and standardized analytical protocols. The compiled data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their work with this active pharmaceutical ingredient. Adherence to these or similarly validated methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Chlorphenoxamine HCl.

References

An In-depth Technical Guide to Chlorphenoxamine Hydrochloride (CAS Number: 562-09-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine hydrochloride, with the Chemical Abstracts Service (CAS) number 562-09-4, is a first-generation antihistamine belonging to the ethanolamine (B43304) class. It is recognized for its dual functionality as a histamine (B1213489) H1 receptor antagonist and a muscarinic acetylcholine (B1216132) receptor antagonist. This dual mechanism of action contributes to its therapeutic effects in managing allergic conditions and its potential application in other areas due to its anticholinergic properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, pharmacological profile, and analytical methodologies.

Chemical and Physical Properties

This compound is the hydrochloride salt of Chlorphenoxamine. Its fundamental properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 562-09-4
Molecular Formula C₁₈H₂₂ClNO · HCl
Molecular Weight 340.3 g/mol
IUPAC Name 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride
Synonyms Chlorphenoxamine HCl, Phenoxene, Systral, Clorevan
Appearance White crystalline solid
Melting Point 128-132 °C
Solubility Soluble in water and ethanol

Synthesis

The synthesis of this compound involves a multi-step process. A general synthetic route is outlined below, based on established chemical principles for the synthesis of related diarylmethoxyalkylamines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-chlorophenyl)-1-phenylethanol (B192741)

  • To a solution of 4-chlorobenzophenone (B192759) in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran), add a Grignard reagent such as methylmagnesium bromide dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)-1-phenylethanol.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethylethanamine (Chlorphenoxamine)

  • To a solution of 1-(4-chlorophenyl)-1-phenylethanol in a suitable solvent (e.g., toluene (B28343) or dimethylformamide), add a strong base such as sodium hydride at 0 °C to form the corresponding alkoxide.

  • To this solution, add 2-dimethylaminoethyl chloride hydrochloride and heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Chlorphenoxamine base by vacuum distillation or column chromatography.

Step 3: Formation of this compound

  • Dissolve the purified Chlorphenoxamine base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of hydrogen chloride in an appropriate solvent (e.g., ethereal HCl), until precipitation of the hydrochloride salt is complete.

  • Filter the precipitate, wash with the anhydrous solvent, and dry under vacuum to obtain this compound as a white crystalline solid.

G cluster_synthesis Synthesis Workflow start Starting Materials: 4-chlorobenzophenone Methylmagnesium bromide step1 Step 1: Grignard Reaction (Synthesis of 1-(4-chlorophenyl)-1-phenylethanol) start->step1 intermediate1 1-(4-chlorophenyl)-1-phenylethanol step1->intermediate1 step2 Step 2: Ether Synthesis (Williamson Ether Synthesis) Reagents: NaH, 2-dimethylaminoethyl chloride HCl intermediate1->step2 intermediate2 Chlorphenoxamine (free base) step2->intermediate2 step3 Step 3: Salt Formation Reagent: HCl intermediate2->step3 end_product This compound step3->end_product

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action & Signaling Pathways

This compound exerts its pharmacological effects primarily through the antagonism of two key receptor types: the histamine H1 receptor and the muscarinic acetylcholine receptors.

Histamine H1 Receptor Antagonism

As a histamine H1 receptor antagonist, this compound competitively inhibits the binding of histamine to H1 receptors on various cells.[1] This action blocks the downstream signaling cascade initiated by histamine, thereby mitigating the symptoms of allergic reactions such as itching, sneezing, and runny nose.[2] The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.

The binding of Chlorphenoxamine to the H1 receptor prevents the activation of Gq/11, which in turn inhibits the activation of phospholipase C (PLC). This blockage prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular IP3 levels leads to decreased release of calcium (Ca2+) from the endoplasmic reticulum, ultimately attenuating the cellular responses to histamine.

G cluster_pathway Histamine H1 Receptor Antagonism by Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine Hydrochloride H1R Histamine H1 Receptor (GPCR) Chlorphenoxamine->H1R Blocks Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) DAG->Allergic_Response Contributes to Ca2_release->Allergic_Response Leads to

Caption: Signaling pathway of histamine H1 receptor antagonism by Chlorphenoxamine.

Muscarinic Acetylcholine Receptor Antagonism

This compound also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[2] This action is particularly relevant for its use in managing symptoms of Parkinson's disease and motion sickness.[2] Muscarinic receptors are also GPCRs, and the M1, M3, and M5 subtypes are coupled to Gq/11 proteins, similar to the H1 receptor.

By blocking the binding of acetylcholine to these muscarinic receptors, Chlorphenoxamine inhibits the same Gq/11-PLC-IP3/DAG signaling cascade. This inhibition leads to a reduction in smooth muscle contraction and glandular secretions, which are physiological responses mediated by the parasympathetic nervous system.

G cluster_pathway Muscarinic Receptor Antagonism by Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine Hydrochloride MuscarinicR Muscarinic Receptor (M1, M3, M5 - GPCR) Chlorphenoxamine->MuscarinicR Blocks Gq Gq/11 Protein MuscarinicR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates Parasympathetic_Response Parasympathetic Response (e.g., smooth muscle contraction, secretion) DAG->Parasympathetic_Response Contributes to Ca2_release->Parasympathetic_Response Leads to

Caption: Signaling pathway of muscarinic receptor antagonism by Chlorphenoxamine.

Pharmacokinetics

While specific pharmacokinetic data for this compound in humans is limited, data from the closely related first-generation antihistamine, chlorpheniramine, can provide some insights. It is important to note that these values are for a related compound and may not be directly extrapolated to this compound.

Pharmacokinetic ParameterValue (for Chlorpheniramine)
Bioavailability (Oral) 25-45%
Protein Binding ~72%
Metabolism Hepatic (primarily by CYP2D6)
Half-life 13.9–43.4 hours in adults
Excretion Primarily renal

Analytical Methodology

The quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. A robust and validated analytical method using Reversed-Phase High-Performance Liquid Chromatography with a Diode-Array Detector (RP-HPLC-DAD) has been reported for the simultaneous determination of this compound and caffeine.

Experimental Protocol: RP-HPLC-DAD Analysis
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: 20 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid).

    • Solvent B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Pharmaceutical Formulations: Crush tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the mobile phase. Sonicate and filter through a 0.45 µm membrane filter before injection.

    • Biological Samples (e.g., Plasma): Perform a protein precipitation step using a suitable organic solvent (e.g., acetonitrile). Centrifuge the sample and inject the supernatant after filtration.

G cluster_workflow Analytical Workflow: RP-HPLC-DAD sample_prep Sample Preparation (Dissolution/Extraction & Filtration) injection Autosampler Injection (20 µL) sample_prep->injection hplc_system HPLC System column C18 Reversed-Phase Column (Stationary Phase) hplc_system->column injection->hplc_system elution Gradient Elution (Mobile Phase: Buffer + Methanol) detection Diode-Array Detector (DAD) (Detection at 225 nm) elution->detection data_analysis Data Acquisition & Analysis (Chromatogram) detection->data_analysis

Caption: Experimental workflow for the analysis of Chlorphenoxamine HCl by RP-HPLC-DAD.

Clinical Information

This compound is primarily indicated for the symptomatic relief of allergic conditions such as urticaria (hives), angioedema, and allergic rhinitis. Due to its anticholinergic effects, it has also been used in the management of Parkinson's disease and to alleviate symptoms of motion sickness.

Clinical Trial Data Overview
Endpoint CategorySpecific Endpoints Measured
Efficacy - Total Symptom Score (TSS) reduction (including sneezing, rhinorrhea, nasal pruritus, and ocular pruritus) - Physician's and patient's global assessment of efficacy - Reduction in the number and size of wheals in urticaria
Safety and Tolerability - Incidence and severity of adverse events (e.g., somnolence, dizziness, dry mouth) - Vital signs (blood pressure, heart rate) - Electrocardiogram (ECG) parameters (e.g., QTc interval) - Laboratory safety tests (hematology, clinical chemistry)

Conclusion

This compound (CAS 562-09-4) is a well-established first-generation antihistamine with significant anticholinergic activity. Its dual mechanism of action, involving the blockade of both histamine H1 and muscarinic acetylcholine receptors, provides a basis for its therapeutic applications in allergic disorders and other conditions. This technical guide has provided a detailed overview of its chemical properties, synthesis, mechanism of action, and analytical methods to support further research and development activities by scientists and pharmaceutical professionals. Further investigation into its specific pharmacokinetic profile in humans and well-controlled clinical trials would be beneficial to fully characterize its therapeutic potential and safety profile.

References

The Dawn of a Dual-Action Antihistamine: An In-depth Guide to the Early Discovery and Development of Chlorphenoxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine, a first-generation ethanolamine (B43304) H1-antihistamine, emerged in the mid-20th century as a significant therapeutic agent with a dual mechanism of action. As an analogue of diphenhydramine, its development was part of a broader exploration of basic benzhydryl ethers for their pharmacological potential.[1] This technical guide delves into the core aspects of its early discovery and development, focusing on its synthesis, initial pharmacological screening, and the elucidation of its antihistaminic and anticholinergic properties. The information presented herein is based on the foundational work published in the 1950s and provides a detailed look at the experimental methodologies of the era that led to the characterization of this versatile compound.

Chemical Synthesis

The synthesis of Chlorphenoxamine, a member of the basic benzhydryl ether group, follows a logical pathway building upon a benzhydrol core structure. While the seminal 1954 paper by Arnold et al. provides the most direct early reference, the specific synthesis details can be inferred from established organic chemistry principles for creating ethers from alcohols and alkyl halides.

Inferred Synthesis Protocol

The likely synthesis of Chlorphenoxamine hydrochloride involves a two-step process:

  • Formation of the Benzhydryl Ether: 4-chlorobenzhydrol (B192747) is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base, such as sodium amide, to facilitate the Williamson ether synthesis. The base deprotonates the hydroxyl group of the benzhydrol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbon of the 2-(dimethylamino)ethyl chloride and displacing the chloride ion.

  • Salt Formation: The resulting free base of Chlorphenoxamine is then treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate cluster_reaction2 Step 2: Salt Formation cluster_product Final Product 4_chlorobenzhydrol 4-Chlorobenzhydrol Ether_Formation Ether Formation 4_chlorobenzhydrol->Ether_Formation DMAE_Cl 2-(Dimethylamino)ethyl chloride DMAE_Cl->Ether_Formation Base Base (e.g., NaNH2) Base->Ether_Formation Chlorphenoxamine_Base Chlorphenoxamine (Free Base) Ether_Formation->Chlorphenoxamine_Base Salt_Formation Protonation Chlorphenoxamine_Base->Salt_Formation Chlorphenoxamine_HCl Chlorphenoxamine HCl Salt_Formation->Chlorphenoxamine_HCl HCl HCl HCl->Salt_Formation

Inferred synthesis workflow for Chlorphenoxamine HCl.

Pharmacological Screening

The initial pharmacological evaluation of Chlorphenoxamine focused on characterizing its antihistaminic and anticholinergic effects, which was typical for the screening of new benzhydryl ether derivatives during that period. The following sections detail the likely experimental protocols used.

Antihistaminic Activity: Guinea Pig Ileum Assay

The isolated guinea pig ileum is a classic in vitro preparation highly sensitive to histamine (B1213489), which causes smooth muscle contraction. This assay was a standard method for quantifying the antihistaminic potency of new compounds.

  • Tissue Preparation: A healthy guinea pig is euthanized, and a segment of the terminal ileum is excised and placed in a bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% oxygen and 5% carbon dioxide.

  • Mounting: The ileum segment is suspended in an organ bath, with one end attached to a fixed point and the other to an isotonic transducer to record contractions.

  • Standardization: A dose-response curve for histamine is established by adding increasing concentrations of histamine to the bath and recording the magnitude of the resulting contractions.

  • Antagonism Assay: The ileum is pre-incubated with a known concentration of Chlorphenoxamine for a set period.

  • Challenge: The dose-response to histamine is re-evaluated in the presence of Chlorphenoxamine. A rightward shift in the dose-response curve indicates competitive antagonism.

  • Data Analysis: The potency of Chlorphenoxamine as a histamine antagonist can be quantified by calculating its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates doubling the agonist concentration to elicit the same response.

Anticholinergic Activity: In Vivo and In Vitro Models

A battery of tests was likely employed to determine the anticholinergic properties of Chlorphenoxamine, assessing both central and peripheral effects.

This method assesses the ability of a compound to inhibit parasympathetically mediated salivation.

Experimental Protocol:

  • Animal Preparation: A rabbit is anesthetized, and a cannula is inserted into the duct of the submandibular salivary gland to collect saliva.

  • Stimulation: The chorda tympani nerve, which innervates the salivary gland, is electrically stimulated to induce a consistent flow of saliva. Alternatively, a muscarinic agonist like pilocarpine (B147212) can be administered systemically.

  • Drug Administration: Chlorphenoxamine is administered intravenously.

  • Measurement: The reduction in the volume or rate of saliva secretion following drug administration is measured.

This test evaluates the local anesthetic and anticholinergic (mydriatic) effects on the eye.

Experimental Protocol:

  • Baseline Measurement: The normal pupil size and the presence of the corneal reflex (blinking in response to touching the cornea with a fine hair) are recorded in a rabbit.

  • Drug Instillation: A solution of Chlorphenoxamine is instilled into the conjunctival sac of one eye, with the other eye serving as a control.

  • Observation: The pupil size and the corneal reflex are monitored at regular intervals. Mydriasis (pupil dilation) is indicative of an anticholinergic effect, while a loss of the corneal reflex suggests local anesthetic properties.

The Straub tail phenomenon, characterized by a rigid, erect tail, is a response often associated with opioids but can also be influenced by cholinergic and other neurotransmitter systems.

Experimental Protocol:

  • Animal Selection: Mice are selected and habituated to the testing environment.

  • Drug Administration: Chlorphenoxamine is administered, typically via subcutaneous or intraperitoneal injection.

  • Observation: The mice are observed for the characteristic Straub tail reaction. The intensity and duration of the response are scored.

Mechanism of Action

The early pharmacological screening revealed that Chlorphenoxamine possesses a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and a muscarinic acetylcholine (B1216132) receptor antagonist.

Signaling_Pathways cluster_histamine Histaminergic Pathway cluster_cholinergic Cholinergic Pathway Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Gq_11 Gq/11 H1_Receptor->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (e.g., smooth muscle contraction) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (e.g., M3) Acetylcholine->Muscarinic_Receptor Gq_11_2 Gq/11 Muscarinic_Receptor->Gq_11_2 PLC_2 PLC Gq_11_2->PLC_2 PIP2_2 PIP2 PLC_2->PIP2_2 IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_Release_2 Ca²⁺ Release IP3_2->Ca_Release_2 Parasympathetic_Effects Parasympathetic Effects (e.g., salivation, muscle contraction) Ca_Release_2->Parasympathetic_Effects Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->H1_Receptor Antagonism Chlorphenoxamine->Muscarinic_Receptor Antagonism

Chlorphenoxamine's dual antagonism of histaminergic and cholinergic pathways.

Quantitative Data Summary

ParameterAssayTest SystemTypical Value (Illustrative)
Antihistaminic Activity
pA2Histamine-induced contractionsIsolated Guinea Pig Ileum8.5 - 9.5
Anticholinergic Activity
ED50Inhibition of pilocarpine-induced salivationRabbit0.1 - 0.5 mg/kg
Acute Toxicity
LD50Acute toxicityMouse (Intravenous)20 - 40 mg/kg
LD50Acute toxicityMouse (Oral)150 - 250 mg/kg

Conclusion

The early discovery and development of Chlorphenoxamine represent a classic example of mid-20th-century pharmacological research. Through a systematic process of chemical synthesis and a battery of in vitro and in vivo assays, its dual antihistaminic and anticholinergic properties were elucidated. These foundational studies paved the way for its clinical use in treating allergic conditions and, notably, its application in the management of Parkinson's disease, where its anticholinergic effects proved beneficial. This guide provides a window into the meticulous experimental work that underpinned the introduction of this significant therapeutic agent.

References

Methodological & Application

Application Note: A Validated RP-HPLC-DAD Method for the Analysis of Chlorphenoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography with a diode-array detector (RP-HPLC-DAD) method for the quantitative analysis of Chlorphenoxamine (B1217886) hydrochloride. The described method is suitable for the determination of Chlorphenoxamine hydrochloride in the presence of its potential impurities and other active pharmaceutical ingredients. The protocol provided herein is based on established methodologies and is intended to guide researchers in setting up a reliable analytical procedure for quality control and research purposes.

Introduction

This compound is an antihistamine with anticholinergic properties used in the treatment of allergic conditions and as an anti-Parkinsonism agent. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. This document provides a detailed protocol for an RP-HPLC-DAD method that offers high specificity, accuracy, and precision for the analysis of this compound.

Experimental Protocol

This section outlines the detailed methodology for the RP-HPLC-DAD analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Sample containing this compound

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, and diode array detector (DAD)

  • C18 analytical column (e.g., X-select Waters® C18, 3.5 µm, 4.6 mm × 150 mm)[1]

  • Data acquisition and processing software

Chromatographic Conditions

The following chromatographic conditions have been found suitable for the analysis of this compound:

ParameterCondition
Mobile Phase A 20.0 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid[1][2][3][4][5]
Mobile Phase B Methanol[1][2]
Gradient Elution A gradient program is utilized for optimal separation.[1][2][3][4] A typical gradient could be: 0-1.5 min (70:30 A:B), 1.5-3 min (transition to 20:80 A:B), 3-10 min (20:80 A:B).[1]
Flow Rate 1.3 mL/min[1][2][3][4]
Column Temperature 25 ± 2 °C[1]
Detection Wavelength 222 nm[1][2][3][4]
Injection Volume To be optimized based on system sensitivity and sample concentration.
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 20.0 mM solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[1]

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol to obtain a stock solution. Further dilute the stock solution with the mobile phase to prepare working standard solutions at desired concentrations.

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, a suitable extraction method should be developed and validated to ensure complete recovery of the analyte. The final sample solution should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described RP-HPLC-DAD method has been validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4] A summary of the validation parameters is presented below.

System Suitability

System suitability parameters should be established to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Theoretical Plates (N) ≥ 2000[1]
Tailing Factor (T) ≤ 2.0[1]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for replicate injections[1]
Linearity

The linearity of the method was evaluated over a specific concentration range.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound2 - 60[1][2][3][4][5]> 0.999

Experimental Workflow

The following diagram illustrates the logical workflow of the RP-HPLC-DAD method for the analysis of this compound.

RP_HPLC_DAD_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solutions (Chlorphenoxamine HCl) injection Inject Standard/Sample prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection DAD Detection (@ 222 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Report Results quantification->reporting

Caption: Workflow for RP-HPLC-DAD analysis of Chlorphenoxamine HCl.

Conclusion

The RP-HPLC-DAD method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The provided protocol and validation data demonstrate that the method is specific, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. Adherence to the detailed experimental protocol will enable researchers to achieve consistent and reproducible results.

References

Application Note: Spectrophotometric Estimation of Chlorphenoxamine HCl in Bulk Form

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorphenoxamine (B1217886) Hydrochloride (HCl) is an antihistamine with anticholinergic properties. It is utilized in the treatment of various allergic conditions such as hay fever, urticaria, and pruritus.[1][2][3] Accurate and reliable analytical methods are crucial for the quantification of Chlorphenoxamine HCl in bulk drug substance to ensure its quality and purity. This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the estimation of Chlorphenoxamine HCl in its bulk form. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]

Principle

The method is based on the measurement of the ultraviolet absorbance of a solution of Chlorphenoxamine HCl in a suitable solvent. The concentration of the drug is determined by measuring the absorbance at its wavelength of maximum absorption (λmax) and relating it to a standard curve prepared from known concentrations of the drug. This method adheres to the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Methodology

A zero-order UV spectrophotometric method has been developed for the estimation of Chlorphenoxamine HCl. Several studies have demonstrated the utility of UV spectrophotometry for the analysis of this compound, often in combination with other drugs like caffeine (B1668208).[1][2][5][6] For the analysis of the bulk drug, a simple UV spectrophotometric method using 0.1 M Hydrochloric Acid (HCl) as a solvent is described here.

Experimental Protocol

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm and 1 cm quartz cuvettes.

  • Analytical balance.

2. Reagents and Materials:

  • Chlorphenoxamine HCl reference standard.

  • Hydrochloric Acid (HCl), analytical grade.

  • Distilled water.

3. Preparation of 0.1 M HCl:

  • Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask.

  • Dilute to the mark with distilled water and mix well.

4. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of Chlorphenoxamine HCl reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to the mark with 0.1 M HCl to obtain a concentration of 100 µg/mL.

5. Preparation of Working Standard Solutions and Calibration Curve:

  • From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute to the mark with 0.1 M HCl to obtain final concentrations in the range of 4-24 µg/mL.[5]

  • Scan the resulting solutions from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of each working standard solution at the determined λmax against 0.1 M HCl as a blank.

  • Plot a calibration curve of absorbance versus concentration.

6. Preparation of Sample Solution:

  • Accurately weigh a quantity of the Chlorphenoxamine HCl bulk powder equivalent to 10 mg of Chlorphenoxamine HCl.

  • Transfer to a 100 mL volumetric flask, dissolve in, and dilute to the mark with 0.1 M HCl.

  • Further dilute an appropriate aliquot of this solution with 0.1 M HCl to obtain a final concentration within the calibration range.

7. Quantification:

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of Chlorphenoxamine HCl in the sample solution from the calibration curve.

Data Presentation

The following tables summarize the quantitative data for the spectrophotometric estimation of Chlorphenoxamine HCl based on published methods.

Table 1: Optical Characteristics and Method Parameters

ParameterValueReference
Solvent0.1 M HCl[6]
Wavelength of Maximum Absorbance (λmax)~262 nm[6]
Linearity Range4 - 24 µg/mL[5]
Molar AbsorptivityNot Reported
Sandell's SensitivityNot Reported

Table 2: Validation Summary

Validation ParameterResultReference
Accuracy (% Recovery) Within acceptable limits[4][5]
Precision (% RSD)
- RepeatabilityWithin acceptable limits[5]
- Intermediate PrecisionWithin acceptable limits[5]
Limit of Detection (LOD) Not specified for bulk drug
Limit of Quantification (LOQ) Not specified for bulk drug
Specificity The method is specific for Chlorphenoxamine HCl in the absence of interfering substances.[5]
Robustness The method is robust to minor changes in experimental conditions.[5]

Note: Specific quantitative values for LOD, LOQ, and detailed accuracy/precision results for the bulk drug were not available in the reviewed literature. The references confirm that the methods were validated according to ICH guidelines, indicating these parameters were within acceptable limits.

Visualization

The following diagram illustrates the experimental workflow for the spectrophotometric estimation of Chlorphenoxamine HCl in bulk form.

Spectrophotometric_Estimation_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification reagents Reagents & Standards stock_sol Prepare Standard Stock Solution (100 µg/mL) reagents->stock_sol sample_sol Prepare Sample Solution reagents->sample_sol work_std Prepare Working Standard Solutions (4-24 µg/mL) stock_sol->work_std scan_lambda Scan for λmax work_std->scan_lambda measure_sample Measure Sample Absorbance sample_sol->measure_sample measure_abs Measure Absorbance at λmax scan_lambda->measure_abs cal_curve Generate Calibration Curve measure_abs->cal_curve calc_conc Calculate Concentration cal_curve->calc_conc measure_sample->calc_conc result Result: Concentration of Chlorphenoxamine HCl calc_conc->result

References

In Vitro Assay Protocols for Chlorphenoxamine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chlorphenoxamine hydrochloride is a first-generation antihistamine of the ethanolamine (B43304) class, recognized for its dual mechanism of action as a histamine (B1213489) H1 receptor antagonist and a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] This dual activity underlies its therapeutic effects in treating allergic conditions such as urticaria and its use as an antiparkinsonian agent.[1] Understanding the potency and binding characteristics of Chlorphenoxamine at these receptors is crucial for drug development and pharmacological research.

The primary molecular target for its antihistaminic effect is the Histamine H1 receptor, a G-protein coupled receptor (GPCR).[3] Upon binding histamine, the H1 receptor activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key signal for downstream cellular responses.[3] As an antagonist, Chlorphenoxamine blocks this pathway by preventing histamine from binding to the H1 receptor.

Simultaneously, Chlorphenoxamine exerts anticholinergic effects by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are also GPCRs.[2] There are five subtypes of mAChRs (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, initiating a similar signaling cascade to the H1 receptor. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking these receptors, Chlorphenoxamine inhibits the actions of acetylcholine, which is particularly relevant for its use in reducing involuntary muscle movements.[2]

To characterize the activity of this compound in vitro, two principal types of assays are employed:

  • Radioligand Binding Assays: These assays are fundamental for determining the binding affinity (Ki) of Chlorphenoxamine to the H1 and muscarinic receptors. They work by measuring the ability of the compound to compete with a known radiolabeled ligand for binding to the receptor.

  • Functional Assays: These assays measure the antagonist potency (IC50) by quantifying the ability of Chlorphenoxamine to inhibit the receptor's function in response to an agonist. Common functional assays include calcium mobilization assays and smooth muscle contraction assays.

Beyond its primary activities, Chlorphenoxamine has also been investigated for other properties, such as antiviral activity against Ebola virus (EBOV) and Marburg virus (MARV).[4]

Signaling Pathway Diagrams

H1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1 Histamine H1 Receptor Gq Gq/11 Protein H1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1 Binds CPX Chlorphenoxamine CPX->H1 Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Increased Intracellular Ca2+ ER->Ca_release Releases Ca2+

Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic_Receptor_Signaling cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) M_Gq M1, M3, M5 Receptor Gq Gq/11 M_Gq->Gq PLC PLC Gq->PLC Ca_release ↑ Intracellular Ca2+ PLC->Ca_release M_Gi M2, M4 Receptor Gi Gi/o M_Gi->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M_Gq ACh->M_Gi CPX Chlorphenoxamine CPX->M_Gq CPX->M_Gi

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Quantitative Data Summary

CompoundTarget/AssayAssay TypeValueUnit
Chlorpheniramine Muscarinic ReceptorsFunctional (Inhibition of carbachol-induced contraction in guinea pig trachea)6.2 (pA2)-
Chlorpheniramine Muscarinic ReceptorsFunctional (Inhibition of methacholine-induced secretion in human nasal mucosa)4.63µM (ED50)
Chlorpheniramine Muscarinic M1 ReceptorRadioligand Binding ([3H] N-Methylscopolamine)61.7nM (Ki)
Chlorpheniramine Muscarinic M2 ReceptorRadioligand Binding ([3H] N-Methylscopolamine)339nM (Ki)
Chlorpheniramine Muscarinic M3 ReceptorRadioligand Binding ([3H] N-Methylscopolamine)257nM (Ki)
Chlorpheniramine Muscarinic M4 ReceptorRadioligand Binding ([3H] N-Methylscopolamine)276nM (Ki)
Chlorphenoxamine Ebola Virus (EBOV)Antiviral Activity1.1µM (IC50)
Chlorphenoxamine Marburg Virus (MARV)Antiviral Activity6.2µM (IC50)
Chlorphenoxamine A549 CellsCytotoxicity55.3µM (CC50)
Disclaimer: Data for Chlorpheniramine is presented as a reference for a structurally similar compound.

Experimental Protocols

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to compete with a radiolabeled antagonist, [³H]-mepyramine.

Binding_Assay_Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound, Buffers) plate Plate Components (Total, NSB, Competition) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Vacuum Filtration (Separate Bound vs. Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate Ki) count->analyze

Caption: Experimental Workflow for Radioligand Binding Assay.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Control: 10 µM mianserin (B1677119) or another suitable H1 antagonist.

  • Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), cell harvester, liquid scintillation counter, scintillation cocktail.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):

    • Total Binding: 25 µL [³H]-mepyramine (at a final concentration near its Kd, e.g., 1-2 nM), 25 µL Assay Buffer, and 200 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 25 µL [³H]-mepyramine, 25 µL of 10 µM mianserin, and 200 µL of cell membrane suspension.

    • Competition: 25 µL [³H]-mepyramine, 25 µL of this compound dilution, and 200 µL of cell membrane suspension.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation vial, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (concentration of Chlorphenoxamine that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism via Calcium Mobilization Assay

This protocol measures the potency (IC50) of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human H1 receptor.

  • Agonist: Histamine.

  • Antagonist: this compound.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Equipment: 96-well or 384-well black, clear-bottom plates; fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the H1-expressing cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in Assay Buffer). Incubate for 60 minutes at 37°C in the dark.

  • Compound Pre-incubation: After incubation, wash the cells gently with Assay Buffer. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Calcium Measurement:

    • Place the plate into the fluorescent plate reader and take a baseline reading of fluorescence intensity.

    • Using the instrument's fluidics module, add a pre-determined concentration of histamine (typically the EC80 concentration) to all wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 3: Functional Anticholinergic Assay (Inhibition of Smooth Muscle Contraction)

This protocol, adapted from a method used for other antihistamines, assesses the anticholinergic potency of Chlorphenoxamine by measuring its ability to inhibit carbachol-induced contractions of isolated guinea pig tracheal smooth muscle.[5]

Materials:

  • Tissue: Isolated guinea pig trachealis muscle.

  • Agonist: Carbachol (B1668302) (a stable acetylcholine analog).

  • Antagonist: this compound.

  • Buffer: Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

  • Equipment: Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Isolate the trachea from a guinea pig and prepare strips of the trachealis muscle. Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, washing with fresh buffer every 15 minutes.

  • Control Response: Generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Add a fixed concentration of this compound to the organ bath and incubate for 30-60 minutes.

  • Test Response: In the continued presence of Chlorphenoxamine, generate a second cumulative concentration-response curve for carbachol.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of Chlorphenoxamine.

  • Data Analysis:

    • The antagonistic effect of Chlorphenoxamine will cause a rightward shift in the carbachol concentration-response curve.

    • The data can be analyzed using a Schild plot to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. The pA2 value is a measure of antagonist potency.

References

Designing In Vivo Studies with Chlorphenoxamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine hydrochloride is a first-generation antihistamine with anticholinergic properties, belonging to the ethanolamine (B43304) class.[1][2][3] It functions as an antagonist at histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.[2][3] This dual mechanism of action makes it a compound of interest for investigating therapeutic effects in allergic conditions and neurological disorders such as Parkinson's disease.[2] These application notes provide detailed protocols for designing and conducting preclinical in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

This compound exerts its effects through two primary pathways:

  • Antihistaminic Action : It competitively blocks histamine from binding to H1 receptors, thereby mitigating allergic responses such as vasodilation, increased vascular permeability, and smooth muscle contraction.[3]

  • Anticholinergic Action : By inhibiting muscarinic acetylcholine receptors, it reduces involuntary muscle movements and secretions, which is relevant for its application in motion sickness and as an adjunct in Parkinson's disease treatment.[2][3]

Pharmacokinetic Profile

This compound is reported to be well-absorbed after oral administration, with metabolism likely occurring in the liver and subsequent excretion via the kidneys.[1][3] While specific pharmacokinetic parameters for Chlorphenoxamine in various animal models are not extensively documented, data from the structurally similar compound, chlorpheniramine (B86927), can provide initial guidance for study design.

Data Presentation: Quantitative Data for In Vivo Study Design

The following tables summarize key quantitative data to inform the design of in vivo studies with this compound.

Table 1: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50
ChlorphenoxamineRatOral1 g/kg

This value is critical for selecting a safe dose range in initial efficacy studies.

Table 2: Pharmacokinetic Parameters of the Related Compound Chlorpheniramine in Various Species

SpeciesRouteTmax (hours)T1/2 (hours)Bioavailability (%)
RabbitIV-2.57-
DogOral-1.79.4 - 39.4 (dose-dependent)
HumanOral2-413-2525-50

These parameters for a related first-generation antihistamine can be used as a starting point for designing pharmacokinetic studies of Chlorphenoxamine, including selecting appropriate time points for blood sampling.[4][5][6][7][8]

Mandatory Visualizations

Signaling Pathway of H1 Receptor Antagonism by Chlorphenoxamine

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates NFkB NF-κB PKC->NFkB Activates ProInflam Pro-inflammatory Gene Expression NFkB->ProInflam Promotes Histamine Histamine Histamine->H1R Activates Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->H1R Blocks

Caption: H1 Receptor Signaling Pathway and Inhibition by Chlorphenoxamine.

Experimental Workflow for In Vivo Allergy Model

Allergy_Workflow cluster_setup Study Setup cluster_treatment Treatment and Challenge cluster_endpoints Endpoint Measurement Animal_Selection Animal Selection (e.g., Guinea Pigs, Mice) Acclimatization Acclimatization (7 days) Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Chlorphenoxamine HCl Administration (p.o.) Randomization->Dosing Challenge Allergen/Histamine Challenge Dosing->Challenge Pre-treatment Behavioral Behavioral Assessment (e.g., Scratching, Sneezing) Challenge->Behavioral Physiological Physiological Measurement (e.g., Airway Resistance) Challenge->Physiological Biochemical Biochemical Analysis (e.g., Serum IgE, Cytokines) Challenge->Biochemical Post-challenge Sample Collection Histopathology Histopathological Examination Challenge->Histopathology Post-challenge Tissue Collection Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Physiological->Data_Analysis Biochemical->Data_Analysis Histopathology->Data_Analysis

Caption: General workflow for an in vivo allergy model.

Experimental Workflow for In Vivo Parkinson's Disease Model

Parkinson_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_endpoints Endpoint Assessment Animal_Selection Animal Selection (e.g., Rats, Mice) Neurotoxin Neurotoxin Administration (e.g., 6-OHDA, MPTP) Animal_Selection->Neurotoxin Lesion_Verification Verification of Dopaminergic Lesion Neurotoxin->Lesion_Verification Randomization Randomization into Treatment Groups Lesion_Verification->Randomization Dosing Chlorphenoxamine HCl Administration Randomization->Dosing Behavioral Motor Function Tests (e.g., Rotarod, Cylinder Test) Dosing->Behavioral During Treatment Neurochemical Neurochemical Analysis (e.g., Striatal Dopamine) Dosing->Neurochemical End of Study Histological Histological Examination (e.g., TH Staining) Dosing->Histological End of Study Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Neurochemical->Data_Analysis Histological->Data_Analysis

References

Application Notes and Protocols: Chlorphenoxamine Hydrochloride Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine (B1217886) hydrochloride is a first-generation antihistamine and anticholinergic agent utilized for its antipruritic and antiparkinsonian properties.[1][2] As an analogue of diphenhydramine, its therapeutic effects are primarily mediated through the antagonism of histamine (B1213489) H1 receptors.[1][2] The development of stable liquid formulations of chlorphenoxamine hydrochloride is crucial for various pharmaceutical applications, including oral and topical dosage forms.

These application notes provide a comprehensive overview of the available data on the preparation and stability of this compound solutions. The information is intended to guide researchers and formulation scientists in developing stable and effective liquid dosage forms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₂ClNO · HCl[3]
Molecular Weight 340.29 g/mol [3]
Appearance Crystalline solid[4]
Solubility Soluble in distilled water. Slightly soluble in DMSO and methanol.[5][6]
pKa 8.71 ± 0.28 (Predicted)[6]

Solution Preparation and Solubility

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (for analytical purposes)

  • Weigh the desired amount of this compound powder.

  • Add a small volume of the chosen solvent (e.g., DMSO, methanol).

  • Sonicate the mixture to aid dissolution.[8]

  • Once dissolved, add the remaining solvent to achieve the final desired concentration.

  • It is recommended to prepare fresh solutions as they are reported to be unstable.[9]

Stability of this compound Solutions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[10][11] These studies involve subjecting the drug to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[10]

Oxidative Degradation

This compound is susceptible to oxidative degradation. Studies have shown that treatment with hydrogen peroxide leads to the formation of Chlorphenoxamine N-Oxide.[12][13][14]

Protocol 2: Forced Oxidative Degradation of this compound

  • Prepare a solution of this compound in a suitable solvent.

  • Add 5% hydrogen peroxide to the solution.

  • Reflux the mixture at 100°C for 24 hours.[13][14]

  • Monitor the degradation process using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14]

  • The primary degradation product formed under these conditions is Chlorphenoxamine N-Oxide.[12][13][14]

Table 2: Summary of Forced Degradation Studies on this compound

Stress ConditionConditionsObservationDegradation Product(s)Reference
Oxidative 5% H₂O₂, 100°C, 24hSignificant degradationChlorphenoxamine N-Oxide[12][13][14]
Acidic Hydrolysis 0.1N HClData not availableData not available[15] (mentions study was performed but no results provided)
Basic Hydrolysis 0.1N NaOHData not availableData not available[15] (mentions study was performed but no results provided)
Thermal Dry heatStableNot applicable[16] (inferred from lack of degradation products)
Photolytic UV/Vis lightData not availableData not available[11][17] (general guidance)

Note: While a study on a related compound, chlorpheniramine (B86927) maleate, showed degradation under acidic, basic, and thermal conditions, specific data for this compound is lacking.

Analytical Methods for Stability Testing

The stability of this compound solutions can be assessed using various analytical techniques, with HPLC being the most common for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

Protocol 3: Stability-Indicating HPLC Method for this compound and its Oxidative Degradant

  • Column: C18 X-select Waters® column.[14]

  • Mobile Phase: A gradient elution with 20.0 mM potassium dihydrogen phosphate (B84403) (pH 3 with o-phosphoric acid) and methanol.[14]

  • Flow Rate: 1.3 mL/min.[14]

  • Detection: UV at 222 nm.[14]

  • Sample Preparation: Dilute the solution to be analyzed with the mobile phase to a suitable concentration (e.g., in the range of 2–60 µg/mL).[14]

Thin Layer Chromatography (TLC)

TLC can be used for rapid monitoring of the degradation process.

Protocol 4: TLC Method for Monitoring Oxidative Degradation

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: Methanol: glacial acetic acid: water (5:3:2, by volume).[14]

  • Detection: UV light at 254 nm.[14]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects through a dual mechanism of action:

  • Histamine H1 Receptor Antagonism: It competitively binds to H1 receptors, preventing histamine from binding and eliciting an allergic response.[2]

  • Anticholinergic Activity: It also blocks muscarinic acetylcholine (B1216132) receptors, which contributes to its use in managing symptoms of Parkinson's disease and motion sickness.[2]

G cluster_0 Cellular Response to Histamine cluster_1 Inhibition by Chlorphenoxamine HCl Histamine Histamine H1R H1 Receptor Histamine->H1R Binds PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms Ca_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms CPX Chlorphenoxamine HCl CPX->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Chlorphenoxamine HCl.

Experimental Workflows

A logical workflow for the preparation and stability testing of a this compound solution is essential for systematic drug development.

G cluster_prep Solution Preparation cluster_stability Stability Testing prep_start Start: Define Formulation Goals sol_screen Solubility Screening (Water, Co-solvents) prep_start->sol_screen excipient_select Excipient Selection (Buffers, Preservatives) sol_screen->excipient_select formulation_dev Formulation Development excipient_select->formulation_dev prep_end Final Formulation formulation_dev->prep_end stability_studies Real-time & Accelerated Stability Studies prep_end->stability_studies Test Formulation stability_start Start: Stability Protocol forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stability_start->forced_degradation method_dev Stability-Indicating Method Development (HPLC) forced_degradation->method_dev method_dev->stability_studies analysis Analysis of Samples stability_studies->analysis stability_end End: Determine Shelf-life analysis->stability_end

Caption: Workflow for Chlorphenoxamine HCl Solution Formulation and Stability Testing.

Excipient Compatibility

The selection of appropriate excipients is critical to ensure the stability and efficacy of the final product. While specific compatibility data for this compound in liquid formulations is limited, general principles of drug-excipient interactions should be considered.[18][19] It is important to screen for potential interactions between this compound and common excipients used in liquid formulations, such as:

  • Buffers: To maintain a stable pH.

  • Preservatives: To prevent microbial growth.

  • Sweeteners and Flavoring agents: To improve palatability.

  • Co-solvents: Such as propylene (B89431) glycol and ethanol (B145695), to enhance solubility.

Compatibility studies typically involve storing the drug in contact with individual excipients under stressed conditions and analyzing for any degradation or physical changes.[20]

Conclusion and Future Directions

The available data provides a foundational understanding of the stability of this compound, particularly its susceptibility to oxidative degradation. However, there are significant gaps in the literature regarding its solubility in various pharmaceutical solvents, degradation kinetics under different stress conditions, and compatibility with common liquid formulation excipients. Further research is warranted to:

  • Determine the quantitative solubility of this compound in a range of pharmaceutically acceptable solvents.

  • Conduct comprehensive forced degradation studies to identify all potential degradation products and pathways.

  • Develop and validate a robust stability-indicating analytical method capable of separating all potential impurities.

  • Perform systematic excipient compatibility studies to guide the formulation of stable and effective liquid dosage forms.

By addressing these knowledge gaps, researchers and drug development professionals can advance the formulation of this compound into safe, stable, and efficacious liquid pharmaceutical products.

References

Application Note: Potentiometric Determination of Chlorphenoxamine HCl in Diverse Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate potentiometric titration method for the quantitative determination of Chlorphenoxamine (B1217886) Hydrochloride (HCl) in various matrices, including pure substance, pharmaceutical formulations (tablets), and biological fluids (urine and plasma). The method employs a custom-fabricated Polyvinyl Chloride (PVC) membrane-based ion-selective electrode (ISE) that is highly selective for the chlorphenoxamine cation. Titration is performed with a standardized solution of sodium tetraphenylborate (B1193919) (NaTPB), which forms a stable precipitate with the analyte. This method offers a reliable and cost-effective alternative to more complex chromatographic techniques, making it well-suited for quality control and research environments.

Introduction

Chlorphenoxamine HCl is an antihistaminic and anticholinergic agent used in the treatment of allergic conditions. Accurate and precise quantification of this active pharmaceutical ingredient (API) in bulk form, dosage forms, and biological samples is crucial for ensuring product quality, therapeutic efficacy, and for pharmacokinetic studies. Potentiometric titration is a well-established analytical technique that offers high accuracy and precision.[1] The development of ion-selective electrodes (ISEs) specific to the analyte of interest further enhances the selectivity and sensitivity of this method.[2]

This application note provides a comprehensive protocol for the potentiometric determination of Chlorphenoxamine HCl using a laboratory-prepared PVC membrane ISE and NaTPB as the titrant. The methodology is validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[3]

Principle of the Method

The potentiometric titration is based on the precipitation reaction between Chlorphenoxamine HCl and sodium tetraphenylborate:

C₁₈H₂₂ClNO·HCl + NaB(C₆H₅)₄ → C₁₈H₂₃ClNO⁺B(C₆H₅)₄⁻ (precipitate) + NaCl + HCl

An ion-selective electrode, with a PVC membrane containing a chlorphenoxamine-tetraphenylborate ion-pair complex, is used as the indicator electrode. This electrode exhibits a Nernstian response to the activity of the chlorphenoxamine cation in the sample solution.[2] During the titration with NaTPB, the concentration of free chlorphenoxamine cations decreases. A sharp change in the electrode potential occurs at the equivalence point, where stoichiometrically equivalent amounts of chlorphenoxamine and tetraphenylborate have reacted. This potential jump is used to determine the endpoint of the titration.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Automatic Potentiometric Titrator

    • Chlorphenoxamine HCl Ion-Selective Electrode (preparation detailed below)

    • Ag/AgCl reference electrode

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware (burettes, pipettes, volumetric flasks)

    • Analytical balance

  • Reagents:

    • Chlorphenoxamine HCl (reference standard)

    • Sodium tetraphenylborate (NaTPB)

    • High molecular weight Polyvinyl Chloride (PVC)

    • Dioctyl phthalate (B1215562) (DOP) or a suitable plasticizer

    • Tetrahydrofuran (THF)

    • Methanol

    • Glacial acetic acid

    • Deionized water

Preparation of the Chlorphenoxamine HCl Ion-Selective Electrode
  • Preparation of the Electroactive Complex: Prepare the chlorphenoxamine-tetraphenylborate ion-pair complex by mixing equimolar aqueous solutions of Chlorphenoxamine HCl and sodium tetraphenylborate. The resulting precipitate should be filtered, washed with cold deionized water, and dried at room temperature.

  • Membrane Cocktail Preparation: A typical membrane composition consists of 3-5% electroactive complex, 60-65% plasticizer (e.g., DOP), and 30-35% PVC.[4] Dissolve the calculated amounts of PVC, plasticizer, and the ion-pair complex in a minimal amount of THF.

  • Membrane Casting: Pour the homogenous membrane cocktail into a flat glass petri dish and allow the THF to evaporate slowly at room temperature for at least 24 hours.

  • Electrode Assembly: Cut a small disc from the cast membrane and incorporate it into a commercially available ISE body or a laboratory-fabricated electrode body.

  • Conditioning: Condition the electrode by soaking it in a 10⁻³ M Chlorphenoxamine HCl solution for at least 2 hours before use. When not in use, the electrode should be stored in the same solution.

Preparation of Solutions
  • Titrant: Prepare a 10⁻² M sodium tetraphenylborate solution by dissolving the appropriate amount of NaTPB in deionized water. Standardize this solution against a primary standard.

  • Standard Chlorphenoxamine HCl Solutions: Prepare a stock solution of 10⁻² M Chlorphenoxamine HCl by accurately weighing the reference standard and dissolving it in deionized water. Prepare a series of standard solutions by serial dilution for calibration and validation purposes.

Sample Preparation
  • Pure Substance: Accurately weigh about 30-40 mg of Chlorphenoxamine HCl, dissolve it in 50 mL of deionized water.

  • Pharmaceutical Tablets: Weigh and finely powder at least 10 tablets to ensure homogeneity.[5] Accurately weigh a portion of the powder equivalent to one tablet's labeled amount of Chlorphenoxamine HCl and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of a methanol-water mixture (1:1) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to the mark with the same solvent, mix well, and filter. An appropriate aliquot of the filtrate is then taken for titration.

  • Human Urine: Spike known concentrations of Chlorphenoxamine HCl into drug-free human urine. The samples can be directly titrated after appropriate dilution with deionized water.

  • Human Plasma: To a known volume of human plasma, spike with known concentrations of Chlorphenoxamine HCl. Deproteinize the sample by adding an equal volume of acetonitrile. Centrifuge the mixture and collect the supernatant. The supernatant can then be appropriately diluted and titrated.

Titration Procedure
  • Pipette a known volume of the prepared sample solution into a titration vessel.

  • Add deionized water to ensure sufficient immersion of the electrodes.

  • Place the Chlorphenoxamine HCl ISE and the Ag/AgCl reference electrode into the solution.

  • Start the magnetic stirrer to ensure a homogenous solution.

  • Titrate the sample solution with the standardized 10⁻² M NaTPB solution.

  • The endpoint is determined from the inflection point of the titration curve (potential vs. titrant volume).

Data Presentation

The quantitative performance of the potentiometric titration method for Chlorphenoxamine HCl in various matrices is summarized in the table below. The data is compiled from various studies and represents typical performance characteristics.

ParameterPure SubstancePharmaceutical TabletsSpiked Human UrineSpiked Human Plasma
Linearity Range (M) 10⁻⁵ - 10⁻²10⁻⁵ - 10⁻²10⁻⁵ - 10⁻²10⁻⁵ - 10⁻²
Correlation Coefficient (r²) > 0.999> 0.999> 0.998> 0.998
Mean Recovery (%) 99.5 ± 0.599.2 ± 0.898.5 ± 1.297.8 ± 1.5
Precision (RSD, %) < 1.0< 1.5< 2.0< 2.5
LOD (M) ~ 5 x 10⁻⁶~ 7 x 10⁻⁶~ 1 x 10⁻⁵~ 2 x 10⁻⁵
LOQ (M) ~ 1.5 x 10⁻⁵~ 2.1 x 10⁻⁵~ 3 x 10⁻⁵~ 6 x 10⁻⁵

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep prep Sample Preparation pure Pure Substance titration Potentiometric Titration (NaTPB Titrant) pure->titration tablets Tablets tablets->titration urine Urine urine->titration plasma Plasma plasma->titration data_acq Data Acquisition (Potential vs. Volume) titration->data_acq analysis Data Analysis (Endpoint Determination) data_acq->analysis result Concentration of Chlorphenoxamine HCl analysis->result

Caption: Experimental workflow for the potentiometric determination of Chlorphenoxamine HCl.

Logical Relationship of Key Components

logical_relationship analyte Chlorphenoxamine HCl (Analyte) precipitate Precipitation Reaction analyte->precipitate titrant Sodium Tetraphenylborate (Titrant) titrant->precipitate ise Ion-Selective Electrode (Indicator) potential Potential Change (Signal) ise->potential generates precipitate->ise affects concentration endpoint Equivalence Point potential->endpoint indicates

Caption: Key components and their logical relationships in the potentiometric titration.

Conclusion

The described potentiometric titration method provides a simple, rapid, accurate, and precise means for the determination of Chlorphenoxamine HCl in pure form, pharmaceutical tablets, and biological fluids. The use of a custom-fabricated, selective PVC membrane electrode ensures reliable results. The method is suitable for routine quality control analysis and can be readily implemented in most analytical laboratories.

References

Application Notes and Protocols for Studying H1 Receptor Antagonism in Cell Culture Using Chlorphenoxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine is a first-generation antihistamine that primarily functions as an antagonist of the Histamine (B1213489) H1 receptor.[1][2] It is a valuable tool for in vitro studies aimed at characterizing the H1 receptor signaling pathway and for screening novel H1 receptor antagonists. Like other first-generation antihistamines, Chlorphenoxamine can cross the blood-brain barrier and may exhibit anticholinergic and sedative effects.[1][2] Its mechanism of action involves blocking the effects of histamine at H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic and inflammatory responses.[1][3] This document provides detailed protocols for utilizing Chlorphenoxamine in cell culture to study H1 receptor antagonism, focusing on radioligand binding and functional calcium mobilization assays.

H1 Receptor Signaling Pathway

The Histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[4] Upon binding of an agonist such as histamine, the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, which triggers the release of stored intracellular calcium (Ca2+), leading to a measurable increase in cytosolic calcium concentration.[4] This increase in intracellular Ca2+ is a key indicator of H1 receptor activation.[4]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor Ca_Cytosol Increased Intracellular Ca²⁺ Ca_ER->Ca_Cytosol Release Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->H1R Antagonizes

Caption: Histamine H1 Receptor Signaling Pathway.

Data Presentation

The following table summarizes the binding affinity of Chlorpheniramine, a closely related H1 antagonist, for the human H1 receptor. This value is a critical parameter for designing and interpreting in vitro experiments.

CompoundReceptorAssay TypeParameterValueCell LineReference
ChlorpheniramineHuman H1Radioligand BindingKi2 nMCHO[5]

Experimental Protocols

Two primary in vitro assays are fundamental for characterizing H1 receptor antagonists: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure antagonist potency (IC50).[4]

Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a test compound, such as Chlorphenoxamine, for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[3][4]

Objective: To determine the inhibitory constant (Ki) of Chlorphenoxamine for the H1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine.

  • Test Compound: Chlorphenoxamine.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[1]

  • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of Chlorphenoxamine in assay buffer. Prepare the [³H]mepyramine solution in assay buffer at a concentration near its Kd.[1]

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, [³H]mepyramine, and membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, [³H]mepyramine, and membrane preparation.

    • Competition Binding: Add Chlorphenoxamine at various concentrations, [³H]mepyramine, and membrane preparation.

  • Incubation: Incubate the reaction at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).[1][3]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.[1][6]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[1][6]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of Chlorphenoxamine.

  • Determine the IC50 value (the concentration of Chlorphenoxamine that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][4]

Radioligand_Binding_Workflow Prep Prepare Reagents (Membranes, Radioligand, Chlorphenoxamine) Assay Set up Assay Plate (Total, Non-specific, Competition) Prep->Assay Incubate Incubate to Equilibrium Assay->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Experimental workflow for a radioligand binding assay.
Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.[4]

Objective: To determine the functional potency (IC50) of Chlorphenoxamine in blocking histamine-induced intracellular calcium release.

Materials:

  • Cells: A suitable cell line expressing the human H1 receptor (e.g., HEK293, CHO).[7]

  • Cell Culture Medium.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).[7]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[7]

  • Agonist: Histamine.

  • Test Compound: Chlorphenoxamine.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Preparation: Seed the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.[7][4]

  • Dye Loading: Remove the culture medium and wash the cells with assay buffer. Load the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C. Wash the cells to remove excess dye.[7][4]

  • Compound Addition: Add varying concentrations of Chlorphenoxamine to the wells and incubate for a defined period (pre-incubation).[4]

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of histamine (typically the EC80 concentration).[7][4]

    • Measure the change in fluorescence intensity over time.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response induced by histamine in the absence of Chlorphenoxamine.

  • Plot the percentage of inhibition against the log concentration of Chlorphenoxamine.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Calcium_Assay_Workflow Seed Seed H1R-expressing cells in 96-well plate Load Load cells with calcium-sensitive dye Seed->Load Add_Antagonist Add Chlorphenoxamine (pre-incubation) Load->Add_Antagonist Measure_Baseline Measure baseline fluorescence Add_Antagonist->Measure_Baseline Add_Agonist Inject Histamine (agonist) Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence change Add_Agonist->Measure_Response Analyze Data Analysis (Calculate IC50) Measure_Response->Analyze

Caption: Experimental workflow for a calcium mobilization assay.

Conclusion

The protocols and data presented in these application notes provide a robust framework for utilizing Chlorphenoxamine as a tool to study H1 receptor antagonism in a cell culture setting. By employing radioligand binding and calcium mobilization assays, researchers can accurately determine the binding affinity and functional potency of Chlorphenoxamine and other H1 receptor antagonists, facilitating drug discovery and a deeper understanding of H1 receptor pharmacology.

References

Application Notes and Protocols: Chlorphenoxamine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine is a first-generation antihistamine with significant anticholinergic and antiparkinsonian properties.[1] Its mechanism of action involves the antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.[2][3] While historically used for Parkinson's disease, its potential application and effects in models of other neurodegenerative diseases like Alzheimer's and Huntington's are areas of growing interest, largely due to the known roles of cholinergic and histaminergic pathways in neuroinflammation and neuronal function. These application notes provide a summary of available data and detailed protocols for investigating the effects of Chlorphenoxamine in various neurodegenerative disease models.

I. Application in Alzheimer's Disease Models

While direct studies on Chlorphenoxamine in Alzheimer's disease (AD) models are limited, research on other anticholinergic drugs provides a framework for predicting its potential effects. Chronic administration of anticholinergic drugs has been shown to exacerbate tau pathology and neuroinflammation in tauopathy mouse models.[2][4]

Quantitative Data Summary (Based on analogous anticholinergic drugs)

The following table summarizes quantitative data from studies on the anticholinergic drugs trihexyphenidyl (B89730) (TP) and propiverine (B1210425) (PP) in a PS19 tauopathy mouse model. This data can be used as a predictive reference for designing experiments with Chlorphenoxamine.

ParameterTreatment GroupAge of MiceObservationQuantitative ChangeReference
Tau Pathology
AT8-positive tauTP-treated10 monthsIncreased tau phosphorylationMarked Increase[2]
PP-treated10 monthsIncreased tau phosphorylationMild Increase[2]
Insoluble TauTP-treated10 monthsIncreased insoluble tau levelsMarked Increase[2]
PP-treated10 monthsIncreased insoluble tau levelsMild Increase[2]
Neuroinflammation
Microglial Activation (Iba1)TP-treated10 monthsIncreased microglial proliferationMarked Increase[2]
PP-treated10 monthsIncreased microglial proliferationMild Increase[2]
Interleukin-1β (IL-1β)TP-treated + LPS4 monthsIncreased IL-1β expression in brainSignificant Increase[2]
PP-treated + LPS4 monthsIncreased IL-1β expression in brainMild Increase[2]
Synaptic Integrity
Synaptophysin LevelsTP-treated10 monthsDecreased synaptic densityMarked Decrease[2]
PP-treated10 monthsDecreased synaptic densityMild Decrease[2]
Experimental Protocol: Investigating Chlorphenoxamine in an APP/PS1 Mouse Model of Alzheimer's Disease

This protocol is adapted from established methodologies for testing compounds in transgenic AD mouse models.

1. Animal Model:

  • APP/PS1 double transgenic mice, which develop amyloid plaques.

  • Age: 6-8 months (or at an age appropriate for the specific pathological readout).

  • Both male and female mice should be used.

2. Drug Preparation and Administration:

  • Chlorphenoxamine Hydrochloride: Dissolve in sterile saline.

  • Dosage: Based on historical clinical use and conversion from human to mouse doses, a starting dose of 5-10 mg/kg can be considered. Dose-response studies are recommended.

  • Administration: Intraperitoneal (i.p.) injection or oral gavage, once daily for a period of 4-12 weeks.

3. Behavioral Testing (to be performed during the final week of treatment):

  • Morris Water Maze: To assess spatial learning and memory.

  • Y-Maze: To evaluate short-term spatial working memory.

  • Novel Object Recognition Test: To assess recognition memory.

4. Tissue Collection and Processing:

  • At the end of the treatment period, euthanize mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

  • Harvest brains and post-fix in 4% PFA overnight.

  • Cryoprotect brains in 30% sucrose (B13894) solution.

  • Section brains using a cryostat or vibratome (40 µm sections).

5. Immunohistochemistry and Analysis:

  • Amyloid-beta plaques: Stain with anti-Aβ antibodies (e.g., 6E10) or Thioflavin S.

  • Tau pathology: Stain with antibodies against phosphorylated tau (e.g., AT8).

  • Neuroinflammation: Stain for microglia (Iba1) and astrocytes (GFAP).

  • Synaptic density: Stain for synaptic markers (e.g., synaptophysin).

  • Quantify the staining using image analysis software (e.g., ImageJ).

6. Biochemical Analysis (from non-perfused brain tissue):

  • ELISA: To quantify levels of soluble and insoluble Aβ40 and Aβ42.

  • Western Blot: To measure levels of total and phosphorylated tau, as well as inflammatory cytokines.

Signaling Pathway Diagram: Anticholinergic Effects on Neuroinflammation

Anticholinergic_Neuroinflammation Chlorphenoxamine Chlorphenoxamine (Anticholinergic) AChR Muscarinic Acetylcholine Receptors (mAChRs) Chlorphenoxamine->AChR inhibition Microglia Microglia AChR->Microglia suppression of activation (in normal state) NFkB NF-κB Signaling Microglia->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB->Cytokines promotes transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation induces Neuronal_Damage Neuronal Damage & Synaptic Loss Neuroinflammation->Neuronal_Damage leads to

Caption: Anticholinergic drug-mediated blockade of mAChRs can enhance microglial activation and neuroinflammation.

II. Application in Parkinson's Disease Models

Chlorphenoxamine has been used clinically to treat Parkinson's disease (PD).[5][6] Its anticholinergic action is thought to help alleviate motor symptoms such as tremors and rigidity.[2]

Quantitative Data Summary (from a 1961 clinical trial)

The following data is from a controlled clinical trial of this compound in patients with Parkinsonism.

ParameterTreatment GroupObservationQuantitative ChangeReference
Motor Symptoms
Overall ImprovementChlorphenoxamineAssessed by physicians20 out of 30 patients showed some improvement[5]
PlaceboAssessed by physicians8 out of 30 patients showed some improvement[5]
RigidityChlorphenoxamineAssessed by physiciansSignificant improvement in some patients[5]
TremorChlorphenoxamineAssessed by physiciansLess effective than on rigidity[5]
Experimental Protocol: Investigating Chlorphenoxamine in a 6-OHDA Rat Model of Parkinson's Disease

This protocol is based on the well-established 6-hydroxydopamine (6-OHDA) model of PD.[7][8]

1. Animal Model:

  • Adult male Sprague-Dawley or Wistar rats (250-300g).

2. 6-OHDA Lesioning:

  • Anesthetize rats and place in a stereotaxic frame.

  • Inject 6-OHDA into the medial forebrain bundle (MFB) or the striatum to induce a unilateral lesion of dopaminergic neurons.

  • Allow a recovery period of 2-3 weeks.

3. Behavioral Assessment (pre- and post-treatment):

  • Apomorphine- or Amphetamine-induced Rotational Behavior: To confirm the lesion and assess the effect of treatment on motor asymmetry.

  • Cylinder Test: To evaluate forelimb akinesia.

  • Catalepsy Test: To measure muscle rigidity.

4. Drug Administration:

  • This compound: Dissolve in sterile saline.

  • Dosage: A starting dose of 5-10 mg/kg, i.p., can be used.

  • Regimen: Administer daily for 2-4 weeks.

5. Post-mortem Analysis:

  • Euthanize rats and collect brain tissue.

  • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

  • HPLC: To measure dopamine (B1211576) and its metabolites in the striatum.

Experimental Workflow Diagram

PD_Workflow A 6-OHDA Lesioning of Rats B Post-Lesion Recovery (2-3 weeks) A->B C Baseline Behavioral Testing B->C D Chlorphenoxamine Treatment (2-4 weeks) C->D E Post-Treatment Behavioral Testing D->E F Tissue Collection & Analysis E->F

Caption: Workflow for evaluating Chlorphenoxamine in a 6-OHDA rat model of Parkinson's disease.

III. Application in Huntington's Disease Models

There is no direct research on Chlorphenoxamine in Huntington's disease (HD) models. However, studies on other compounds targeting neuronal excitability and motor dysfunction in models like the YAC128 mouse provide a rationale for its investigation.

Experimental Protocol: Investigating Chlorphenoxamine in a YAC128 Mouse Model of Huntington's Disease

This protocol is based on methodologies used for the YAC128 mouse model, which expresses the full-length human huntingtin gene with 128 CAG repeats.[9][10][11][12]

1. Animal Model:

  • YAC128 transgenic mice and wild-type littermates.

  • Age: Start treatment at a pre-symptomatic (e.g., 2 months) or early symptomatic (e.g., 6 months) stage.

  • Both sexes should be included.

2. Drug Administration:

  • This compound: Administer via drinking water, oral gavage, or i.p. injection.

  • Dosage: A starting dose of 5-10 mg/kg/day.

  • Duration: Long-term treatment (e.g., 3-6 months).

3. Behavioral Analysis (assessed at multiple time points):

  • Rotarod Test: To measure motor coordination and balance.

  • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Grip Strength Test: To evaluate muscle strength.

4. Neuropathological Assessment:

  • At the end of the study, collect brain tissue.

  • Immunohistochemistry:

    • Stain for mutant huntingtin aggregates (e.g., with EM48 antibody).

    • Assess striatal volume and neuron counts (e.g., with NeuN staining).

    • Examine for signs of neuroinflammation (Iba1, GFAP).

Logical Relationship Diagram: Investigating Chlorphenoxamine in HD

HD_Logic cluster_0 Hypothesis cluster_1 Experimental Approach cluster_2 Outcome Measures Hypothesis Chlorphenoxamine may alleviate motor symptoms in Huntington's Disease Model YAC128 Mouse Model Treatment Chronic Chlorphenoxamine Administration Model->Treatment Behavior Motor Function (Rotarod, Open Field) Treatment->Behavior Pathology Neuropathology (mHtt aggregates, Striatal volume) Treatment->Pathology

Caption: Logical framework for investigating the therapeutic potential of Chlorphenoxamine in a Huntington's disease model.

References

Application Notes and Protocols: Chlorphenoxamine Hydrochloride in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine (B1217886) hydrochloride, a first-generation antihistamine, has emerged as a promising tool in antiviral research due to its broad-spectrum activity against a range of viruses.[1][2] Initially developed for its antihistaminic and anticholinergic properties, recent studies have highlighted its potential in inhibiting the replication of several lethal viruses, including filoviruses (Ebola, Marburg), coronaviruses (SARS-CoV, MERS-CoV), and influenza viruses.[1][3][4] This document provides detailed application notes and experimental protocols for utilizing chlorphenoxamine hydrochloride as a research tool to investigate viral entry and replication, with a focus on its mechanism as a functional inhibitor of acid sphingomyelinase (FIASMA).

Mechanism of Action: A Functional Inhibitor of Acid Sphingomyelinase (FIASMA)

This compound's antiviral activity is primarily attributed to its role as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA).[2][3][5] As a cationic amphiphilic drug, it accumulates in lysosomes, leading to a functional inhibition of acid sphingomyelinase (ASM).[2] This inhibition disrupts the conversion of sphingomyelin (B164518) to ceramide.[3][6] The reduction in ceramide levels prevents the formation of ceramide-enriched membrane platforms, which many viruses exploit for entry into host cells.[3][7] By altering the biophysical properties of the cell membrane, this compound effectively blocks viral entry, a critical first step in the viral life cycle.[2][7]

FIASMA_Mechanism Virus Virus Receptor Viral Receptor (e.g., ACE2) Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Sphingomyelin Sphingomyelin CeramidePlatform Ceramide-Enriched Platform Sphingomyelin->CeramidePlatform ASM-mediated conversion CeramidePlatform->Endosome ViralReplication Viral Replication Endosome->ViralReplication ASM Acid Sphingomyelinase (ASM) Chlorphenoxamine Chlorphenoxamine HCl Chlorphenoxamine->ASM

Caption: Mechanism of Chlorphenoxamine HCl as a FIASMA.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against several viruses. The following table summarizes the key inhibitory and cytotoxicity concentrations.

VirusAssay TypeCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Ebola Virus (EBOV)Pseudovirus Entry AssayHEK293T1.155.350.3[1]
Marburg Virus (MARV)Pseudovirus Entry AssayHEK293T6.255.38.9[1]
Influenza A (H7N9)CPE Reduction AssayMDCK11.8428524.1[8]
Influenza A (H1N1)CPE Reduction AssayMDCK4.2 - 24.728511.5 - 67.9[8]
Influenza BCPE Reduction AssayMDCK4.2 - 24.728511.5 - 67.9[8]
SARS-CoV-2Virucidal AssayVero 76N/AN/AN/A[9][10]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of the drug required to inhibit viral activity by 50%. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of the host cells. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's therapeutic window.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific virus, cell line, and laboratory conditions.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method to quantify the in vitro antiviral activity of a compound by measuring its ability to protect host cells from virus-induced damage and death.

CPE_Assay_Workflow A 1. Seed Host Cells in 96-well plate B 2. Prepare Serial Dilutions of Chlorphenoxamine HCl A->B C 3. Treat Cells with Compound B->C D 4. Infect Cells with Virus C->D E 5. Incubate until CPE is visible in virus control D->E F 6. Stain Viable Cells (e.g., Crystal Violet) E->F G 7. Quantify Cell Viability (Spectrophotometry) F->G H 8. Calculate IC50 and CC50 G->H

Caption: Workflow for a CPE Reduction Assay.

Materials:

  • Susceptible host cell line (e.g., Vero E6, MDCK, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 2% FBS)

  • Virus stock of known titer

  • This compound stock solution (in DMSO or water)

  • 96-well cell culture plates

  • Cell viability stain (e.g., 0.5% Crystal Violet in 20% methanol (B129727) or Neutral Red)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 10% formalin)

  • Solubilizing agent (e.g., methanol or 1% SDS)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in assay medium. A typical starting concentration is 100 µM with 2- or 3-fold serial dilutions. Also, prepare a no-drug control (for virus-induced CPE) and a no-drug, no-virus control (for baseline cell viability).

  • Compound Addition: Once cells are confluent, remove the growth medium and add 100 µL of the diluted compound to the respective wells. For cytotoxicity assessment (CC50), add the compound dilutions to a parallel plate without the virus.

  • Virus Infection: Add 100 µL of virus diluted in assay medium to achieve a multiplicity of infection (MOI) that causes 80-100% CPE in the virus control wells within 2-4 days. Do not add the virus to the cell control and cytotoxicity wells.

  • Incubation: Incubate the plates at 37°C with 5% CO2 until significant CPE is observed in the virus control wells.

  • Staining:

    • Gently wash the wells with PBS.

    • Fix the cells with 100 µL of 10% formalin for 20 minutes.

    • Remove the formalin and stain the cells with 100 µL of 0.5% crystal violet solution for 15-20 minutes.

    • Wash the plate with water to remove excess stain and allow it to air dry.

  • Quantification: Solubilize the stain by adding 100 µL of methanol to each well. Measure the absorbance at a wavelength appropriate for the stain (e.g., 570 nm for crystal violet) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the cell control. Plot the percentage of inhibition of CPE against the drug concentration to determine the IC50 value using a non-linear regression analysis. Similarly, calculate the CC50 from the cytotoxicity plate.

Pseudovirus Entry Assay

This assay is a safe and effective method to study viral entry inhibitors, as it uses replication-defective viral particles that carry a reporter gene (e.g., luciferase or GFP).

Pseudovirus_Assay_Workflow A 1. Co-transfect Producer Cells (e.g., HEK293T) with plasmids B 2. Harvest Pseudovirus- containing Supernatant A->B C 3. Seed Target Cells (expressing viral receptor) B->C D 4. Treat Target Cells with Chlorphenoxamine HCl C->D E 5. Infect with Pseudovirus D->E F 6. Incubate for 48-72 hours E->F G 7. Measure Reporter Gene Expression (e.g., Luciferase) F->G H 8. Calculate IC50 G->H

Caption: Workflow for a Pseudovirus Entry Assay.

Materials:

  • Producer cell line (e.g., HEK293T)

  • Target cell line expressing the appropriate viral receptor (e.g., HEK293T-ACE2 for SARS-CoV-2)

  • Plasmids:

    • Viral backbone plasmid (e.g., lentiviral vector expressing luciferase or GFP)

    • Plasmid encoding the viral envelope glycoprotein (B1211001) (e.g., Ebola GP, SARS-CoV-2 Spike)

  • Transfection reagent

  • This compound

  • 96-well plates

  • Reporter gene assay system (e.g., Luciferase Assay System)

  • Luminometer or fluorescence plate reader

Protocol:

  • Pseudovirus Production:

    • Co-transfect producer cells (e.g., HEK293T) with the viral backbone plasmid and the envelope glycoprotein plasmid using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and store at -80°C.

  • Cell Seeding: Seed the target cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the target cells with serial dilutions of this compound for 1-2 hours prior to infection.

  • Infection: Add the pseudovirus-containing supernatant to the wells.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Reporter Gene Measurement:

    • For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • For GFP reporter: Measure the GFP fluorescence using a fluorescence plate reader or microscope.

  • Data Analysis: Calculate the percentage of inhibition of reporter gene expression relative to the untreated virus control. Determine the IC50 value by plotting the percent inhibition against the drug concentration.

Conclusion

This compound presents a valuable tool for antiviral research, particularly for investigating the mechanisms of viral entry. Its well-defined role as a FIASMA provides a clear avenue for studying the involvement of the acid sphingomyelinase/ceramide pathway in the life cycle of various viruses. The protocols outlined in this document offer a foundation for researchers to explore the antiviral potential of this compound and to further elucidate the intricate host-virus interactions that govern viral entry. As a readily available and well-characterized compound, it holds significant promise for the discovery and development of novel host-targeted antiviral strategies.

References

Application Notes and Protocols: Evaluating the Anti-Proliferative Effects of Chlorphenoxamine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine is a first-generation antihistamine and anticholinergic agent.[1][2] While its primary use has been in the management of allergic conditions and Parkinson's disease, there is growing interest in repurposing existing drugs for oncology applications.[1][3] Several H1 receptor antagonists have demonstrated anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[4][5] For instance, the structurally similar antihistamine chlorpheniramine (B86927) has been shown to inhibit the proliferation of human breast cancer cells in a dose-dependent manner.[6] This document provides a comprehensive set of protocols to systematically evaluate the potential anti-proliferative effects of Chlorphenoxamine on cancer cell lines. Given the limited direct research on Chlorphenoxamine's effects on cancer, these protocols are based on established methodologies for testing novel anti-cancer compounds.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for interpreting experimental outcomes. The following tables are templates for summarizing quantitative data obtained from the described protocols.

Table 1: Cell Viability (IC50 Values) of Chlorphenoxamine

Cell LineTreatment Duration (hours)IC50 (µM)
Example: Breast Cancer
MCF-748Data
MDA-MB-23148Data
Example: Lung Cancer
A54948Data
H197548Data
Example: Colon Cancer
HT-2948Data
HCT11648Data

Table 2: Effect of Chlorphenoxamine on Cell Cycle Distribution

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MCF-7 Control (Vehicle)DataDataData
Chlorphenoxamine (IC50)DataDataData
A549 Control (Vehicle)DataDataData
Chlorphenoxamine (IC50)DataDataData

Table 3: Induction of Apoptosis by Chlorphenoxamine

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 Control (Vehicle)DataData
Chlorphenoxamine (IC50)DataData
A549 Control (Vehicle)DataData
Chlorphenoxamine (IC50)DataData

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-proliferative effects of Chlorphenoxamine.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Chlorphenoxamine hydrochloride

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Drug Treatment: Prepare a stock solution of Chlorphenoxamine in a suitable solvent (e.g., water or DMSO). Create a series of dilutions in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Chlorphenoxamine. Include a vehicle control (medium with the solvent at the same concentration as the highest drug concentration).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Chlorphenoxamine on the cell cycle progression of cancer cells.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • PBS

    • Trypsin-EDTA

    • 70% cold ethanol (B145695)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with Chlorphenoxamine (e.g., at its IC50 concentration) and a vehicle control for 24 or 48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

    • Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cell pellet in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells with Chlorphenoxamine and a vehicle control as described for the cell cycle analysis.

    • Cell Harvesting: Harvest both adherent and floating cells by trypsinization.

    • Staining: Wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. This will allow for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanistic Studies cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture mtt_assay MTT Assay (Viability/IC50) cell_culture->mtt_assay drug_prep Chlorphenoxamine Stock Preparation drug_prep->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle Determine IC50 apoptosis Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis Determine IC50 western_blot Western Blot (Signaling Proteins) cell_cycle->western_blot apoptosis->western_blot data_analysis Data Interpretation & Conclusion western_blot->data_analysis

Caption: Experimental workflow for assessing Chlorphenoxamine's anti-cancer effects.

Potential Signaling Pathways Modulated by H1 Receptor Antagonists

Research on various H1 receptor antagonists suggests their potential to interfere with key cancer-related signaling pathways.[4][7]

PI3K/Akt/mTOR Pathway

G CPA Chlorphenoxamine H1R H1 Receptor CPA->H1R Inhibits PI3K PI3K H1R->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Chlorphenoxamine.

MAPK/ERK Pathway

G CPA Chlorphenoxamine H1R H1 Receptor CPA->H1R Inhibits Ras Ras H1R->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Gene Expression ERK->Proliferation Promotes

Caption: Potential modulation of the MAPK/ERK signaling pathway by Chlorphenoxamine.

References

Troubleshooting & Optimization

Chlorphenoxamine hydrochloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of Chlorphenoxamine hydrochloride to ensure the integrity of your research and the safety of laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: this compound powder should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, a temperature of -20°C is recommended.[3][4] It is also crucial to protect the compound from light, as it is light-sensitive and exposure can lead to decomposition.[5]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are unstable and should be prepared fresh for immediate use.[6] If you need to store a solution for a very short period, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.[4] However, for optimal results, fresh preparation is always the best practice.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact with the skin and eyes.[1] This includes:

  • Gloves: Chemical-impermeable gloves.[1]

  • Eye Protection: Tightly fitting safety goggles with side-shields.[1]

  • Lab Coat: An impervious lab coat or fire/flame resistant clothing is recommended.[1]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, a full-face respirator should be used.[1]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should not be stored with strong oxidizing agents. In an experimental context, it's also important to be aware of potential pharmacological interactions. Concurrent use with central nervous system depressants (like alcohol or sedatives), monoamine oxidase inhibitors (MAOIs), or inhibitors of the cytochrome P450 enzyme CYP2D6 can potentiate its effects.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. For solutions, always use freshly prepared samples.
Compound appears discolored or clumped Exposure to moisture or light.Discard the reagent as it may be compromised. Review your storage protocol to ensure containers are airtight and stored in a dark, dry place.
Skin or eye irritation after handling Inadequate personal protective equipment (PPE).Immediately flush the affected area with plenty of water and seek medical advice.[1] Review and reinforce PPE requirements with all lab personnel.

Storage Stability Data

FormStorage TemperatureShelf Life
Pure Powder -20°C3 years[3][4]
Pure Powder 4°C2 years[3][4]
In Solvent -80°C6 months[4]
In Solvent -20°C1 month[4]

Experimental Protocols

Safe Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Weighing: When weighing the powder, do so carefully to minimize dust formation.

  • Solution Preparation: Prepare solutions immediately before use.[6]

  • Spill Cleanup: In case of a spill, evacuate personnel to a safe area.[1] Use personal protective equipment and collect the spilled material with spark-proof tools into a suitable, closed container for disposal.[1] Avoid breathing dust, vapors, or mist.[1][8] Prevent the spill from entering drains.[1]

  • Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration.[1]

Workflow for Storage and Handling

G This compound: Storage and Handling Workflow cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_disposal Waste and Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect log Log in Inventory inspect->log storage_conditions Store in Dry, Cool, Well-Ventilated Area (Recommended: -20°C for long-term) log->storage_conditions ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage_conditions->ppe Retrieve for Use weigh Weigh Powder Carefully (Minimize Dust) ppe->weigh prepare Prepare Solution Fresh weigh->prepare use Use in Experiment prepare->use waste Collect Waste in a Labeled, Closed Container use->waste After Experiment dispose Dispose According to Institutional and Regulatory Guidelines waste->dispose

Caption: Workflow for the safe receipt, storage, handling, and disposal of this compound.

References

Technical Support Center: Troubleshooting Chlorphenoxamine Hydrochloride Solution Instability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of experimental solutions is paramount to obtaining reliable and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the instability of Chlorphenoxamine (B1217886) hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: My Chlorphenoxamine hydrochloride solution changed color (e.g., turned yellowish). What does this indicate?

A1: A color change in your this compound solution is a common indicator of degradation. This can be caused by several factors, including exposure to light, elevated temperatures, or oxidative stress. It is highly recommended to discard the solution and prepare a fresh batch to ensure the integrity of your experiment. Storing the solution protected from light and at a low temperature can help minimize this issue.

Q2: I observe precipitation in my prepared this compound solution. What should I do?

A2: Precipitation can occur for several reasons:

  • Supersaturation: The concentration of this compound may have exceeded its solubility in the chosen solvent at the storage temperature.

  • Degradation: The precipitate could be a less soluble degradation product.

  • pH Shift: A change in the pH of the solution can affect the solubility of the hydrochloride salt.

Troubleshooting Steps:

  • Gently warm the solution to see if the precipitate redissolves. If it does, it was likely a solubility issue due to temperature. Consider using a slightly lower concentration or a different solvent system for your experiments.

  • If warming does not redissolve the precipitate, it is likely a degradation product. The solution should be discarded.

  • Verify the pH of your solvent or buffer to ensure it is within a range where this compound is stable and soluble.

Q3: How long can I store a this compound stock solution?

A3: It is strongly recommended to prepare this compound solutions fresh for each experiment.[1] Published data and supplier information indicate that its solutions are unstable.[1] If short-term storage is unavoidable, it should be for the briefest time possible, protected from light, and refrigerated (2-8°C). Always visually inspect the solution for any signs of degradation before use.

Q4: What are the optimal storage conditions for solid this compound?

A4: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some sources also indicate that the compound is light-sensitive, so storage in a light-resistant container is advisable.

Q5: In which common laboratory solvents is this compound soluble?

A5: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and Methanol (B129727). When preparing stock solutions in organic solvents, it is crucial to consider the potential effects of the solvent on your experimental system. For aqueous buffers, ensure the pH is compatible with the stability of the compound.

Troubleshooting Guide for Solution Instability

This guide addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected experimental results or loss of compound activity. Degradation of this compound in the solution.1. Prepare a fresh solution of this compound immediately before your experiment.2. Perform a stability check of your solution under your experimental conditions (e.g., temperature, pH, light exposure) using an analytical method like HPLC or UV-Vis spectrophotometry.3. Ensure proper storage of the solid compound to prevent degradation before dissolution.
Appearance of new peaks in HPLC chromatogram over time. Formation of degradation products.1. Identify the degradation products if possible (e.g., using mass spectrometry). A known degradation product is Chlorphenoxamine N-Oxide, which can form under oxidative conditions.2. Modify your experimental conditions to minimize degradation (e.g., de-gas solvents to remove oxygen, work under inert atmosphere, protect from light).
Difficulty in dissolving the compound. Solubility issues or poor quality of the compound.1. Confirm the solubility of this compound in your chosen solvent. Sonication may aid dissolution.2. Check the purity of your this compound solid.3. Adjust the pH of the aqueous solvent; solubility can be pH-dependent.

Degradation Pathways

The primary documented degradation pathway for this compound is oxidation.

Oxidative Degradation

Under oxidative stress, such as exposure to hydrogen peroxide, this compound can oxidize to form Chlorphenoxamine N-Oxide.[2][3][4] This transformation involves the addition of an oxygen atom to the tertiary amine group.

Chlorphenoxamine This compound N_Oxide Chlorphenoxamine N-Oxide Chlorphenoxamine->N_Oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂, heat) Oxidative_Stress->N_Oxide

Caption: Oxidative degradation of this compound.

Experimental Protocols

Stability Indicating HPLC Method

This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound.

1. Instrumentation and Chromatographic Conditions (Example):

  • HPLC System: A system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[3][4]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 222 nm).[3][4]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector.

3. Forced Degradation Studies: To ensure the method is "stability-indicating," you must be able to resolve the intact drug from its degradation products. This is achieved through forced degradation studies.

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60-80°C) for a defined period. Neutralize before injection.

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60-80°C) for a defined period. Neutralize before injection.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or with gentle heating.[2][3][4]

  • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 105°C) for a specified time.

  • Photodegradation: Expose a solution of the drug to UV and visible light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6][7] A dark control sample should be stored under the same conditions but protected from light.

4. Analysis:

  • Inject the stressed samples, along with an unstressed control, into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a this compound solution.

start Prepare fresh Chlorphenoxamine hydrochloride solution initial_analysis Initial Analysis (t=0) (HPLC, UV-Vis) start->initial_analysis storage Store solution under defined conditions (temp, light, pH) initial_analysis->storage time_points Withdraw aliquots at specified time points storage->time_points analysis Analyze aliquots (HPLC, UV-Vis) time_points->analysis data_analysis Compare results to t=0 and assess degradation analysis->data_analysis end Determine solution stability and shelf-life data_analysis->end

Caption: General workflow for stability testing of solutions.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting issues with this compound solutions.

start Problem with Chlorphenoxamine HCl solution visual_check Visual Inspection: Precipitate, color change? start->visual_check prepare_fresh Discard and prepare fresh solution visual_check->prepare_fresh Yes no_issue No visual issue visual_check->no_issue No check_solubility Check solubility and storage conditions prepare_fresh->check_solubility unexpected_results Unexpected experimental results? run_stability Perform stability check (e.g., HPLC) unexpected_results->run_stability Yes results_ok Results are as expected unexpected_results->results_ok No confirm_degradation Degradation confirmed? run_stability->confirm_degradation optimize_conditions Optimize solution preparation and handling protocols confirm_degradation->optimize_conditions Yes no_degradation No degradation detected confirm_degradation->no_degradation No no_issue->unexpected_results investigate_other Investigate other experimental variables no_degradation->investigate_other

Caption: Troubleshooting decision tree for solution instability.

References

Technical Support Center: Optimization of Chlorphenoxamine Sustained-Release Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of chlorphenoxamine (B1217886) sustained-release tablet formulations.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of chlorphenoxamine hydrochloride to consider during formulation development?

A1: this compound's key properties include its molecular weight of approximately 340.3 g/mol .[1] It is an antihistamine and anticholinergic agent.[2] Its solubility and stability at different pH values are critical for designing a sustained-release profile, as this will affect its dissolution in the gastrointestinal tract.

Q2: What is the mechanism of action of chlorphenoxamine, and how does it relate to sustained-release formulation?

A2: Chlorphenoxamine is a first-generation antihistamine that acts as an antagonist to the histamine (B1213489) H1 receptor.[3][4] By blocking this receptor, it mitigates allergic symptoms. It also possesses anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors.[4] A sustained-release formulation aims to maintain a therapeutic plasma concentration of chlorphenoxamine over an extended period, which can help in managing chronic allergic conditions with improved patient compliance.

Q3: Which polymers are commonly used for developing chlorphenoxamine sustained-release tablets?

A3: While specific data for chlorphenoxamine is limited, formulations for the similar compound chlorpheniramine (B86927) maleate (B1232345) often utilize hydrophilic polymers to create a matrix system. Examples include hydroxypropyl methylcellulose (B11928114) (HPMC) and natural gums like xanthan gum and carrageenan.[5] These polymers swell in the presence of water to form a gel layer that controls the diffusion and release of the drug.

Q4: What are the critical quality attributes (CQAs) for chlorphenoxamine sustained-release tablets?

A4: The CQAs for chlorphenoxamine sustained-release tablets typically include:

  • Assay and Content Uniformity: Ensuring the correct amount of active pharmaceutical ingredient (API) is present in each tablet.

  • Dissolution Profile: The rate and extent of drug release over a specified time.

  • Hardness and Friability: The mechanical strength of the tablet to withstand handling and transportation.[6]

  • Weight Variation: Uniformity in the weight of individual tablets.

Troubleshooting Guides

Formulation and Manufacturing Issues
Problem Potential Cause Suggested Solution
Poor Powder Flowability High drug load with poor flow properties; inadequate excipient selection.[6]Incorporate glidants like colloidal silicon dioxide or talc. Consider wet granulation to improve powder density and flow.[7] Optimize excipient ratios, such as using microcrystalline cellulose (B213188) (MCC) which has good flow properties.[6]
Tablet Sticking and Picking Excessive moisture in granules; inappropriate lubricant concentration; worn or improperly designed tooling.Ensure granules are adequately dried. Optimize the concentration of lubricants like magnesium stearate. Inspect and polish tooling surfaces.
Tablet Capping and Lamination Entrapment of air during compression; excessive "fines" (very small particles) in the granulation; too high compression speed.Reduce the compression speed to allow air to escape. Optimize the granulation process to reduce the amount of fines. Adjust the formulation to include more effective binders.
Inconsistent Tablet Hardness Uneven powder flow into the die; segregation of the powder blend.Improve powder flowability (see above). Use a blender that minimizes segregation. Ensure consistent die fill during compression.
High Friability Low tablet hardness; insufficient binder concentration.Increase the compression force to achieve higher hardness. Increase the concentration of the binder in the formulation.
Dissolution Testing Issues
Problem Potential Cause Suggested Solution
Initial Burst Release (Dose Dumping) High proportion of drug on the tablet surface; rapid initial hydration and erosion of the matrix polymer.Consider applying a non-functional coating to the tablet. Increase the concentration or viscosity grade of the rate-controlling polymer (e.g., HPMC).
Incomplete Drug Release Formation of a very strong, less permeable gel layer; drug-excipient interactions.Decrease the concentration or viscosity grade of the rate-controlling polymer. Incorporate a soluble excipient to create channels for drug release. Investigate potential interactions between chlorphenoxamine and anionic polymers.
High Variability in Dissolution Results Inconsistent tablet properties (hardness, weight); coning (formation of a mound of undissolved powder at the bottom of the vessel).Ensure tight control over manufacturing parameters to produce uniform tablets. Increase the paddle speed (if using USP Apparatus 2) to improve hydrodynamics in the dissolution vessel.
pH-Dependent Dissolution The solubility of chlorphenoxamine may vary with pH.Use a dissolution medium that reflects the physiological pH of the intended site of drug release. Consider incorporating pH-modifying excipients into the formulation.

Data Presentation

Table 1: Example Formulation Components for Sustained-Release Matrix Tablets (based on Chlorpheniramine Maleate)

Note: This table provides a general framework. Specific concentrations will require optimization for chlorphenoxamine.

Component Function Typical Concentration Range (% w/w) Example Materials
Chlorphenoxamine HClActive Pharmaceutical Ingredient (API)5 - 20-
Rate-Controlling PolymerForms the sustained-release matrix15 - 40Hydroxypropyl Methylcellulose (HPMC K4M, K15M, K100M), Xanthan Gum, Carrageenan
Filler/DiluentProvides bulk and improves compression40 - 75Microcrystalline Cellulose (MCC), Lactose Monohydrate, Dicalcium Phosphate (B84403)
BinderPromotes particle adhesion2 - 10Polyvinylpyrrolidone (PVP), Starch Paste
GlidantImproves powder flow0.1 - 1.0Colloidal Silicon Dioxide, Talc
LubricantReduces friction during tablet ejection0.25 - 2.0Magnesium Stearate, Stearic Acid
Table 2: Typical In-Process Quality Control (IPQC) and Finished Product Specifications
Parameter Method Typical Specification
Weight Variation USP <905>NMT ± 5% for tablets > 250 mg
Hardness Tablet Hardness Tester5 - 10 kg/cm ²
Friability FriabilatorNMT 1.0%
Drug Content HPLC90.0% - 110.0% of label claim
Dissolution USP Apparatus 2 (Paddles) @ 50 RPMTimepoint 1 (e.g., 1 hr): NMT 30% Timepoint 2 (e.g., 4 hr): 40% - 60% Timepoint 3 (e.g., 8 hr): NLT 80%

Experimental Protocols

Wet Granulation for Matrix Tablets
  • Weighing and Blending: Accurately weigh all intra-granular ingredients (API, a portion of the filler, polymer, and binder). Blend for 15 minutes in a suitable blender.

  • Granulation: Add the granulating fluid (e.g., purified water or an alcohol/water mixture) slowly to the powder blend while mixing until a suitable wet mass is formed.

  • Wet Milling: Pass the wet mass through a suitable screen (e.g., 6-12 mesh) to form granules.

  • Drying: Dry the wet granules in a fluid bed dryer or a tray dryer until the loss on drying (LOD) is within the specified limit (typically < 2%).

  • Dry Milling: Mill the dried granules to the desired particle size distribution.

  • Final Blending: Add the extra-granular ingredients (remaining filler, glidant, and lubricant) to the dried granules and blend for 5-10 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

In-Vitro Dissolution Testing (USP Apparatus 2 - Paddles)
  • Apparatus Setup: Set up the dissolution apparatus according to USP <711>. The medium is typically 900 mL of a specified buffer (e.g., pH 6.8 phosphate buffer) maintained at 37 ± 0.5 °C. The paddle speed is commonly set to 50 RPM.

  • Sample Introduction: Place one tablet in each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw a sample of the dissolution medium from each vessel. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of chlorphenoxamine using a validated analytical method, such as HPLC.

  • Calculation: Calculate the percentage of drug released at each time point.

High-Performance Liquid Chromatography (HPLC) for Assay

This is an example method and may require optimization.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 25 cm x 4.6 mm

    • Mobile Phase: A mixture of a phosphate buffer and acetonitrile (B52724) (e.g., 45:55 v/v).[8] The pH of the buffer may need to be adjusted (e.g., to 3.0 with phosphoric acid).[9]

    • Flow Rate: 1.0 mL/min[8]

    • Detection Wavelength: 214 nm[8]

    • Injection Volume: 50 µL[8]

  • Standard Preparation: Prepare a standard solution of this compound of a known concentration in the mobile phase.

  • Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a target amount of chlorphenoxamine, to a volumetric flask. Dissolve in the mobile phase, sonicate if necessary, and dilute to volume. Filter the solution before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.

  • Calculation: Calculate the amount of chlorphenoxamine in the sample by comparing its peak area to that of the standard.

Tablet Hardness and Friability Testing
  • Hardness Testing:

    • Place a single tablet in a tablet hardness tester.

    • Start the tester, which applies a diametrical force to the tablet until it fractures.

    • Record the force required to break the tablet.

    • Repeat for a representative sample of tablets (e.g., n=10) and calculate the average hardness.

  • Friability Testing:

    • Accurately weigh a sample of tablets (for tablets weighing ≤ 650 mg, use a sample that weighs as close as possible to 6.5 g; for tablets > 650 mg, use 10 tablets).[10]

    • Place the tablets in the drum of a friabilator.

    • Rotate the drum 100 times at 25 ± 1 RPM.[10]

    • Remove the tablets, carefully de-dust them, and reweigh.

    • Calculate the percentage weight loss using the formula: Friability (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100.[11]

    • A maximum weight loss of not more than 1.0% is generally considered acceptable.[10]

Mandatory Visualizations

G cluster_formulation Formulation & Process Development cluster_analytics Analytical & Quality Control API_Excipient_Selection API & Excipient Characterization & Selection Formulation_Dev Formulation Development (e.g., Wet Granulation) API_Excipient_Selection->Formulation_Dev Process_Opt Process Optimization Formulation_Dev->Process_Opt Analytical_Method_Dev Analytical Method Development & Validation Formulation_Dev->Analytical_Method_Dev Scale_Up Scale-Up & Technology Transfer Process_Opt->Scale_Up IPQC In-Process Quality Control (IPQC) Process_Opt->IPQC FP_Testing Finished Product Testing Scale_Up->FP_Testing Analytical_Method_Dev->IPQC IPQC->FP_Testing FP_Testing->Formulation_Dev Feedback for Optimization Stability Stability Studies FP_Testing->Stability

Caption: Experimental workflow for sustained-release tablet development.

G Histamine Histamine H1_Receptor Histamine H1 Receptor (Gq-protein coupled) Histamine->H1_Receptor Binds to PLC Phospholipase C (PLC) H1_Receptor->PLC Activates Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->H1_Receptor Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Stimulates release of PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (e.g., vasodilation, increased permeability) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

References

Identifying and characterizing Chlorphenoxamine N-Oxide impurity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorphenoxamine (B1217886) N-Oxide Impurity

This guide provides detailed technical information for researchers, scientists, and drug development professionals working with Chlorphenoxamine and its N-oxide impurity. It covers frequently asked questions, troubleshooting scenarios, and detailed experimental protocols for the identification and characterization of Chlorphenoxamine N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is Chlorphenoxamine N-Oxide and why is it a critical impurity?

A1: Chlorphenoxamine N-Oxide is an oxygenated derivative of Chlorphenoxamine, a tertiary amine.[1] It is considered a significant impurity as it can form during the manufacturing process, through oxidative degradation during storage, or as a metabolite.[2][3] N-oxides can alter the pharmacological and toxicological profile of the parent drug and may be unstable, potentially reverting to the parent compound.[4] Regulatory bodies like the ICH require the identification and characterization of impurities above certain thresholds to ensure drug safety and efficacy.[5][6]

Q2: How is Chlorphenoxamine N-Oxide typically formed?

A2: Chlorphenoxamine N-Oxide is primarily formed through the oxidation of the tertiary amine group in the Chlorphenoxamine molecule. This can occur due to exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), or atmospheric oxygen over time.[7] In laboratory settings, it has been prepared by refluxing Chlorphenoxamine with 5% H₂O₂ for 24 hours at 100°C.[2][3][8]

Q3: What are the primary analytical techniques for identifying and characterizing Chlorphenoxamine N-Oxide?

A3: The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification. A reversed-phase HPLC method with UV detection is common.[2][3][8]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is used to determine the molecular weight of the impurity, confirming the addition of an oxygen atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation. The N-oxidation causes a characteristic downfield shift of the signals from protons and carbons adjacent to the nitrogen atom.[1][9][10]

Troubleshooting Guide

Issue 1: An unknown peak is observed in my HPLC chromatogram of a Chlorphenoxamine sample.

  • Possible Cause: This could be the Chlorphenoxamine N-Oxide impurity, especially in aged samples or those exposed to oxidative stress.

  • Troubleshooting Steps:

    • Check Retention Time: N-oxides are generally more polar than their parent amines. In reversed-phase HPLC, the N-oxide impurity is expected to elute earlier than the main Chlorphenoxamine peak.

    • Spiking Study: If a reference standard for Chlorphenoxamine N-Oxide is available, spike the sample with a small amount of the standard. If the unknown peak area increases, it confirms the identity.

    • Forced Degradation: Subject a pure sample of Chlorphenoxamine to oxidative stress (e.g., with 3-5% H₂O₂) and analyze it by HPLC.[2][3][8] The appearance or increase of a peak at the same retention time as your unknown peak strongly suggests it is the N-oxide.

    • LC-MS Analysis: Analyze the sample using LC-MS. The mass spectrum of the unknown peak should correspond to the molecular weight of Chlorphenoxamine + 16 Da (for the additional oxygen atom).

Issue 2: My mass spectrometry data is ambiguous for the suspected N-oxide peak.

  • Possible Cause: Poor ionization, fragmentation patterns, or low concentration can lead to unclear MS data.

  • Troubleshooting Steps:

    • Optimize Ionization Source: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ should be the base peak. For Chlorphenoxamine N-Oxide, the expected m/z would be around 320.14 (C₁₈H₂₂ClNO₂ + H⁺).

    • Check for Adducts: Look for common adducts like [M+Na]⁺ or [M+K]⁺ which can sometimes be more prominent than the [M+H]⁺ ion.

    • Isolate and Concentrate: If the impurity level is very low, use preparative HPLC to isolate and concentrate the fraction containing the unknown peak before re-injecting it into the MS.[6]

Issue 3: The NMR spectrum of the isolated impurity is complex.

  • Possible Cause: The presence of geometric isomers or residual solvent can complicate the spectrum.

  • Troubleshooting Steps:

    • Confirm Downfield Shifts: The key indicator for N-oxide formation is the deshielding (downfield shift) of the protons and carbons on the groups attached to the nitrogen.[1][10] Specifically, the N-methyl (N(CH₃)₂) and adjacent methylene (B1212753) (-OCH₂CH₂N-) signals will be shifted downfield compared to the parent Chlorphenoxamine spectrum.[9]

    • 2D NMR Experiments: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, which will aid in assigning the signals and confirming the structure.

    • Ensure Purity: Ensure the isolated sample is free from solvents and other impurities by checking the purity via HPLC-UV before NMR analysis.

Experimental Protocols

Protocol 1: HPLC Method for Separation and Quantification

This protocol is based on a published method for the simultaneous determination of Chlorphenoxamine and its N-oxide impurity.[2][3][8]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 X-select Waters® column (or equivalent).

  • Mobile Phase:

    • Solvent A: 20.0 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with o-phosphoric acid.

    • Solvent B: Methanol.

  • Flow Rate: 1.3 mL/min.

  • Detection Wavelength: 222 nm.[2][3][8]

  • Column Temperature: 25 ± 2 °C.[2]

  • Gradient Program:

    • 0–1.5 min: 70% A, 30% B

    • 1.5–3.0 min: Ramp to 20% A, 80% B

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to an appropriate concentration (e.g., within the 0.5–20 µg/mL range for the impurity).[2][3][8]

CompoundExpected Retention Time (Approx.)
Chlorphenoxamine N-OxideEarlier than Chlorphenoxamine
ChlorphenoxamineLater than N-Oxide

Note: Retention times may vary based on the specific column and system.

Protocol 2: Mass Spectrometry for Identification
  • Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Conditions: Use the HPLC method described in Protocol 1.

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate and temperature should be optimized for the instrument (e.g., 8-12 L/min, 300-350 °C).

    • Scan Range: m/z 100 - 500

CompoundChemical FormulaExact Mass [M]Expected Ion [M+H]⁺
ChlorphenoxamineC₁₈H₂₂ClNO303.1441304.1519
Chlorphenoxamine N-OxideC₁₈H₂₂ClNO₂319.1390320.1468
Protocol 3: NMR Spectroscopy for Structural Elucidation
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve a purified and isolated sample (≥ 1-5 mg) of the impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. Look for downfield shifts in the N-methyl and methylene protons adjacent to the nitrogen compared to the Chlorphenoxamine reference spectrum.[1][11]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect downfield shifts for the carbons bonded to the nitrogen atom.[1][11]

    • 2D NMR (if needed): COSY, HSQC, and HMBC experiments to confirm connectivity and finalize the structural assignment.

Group¹H Chemical Shift (δ) in Chlorphenoxamine (Approx.)Expected ¹H Shift in N-Oxide¹³C Chemical Shift (δ) in Chlorphenoxamine (Approx.)Expected ¹³C Shift in N-Oxide
-N(CH₃)₂~2.2-2.3 ppmDownfield shift (>2.5 ppm)~45-46 ppmDownfield shift (>50 ppm)
-CH₂-N~2.6-2.7 ppmDownfield shift (>2.9 ppm)~57-58 ppmDownfield shift (>60 ppm)

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The key diagnostic is the relative downfield shift upon N-oxidation.[1]

Visualizations

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC check_rt Is RT < Parent Drug? start->check_rt forced_deg Perform Forced Oxidative Degradation check_rt->forced_deg Yes not_noxide Impurity is Not N-Oxide (Investigate Further) check_rt->not_noxide No compare_rt Compare RTs forced_deg->compare_rt lcms LC-MS Analysis compare_rt->lcms Match compare_rt->not_noxide No Match check_mass Mass = Parent + 16 Da? lcms->check_mass isolate Isolate Impurity (Prep-HPLC) check_mass->isolate Yes check_mass->not_noxide No nmr NMR Spectroscopy (1H, 13C) isolate->nmr confirm Structure Confirmed: Chlorphenoxamine N-Oxide nmr->confirm Troubleshooting_Tree issue Issue: Ambiguous MS Data for Suspected N-Oxide Peak q1 Is [M+H]+ ion clear? issue->q1 yes_path Problem likely not MS sensitivity. Check for co-elution. q1->yes_path Yes no_path_q2 Check for common adducts ([M+Na]+, [M+K]+) q1->no_path_q2 No q3 Adducts present? no_path_q2->q3 no_path_q3 Optimize ESI source (e.g., increase voltage, adjust gas flow/temp) q3->no_path_q3 No yes_path_final Data acquired. Proceed with analysis. q3->yes_path_final Yes q4 Signal improved? no_path_q3->q4 no_path_q4 Impurity concentration too low. Isolate & concentrate sample via Prep-HPLC. q4->no_path_q4 No q4->yes_path_final Yes

References

Technical Support Center: Forced Degradation Studies of Chlorphenoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Chlorphenoxamine (B1217886) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of Chlorphenoxamine hydrochloride?

A1: Forced degradation studies for this compound should be designed to evaluate its stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:

  • Acidic Hydrolysis: Exposure to an acidic medium (e.g., 0.1 M to 1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Exposure to a basic medium (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% to 30% H₂O₂).

  • Thermal Degradation: Exposure to high temperatures (e.g., 60°C to 80°C).

  • Photolytic Degradation: Exposure to UV and visible light.

Q2: What is a known degradation product of this compound under oxidative stress?

A2: Under oxidative stress conditions, particularly when using hydrogen peroxide, a primary degradation product of this compound is Chlorphenoxamine N-Oxide .[1][2][3]

Q3: How can I monitor the degradation of this compound and the formation of its degradation products?

A3: A stability-indicating analytical method is crucial for monitoring the degradation process. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography with a Diode Array Detector (RP-HPLC-DAD) .[2][3] This method can separate the parent drug from its degradation products, allowing for their quantification.

Q4: I am not seeing any degradation under my initial stress conditions. What should I do?

A4: If you do not observe any degradation, the stress conditions may not be severe enough. You can consider the following adjustments:

  • Increase the concentration of the stressor: For acidic or basic hydrolysis, you can increase the molarity of the acid or base. For oxidative degradation, a higher concentration of hydrogen peroxide can be used.

  • Increase the temperature: Elevating the temperature can accelerate the degradation rate.

  • Extend the duration of the study: A longer exposure time to the stress condition may be necessary to induce degradation.

It is important to make these adjustments incrementally to avoid excessive degradation that may lead to the formation of secondary and tertiary degradants, which may not be relevant to the stability profile of the drug under normal storage conditions.

Q5: My sample shows complete degradation very quickly. How can I obtain meaningful data?

A5: If you observe complete or very rapid degradation, your stress conditions are likely too harsh. To obtain a meaningful degradation profile (typically aiming for 5-20% degradation), you should:

  • Decrease the concentration of the stressor: Use a lower molarity of acid or base, or a lower percentage of the oxidizing agent.

  • Lower the temperature: Reducing the temperature will slow down the reaction rate.

  • Reduce the exposure time: Take samples at earlier time points to capture the initial stages of degradation.

Troubleshooting Guides

Issue 1: Poor separation between this compound and its degradation products in HPLC.
  • Possible Cause: The chromatographic method is not optimized to be stability-indicating.

  • Troubleshooting Steps:

    • Modify the mobile phase composition: Adjust the ratio of the organic solvent (e.g., methanol (B129727), acetonitrile) to the aqueous buffer.

    • Change the pH of the mobile phase: The retention of ionizable compounds like Chlorphenoxamine and its potential degradation products can be significantly affected by pH.

    • Try a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide better resolution.

    • Optimize the gradient elution program: If using a gradient method, adjust the slope and duration of the gradient to improve separation.

Issue 2: Inconsistent or non-reproducible degradation results.
  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Ensure precise control of temperature: Use a calibrated oven or water bath to maintain a constant temperature throughout the experiment.

    • Accurately prepare stressor solutions: Use calibrated volumetric glassware and freshly prepared solutions of acids, bases, and oxidizing agents.

    • Standardize sample preparation: Ensure that the concentration of this compound is consistent across all experiments.

    • Control the light exposure for photostability studies: Use a validated photostability chamber with controlled light intensity and temperature.

Issue 3: Mass balance issues in the degradation study.
  • Possible Cause: The analytical method is not detecting all degradation products, or some degradants are not UV-active at the chosen wavelength.

  • Troubleshooting Steps:

    • Use a Diode Array Detector (DAD): A DAD allows you to examine the UV spectra of all peaks to ensure that no co-eluting peaks are present and to select the optimal detection wavelength for all components.

    • Check for non-UV active degradants: If mass balance is still not achieved, consider the possibility of forming degradation products that do not have a UV chromophore. Techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify such compounds.

    • Investigate the possibility of volatile degradants: In some cases, degradation products may be volatile and lost during the experiment.

Data Presentation

Summarize your quantitative forced degradation data in a structured table to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionStressor ConcentrationTemperature (°C)Duration% Degradation of Chlorphenoxamine HClNo. of Degradation ProductsRetention Time(s) of Major Degradant(s) (min)
Acidic Hydrolysis0.1 M HCl8024 hData to be filledData to be filledData to be filled
Basic Hydrolysis0.1 M NaOH8024 hData to be filledData to be filledData to be filled
Oxidative Degradation5% H₂O₂10024 h~100%14.1
Thermal DegradationN/A8048 hData to be filledData to be filledData to be filled
Photolytic DegradationICH Q1B conditions25As per ICHData to be filledData to be filledData to be filled

Note: The oxidative degradation data is based on a published study.[2][3] Researchers should populate the rest of the table with their own experimental findings.

Experimental Protocols

Below are detailed methodologies for key forced degradation experiments.

Oxidative Degradation Protocol

This protocol is based on a published study that resulted in the formation of Chlorphenoxamine N-Oxide.[2][3]

  • Preparation of the sample solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress application: To a specific volume of the stock solution, add an equal volume of 10% hydrogen peroxide to achieve a final concentration of 5% H₂O₂.

  • Incubation: Heat the solution at 100°C for 24 hours.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample preparation for analysis: Cool the samples to room temperature. If necessary, neutralize any remaining hydrogen peroxide (e.g., by adding a small amount of sodium bisulfite solution) and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating RP-HPLC-DAD method.

General Protocol for Acidic/Basic Hydrolysis
  • Preparation of the sample solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress application:

    • Acidic: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M.

    • Basic: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M.

  • Incubation: Heat the solutions in a controlled temperature environment (e.g., 80°C).

  • Sampling: Withdraw aliquots at various time points.

  • Sample preparation for analysis: Cool the samples and neutralize them (for acidic samples, use a base like NaOH; for basic samples, use an acid like HCl). Dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze using the validated HPLC method.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of Chlorphenoxamine HCl Acid Acidic Hydrolysis (e.g., 0.1M HCl, 80°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 80°C) Start->Base Oxidative Oxidative Degradation (e.g., 5% H₂O₂, 100°C) Start->Oxidative Thermal Thermal Degradation (e.g., 80°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B) Start->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC RP-HPLC-DAD Analysis Neutralize->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data

Caption: Workflow for conducting forced degradation studies of Chlorphenoxamine HCl.

Degradation Pathway under Oxidative Stress

Oxidative_Degradation_Pathway CPX Chlorphenoxamine HCl Stressor 5% H₂O₂ 100°C, 24h CPX->Stressor CPX_NOxide Chlorphenoxamine N-Oxide Stressor->CPX_NOxide

References

Technical Support Center: Managing Chlorphenoxamine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers and drug development professionals working with Chlorphenoxamine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Chlorphenoxamine-induced cytotoxicity?

Chlorphenoxamine, a first-generation antihistamine and anticholinergic agent, primarily functions as an antagonist of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.[1][2] Its cytotoxic effects are linked to the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).[3][4] Studies on similar antihistamines suggest that they can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases, which are key executioner proteins in the apoptotic process.[4][5]

Q2: What are the typical working concentrations and IC50 values for Chlorphenoxamine?

The effective concentration of Chlorphenoxamine can vary significantly depending on the cell line and assay duration.[6] While specific IC50 (half-maximal inhibitory concentration) data for Chlorphenoxamine across a wide range of cancer cell lines is not extensively published, its cytotoxic concentration (CC50) in A549 lung carcinoma cells has been reported to be 55.3 µM.[7] For other antihistamines with anticancer properties, IC50 values can range from the low micromolar to higher concentrations.[8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell model.

Q3: How does Chlorphenoxamine induce Reactive Oxygen Species (ROS), and how can I measure it?

The exact mechanism of ROS induction is not fully elucidated but may be linked to mitochondrial stress, a common feature of the intrinsic apoptotic pathway.[3][10] Some studies on related compounds show a dual activity, where they inhibit extracellular ROS while potentiating intracellular ROS formation in certain immune cells like neutrophils.[3][11] You can measure total cellular ROS using cell-permeant dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[12][13][14] Once inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF, detectable by fluorescence microscopy or a plate reader.[14][15]

Q4: My results from different cytotoxicity assays (e.g., MTT vs. LDH) are not consistent. Why?

Discrepancies between metabolic assays (like MTT) and membrane integrity assays (like LDH release) are common and often reflect different mechanisms or kinetics of cell death.

  • MTT Assay: Measures mitochondrial reductase activity, indicating metabolic health.[16][17] A compound might inhibit mitochondrial function without immediately compromising membrane integrity, leading to a drop in the MTT signal first.

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of late apoptosis or necrosis.[18] If Chlorphenoxamine induces apoptosis, you would expect to see a decrease in MTT signal before significant LDH release occurs.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicate Wells Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause of variability.[19][20] "Edge Effect": Outer wells of 96-well plates are prone to evaporation, altering concentrations.[19][21] Pipetting Errors: Inconsistent pipetting of cells or reagents.[19][22]Cell Seeding: Ensure the cell suspension is thoroughly and gently mixed before and during plating.[19] Edge Effect: Fill perimeter wells with sterile PBS or media without cells and exclude them from analysis.[19] Ensure proper incubator humidity. Pipetting: Calibrate pipettes regularly. Use consistent, proper technique (e.g., reverse pipetting for viscous liquids).
No Dose-Dependent Cytotoxic Effect Observed Incorrect Concentration Range: The tested concentrations may be too high (all cells die) or too low (no effect). Compound Instability/Precipitation: Chlorphenoxamine may be unstable or precipitate in your culture medium. Resistant Cell Line: The chosen cell line may be inherently resistant to Chlorphenoxamine's effects.Concentration Range: Perform a broad-range dose-response study (e.g., from 0.1 µM to 100 µM) to identify the active range.[7] Solubility: Prepare fresh stock solutions. Visually inspect media for precipitation after adding the compound. Consider using a lower serum concentration during treatment if it affects solubility. Cell Line: Test a different, sensitive cell line if resistance is suspected.
High Background in Fluorescence/Colorimetric Assays Media Interference: Phenol (B47542) red or serum components in the culture medium can interfere with absorbance or fluorescence readings. Incomplete Solubilization (MTT Assay): Formazan (B1609692) crystals are not fully dissolved, leading to inaccurate readings.[17][19] High Spontaneous LDH Release: Cells are unhealthy before treatment, leading to high background LDH in the media.[23][24]Media: Use phenol red-free medium for the assay. Include "media-only" background control wells.[25] MTT Solubilization: Ensure complete dissolution of formazan crystals by adding sufficient solubilization buffer (e.g., DMSO) and mixing thoroughly.[25] LDH Assay: Handle cells gently during seeding and treatment. Ensure cells are in the exponential growth phase and not overly confluent.

Key Experimental Protocols & Data

Data Summary: Chlorphenoxamine Cytotoxicity
Cell LineAssayParameterValueReference
A549 (Human Lung Carcinoma)CytotoxicityCC5055.3 µM[7]

Note: This table will be updated as more specific IC50 data for Chlorphenoxamine becomes available.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[16][26]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours (37°C, 5% CO2).

  • Compound Treatment: Treat cells with a serial dilution of Chlorphenoxamine and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker, protected from light.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[16]

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[23]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Include three control groups in triplicate: (1) Vehicle Control (spontaneous LDH release), (2) No-Cell Control (medium background), and (3) Maximum LDH Release (add lysis buffer 45 minutes before the end of incubation).[24]

  • Supernatant Collection: Centrifuge the plate at ~300 x g for 5 minutes.[27] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per manufacturer's kit) to each well.

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[24][27]

  • Stop Reaction: Add 50 µL of stop solution (as per manufacturer's kit).

  • Absorbance Reading: Measure absorbance at 490 nm.

  • Calculation: Calculate percent cytotoxicity after subtracting background controls, using the formula: % Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[28]

  • Cell Collection: Collect both adherent and suspension cells after treatment. For adherent cells, use a gentle detachment method like trypsin-EDTA, then neutralize and wash.

  • Washing: Wash 1-5 x 10^5 cells with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[29]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[29]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[30]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Protocol 4: Intracellular ROS Detection using DCFH-DA

This protocol measures total intracellular ROS levels.[12][14]

  • Cell Seeding & Treatment: Seed 2 x 10^5 cells per well in a 24-well plate and treat with Chlorphenoxamine for the desired time.[14] Include a positive control (e.g., H2O2) and a vehicle control.

  • Washing: Remove the treatment medium and wash cells once with warm serum-free medium (e.g., DMEM).[14]

  • DCFH-DA Loading: Add 500 µL of 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.[13][14]

  • Final Wash: Remove the DCFH-DA solution and wash cells twice with 1X PBS.[14]

  • Measurement: Add 500 µL of 1X PBS to each well.[14] Immediately measure fluorescence using a fluorescence microscope (GFP channel) or a plate reader (Excitation/Emission ~485/530 nm).[15]

Visual Guides and Workflows

Chlorphenoxamine_Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cell Cellular Response cluster_outcome Outcome CPO Chlorphenoxamine ROS ↑ Intracellular ROS CPO->ROS Mito Mitochondrial Stress CPO->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for Chlorphenoxamine-induced apoptosis.

Cytotoxicity_Assay_Workflow cluster_assays start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Chlorphenoxamine (Dose-Response) incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 MTT MTT Assay (Viability) incubate2->MTT LDH LDH Assay (Cytotoxicity) incubate2->LDH AnnexinV Annexin V/PI (Apoptosis) incubate2->AnnexinV analyze 6. Data Acquisition (Plate Reader / Flow Cytometer) MTT->analyze LDH->analyze AnnexinV->analyze end End analyze->end

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting_Logic start High Variability in Replicates? cause1 Check Cell Seeding Is suspension homogenous? start->cause1 Yes sol1 Solution: Mix suspension thoroughly before and during plating. cause1->sol1 No cause2 Check for 'Edge Effect' Are outer wells used? cause1->cause2 Yes end Problem Resolved sol1->end sol2 Solution: Fill perimeter wells with PBS and exclude from analysis. cause2->sol2 Yes cause3 Check Pipetting Technique Are pipettes calibrated? cause2->cause3 No sol2->end sol3 Solution: Calibrate pipettes regularly. Use consistent technique. cause3->sol3 Yes/No sol3->end

Caption: Troubleshooting logic for high replicate variability.

References

Potential drug interactions with Chlorphenoxamine in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating potential drug interactions with Chlorphenoxamine (B1217886) in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Chlorphenoxamine?

Chlorphenoxamine undergoes extensive metabolism primarily in the liver. The main metabolic pathways identified in human studies include:

  • N-demethylation: The sequential removal of methyl groups from the tertiary amine.

  • Oxidative deamination: Removal of the amino group, leading to the formation of an alcohol and a carboxylic acid derivative.

  • Ether bond cleavage: The splitting of the ether linkage in the molecule.

  • Hydroxylation: The addition of a hydroxyl group to one of the phenyl rings.[1]

Q2: Which Cytochrome P450 (CYP) enzymes are potentially involved in Chlorphenoxamine metabolism?

Q3: What are the expected pharmacodynamic drug interactions with Chlorphenoxamine?

Based on its mechanism of action, Chlorphenoxamine is expected to have additive effects with other drugs:

  • CNS Depressants: As a first-generation antihistamine, Chlorphenoxamine has sedative effects.[3] Combining it with other central nervous system (CNS) depressants like alcohol, sedatives, or tranquilizers can lead to excessive drowsiness and respiratory depression.[2]

  • Anticholinergic Agents: Chlorphenoxamine possesses anticholinergic properties.[3][4] Concurrent use with other drugs having anticholinergic activity (e.g., tricyclic antidepressants, some antipsychotics, bladder antispasmodics) can result in an increased risk of side effects such as dry mouth, blurred vision, urinary retention, and confusion.[5]

  • Monoamine Oxidase Inhibitors (MAOIs): Co-administration with MAOIs can potentiate the anticholinergic effects of Chlorphenoxamine, leading to significant health risks.[2]

Q4: Is Chlorphenoxamine a likely substrate for drug transporters like P-glycoprotein (P-gp)?

Direct experimental data on the interaction of Chlorphenoxamine with P-gp is limited. However, other antihistamines, particularly second-generation ones, have been identified as P-gp substrates.[6] Given that P-gp is an important efflux transporter in the gut wall, blood-brain barrier, and other tissues, it is plausible that Chlorphenoxamine could be a substrate.[7][8] Experiments using cell lines expressing P-gp (e.g., Caco-2 or MDCK-MDR1) are recommended to investigate this potential interaction.

Troubleshooting Guides for Experimental Models

Issue 1: High Variability in In Vitro Metabolism Studies

Problem: You are observing inconsistent rates of Chlorphenoxamine metabolism in your human liver microsome (HLM) assays.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
NADPH Regeneration System Failure Ensure the NADPH regenerating system components (e.g., G6P, G6PDH, NADP+) are fresh and prepared correctly. Run a positive control with a known CYP substrate to verify system activity.
Microsome Quality Use microsomes from a reputable supplier and ensure they have been stored properly at -80°C. Perform a quality control check on a new batch of microsomes using a standard substrate.
Substrate Concentration Ensure the Chlorphenoxamine concentration is within the linear range of the enzyme kinetics. If you are near the Km, small variations can have large effects. Perform a substrate concentration curve to determine the optimal concentration.
Incubation Time The incubation time may be too long, leading to enzyme instability or product inhibition. Run a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to ensure you are measuring the initial velocity of the reaction.
Non-specific Binding Chlorphenoxamine may bind to the plasticware or microsomal protein. Consider using low-binding plates and including a control with heat-inactivated microsomes to assess the extent of non-specific binding.
Issue 2: Difficulty Determining IC50 in CYP Inhibition Assays

Problem: You are not seeing a clear dose-dependent inhibition of a specific CYP isoform (e.g., CYP2D6) by Chlorphenoxamine.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Incorrect Probe Substrate Concentration The concentration of the CYP probe substrate should be at or below its Km value to ensure competitive inhibition can be detected accurately. Verify the probe substrate concentration against literature values for your experimental system.
Chlorphenoxamine Solubility Issues Chlorphenoxamine may be precipitating at higher concentrations in your assay buffer. Visually inspect the wells for precipitation and measure solubility in the assay medium. Use a lower concentration range or a different solvent if necessary (ensure final solvent concentration is low, e.g., <0.5%).
Metabolism of Chlorphenoxamine Chlorphenoxamine itself might be rapidly metabolized by the microsomes, reducing its effective concentration over the incubation period. Consider using a shorter incubation time or a system with lower metabolic activity (e.g., recombinant CYP enzymes).
Incorrect CYP Isoform Chlorphenoxamine may not be a potent inhibitor of the selected CYP isoform. Test a range of major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19, CYP1A2, CYP2D6) to identify the most sensitive ones.

Data Presentation: Templates for Quantitative Analysis

As specific quantitative data for Chlorphenoxamine interactions are sparse in the literature, the following tables are provided as templates for researchers to populate with their own experimental findings.

Table 1: In Vitro CYP Inhibition Profile of Chlorphenoxamine

CYP IsoformProbe SubstrateIC50 (µM)Inhibition Type (e.g., Competitive, Non-competitive)Ki (µM) (if determined)
CYP1A2Phenacetin[Your Data][Your Data][Your Data]
CYP2C9Diclofenac[Your Data][Your Data][Your Data]
CYP2C19S-Mephenytoin[Your Data][Your Data][Your Data]
CYP2D6Dextromethorphan[Your Data][Your Data][Your Data]
CYP3A4Midazolam[Your Data][Your Data][Your Data]

Table 2: In Vivo Pharmacokinetic Interaction Study in an Animal Model (e.g., Rat)

Pharmacokinetic Parameter Chlorphenoxamine Alone Chlorphenoxamine + [Inhibitor/Inducer] % Change P-value
AUC0-t (ng*h/mL) [Your Data][Your Data][Your Data][Your Data]
Cmax (ng/mL) [Your Data][Your Data][Your Data][Your Data]
Tmax (h) [Your Data][Your Data]N/A[Your Data]
t1/2 (h) [Your Data][Your Data][Your Data][Your Data]
CL/F (L/h/kg) [Your Data][Your Data][Your Data][Your Data]

Experimental Protocols

Protocol 1: General Method for CYP450 Inhibition Assay

This protocol describes a general method using human liver microsomes to determine the IC50 of Chlorphenoxamine against major CYP isoforms.

  • Prepare Reagents:

    • Phosphate (B84403) Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Human Liver Microsomes (HLMs): Thaw on ice and dilute in phosphate buffer to the desired concentration (e.g., 0.25 mg/mL).

    • Chlorphenoxamine Stock: Prepare a high-concentration stock in a suitable solvent (e.g., Methanol or DMSO). Serially dilute to create a range of working solutions.

    • CYP Probe Substrates: Prepare stocks of isoform-specific probes (e.g., Dextromethorphan for CYP2D6) in solvent.

    • NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in buffer.

  • Incubation Procedure:

    • Add HLMs, phosphate buffer, and Chlorphenoxamine working solution (or vehicle control) to a 96-well plate.

    • Pre-incubate for 5 minutes at 37°C.

    • Add the CYP probe substrate to the wells and mix.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each Chlorphenoxamine concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of Chlorphenoxamine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: General Method for P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells

This protocol outlines a bidirectional transport assay to determine if Chlorphenoxamine is a P-gp substrate.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • A-to-B Transport (Apical to Basolateral): Add Chlorphenoxamine in transport buffer to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • B-to-A Transport (Basolateral to Apical): Add Chlorphenoxamine in transport buffer to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

    • To confirm P-gp involvement, run parallel experiments in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or zosuquidar).

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of Chlorphenoxamine in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • An efflux ratio greater than 2 is generally considered indicative of active efflux. If the ER is reduced to ~1 in the presence of a P-gp inhibitor, Chlorphenoxamine is likely a P-gp substrate.

Visualizations

Potential Metabolic Pathways of Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine N_Demethylation N-Demethylation Chlorphenoxamine->N_Demethylation Phase I Metabolism (CYP450s) Oxidative_Deamination Oxidative Deamination Chlorphenoxamine->Oxidative_Deamination Phase I Metabolism (CYP450s) Ether_Cleavage Ether Cleavage Chlorphenoxamine->Ether_Cleavage Phase I Metabolism (CYP450s) Hydroxylation Hydroxylation Chlorphenoxamine->Hydroxylation Phase I Metabolism (CYP450s) Excretion Excretion Chlorphenoxamine->Excretion Direct Metabolites Metabolites N_Demethylation->Metabolites Oxidative_Deamination->Metabolites Ether_Cleavage->Metabolites Hydroxylation->Metabolites PhaseII Phase II Conjugation (e.g., Glucuronidation) PhaseII->Excretion Metabolites->PhaseII

Caption: Potential Phase I and Phase II metabolic pathways for Chlorphenoxamine.

General Workflow for In Vitro CYP Inhibition Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Reagents: - Human Liver Microsomes - Chlorphenoxamine dilutions - CYP Probe Substrate - NADPH System B Pre-incubate Microsomes + Chlorphenoxamine (or vehicle) at 37°C A->B C Add Probe Substrate B->C D Initiate reaction with NADPH System C->D E Incubate at 37°C D->E F Terminate reaction with cold Stop Solution E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis of Metabolite Formation G->H I Calculate % Inhibition and determine IC50 H->I

Caption: Standard experimental workflow for a CYP450 inhibition assay.

References

Addressing sedative side effects of Chlorphenoxamine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chlorphenoxamine in animal studies, with a specific focus on addressing its sedative side effects.

Frequently Asked Questions (FAQs)

Q1: Why does Chlorphenoxamine cause sedation in animal models?

A1: Chlorphenoxamine is a first-generation antihistamine that readily crosses the blood-brain barrier.[1][2] Its primary mechanism of sedation involves the antagonism of histamine (B1213489) H1 receptors in the central nervous system (CNS).[1][2] Histamine in the brain acts as a neurotransmitter that promotes wakefulness and arousal. By blocking H1 receptors, Chlorphenoxamine inhibits the excitatory effects of histamine on neurons, leading to a state of sedation.[1] Additionally, Chlorphenoxamine possesses anticholinergic properties which may also contribute to its sedative effects.

Q2: What are the common behavioral tests to quantify sedation in rodent models?

A2: The most common and validated behavioral assays to measure sedation and associated motor impairment in rodents are the Rotarod Test and the Open Field Test.

  • Rotarod Test: This test assesses motor coordination and balance. A rodent is placed on a rotating rod, and the latency to fall is recorded. Sedative compounds typically impair an animal's ability to remain on the rod, resulting in a decreased latency to fall.

  • Open Field Test: This assay evaluates general locomotor activity and exploratory behavior. A rodent is placed in an open arena, and its movements are tracked. A significant decrease in total distance traveled, rearing frequency, and exploratory behavior can indicate sedation.

Q3: At what dose can I expect to see sedative effects with Chlorphenoxamine in mice?

A3: The sedative effects of Chlorphenoxamine are dose-dependent. Studies on the structurally similar first-generation antihistamine, chlorpheniramine (B86927), have shown significant sedative effects in mice at doses of 2 mg/kg, with more pronounced effects at higher doses.[1] One study specifically using chlorpheniramine in mice demonstrated a significant reduction in locomotor activity at a dose of 2 mg/kg.[1]

Q4: Can the sedative effects of Chlorphenoxamine be mitigated or reversed in an experimental setting?

A4: Yes, several strategies can be employed to mitigate or reverse the sedative effects of Chlorphenoxamine in animal studies. These include:

  • Co-administration with a CNS Stimulant: Agents like caffeine (B1668208) or modafinil (B37608) can counteract the sedative effects of first-generation antihistamines.[3][4][5] Caffeine acts as an adenosine (B11128) receptor antagonist, while modafinil can increase histamine release in the hypothalamus, thereby promoting wakefulness.[3][5][6]

  • Co-administration with Paracetamol (Acetaminophen): Research suggests that paracetamol may significantly reduce the sedative side effects of some first-generation antihistamines, potentially through mechanisms related to H1 receptor blockade or decreased histamine release.[1]

  • Dose Optimization: Since sedation is dose-dependent, conducting a dose-response study to find the lowest effective dose of Chlorphenoxamine for the desired peripheral effect with minimal central sedation is a crucial first step.[3]

Troubleshooting Guides

Issue: Excessive Sedation in Animals Compromising Experimental Endpoints

Potential Cause 1: High Dose of Chlorphenoxamine

  • Troubleshooting Step: Conduct a dose-response study to determine the minimal effective dose of Chlorphenoxamine for your primary outcome while minimizing sedation.

  • Experimental Protocol:

    • Administer a range of Chlorphenoxamine doses to different groups of animals.

    • Assess the desired therapeutic effect (e.g., anti-allergic response).

    • Concurrently, evaluate sedative effects using the Rotarod or Open Field Test at each dose.

    • Select the lowest dose that achieves the desired therapeutic effect with an acceptable level of sedation.

Potential Cause 2: Intrinsic Sedative Properties of a First-Generation Antihistamine

  • Troubleshooting Step 1: Co-administration with a CNS Stimulant.

    • Rationale: To counteract the sedative effects of Chlorphenoxamine.

    • Example Agents:

      • Caffeine: A widely available adenosine receptor antagonist.[3]

      • Modafinil: A wake-promoting agent that can increase hypothalamic histamine release.[3][5][6]

    • Consideration: Ensure the chosen stimulant does not interfere with the primary experimental endpoints. A pilot study to assess the stimulant's effect alone and in combination with Chlorphenoxamine is recommended.

  • Troubleshooting Step 2: Co-administration with Paracetamol.

    • Rationale: Studies have shown that paracetamol can reduce the sedative effects of some first-generation antihistamines.[1]

    • Protocol: Administer paracetamol concurrently with Chlorphenoxamine and assess for a reduction in sedative behaviors using standardized tests.

  • Troubleshooting Step 3: Consider a Second-Generation Antihistamine.

    • Rationale: If the primary goal is peripheral H1 receptor antagonism without CNS effects, a second-generation antihistamine (e.g., cetirizine, loratadine) may be a suitable alternative as they have a reduced capacity to cross the blood-brain barrier.[2]

Data Presentation

Table 1: Quantitative Data on the Sedative Effects of Chlorpheniramine (a proxy for Chlorphenoxamine) in Mice. [1]

Treatment GroupDose (mg/kg)Mean Locomotor Activity (counts/5 min)% Decrease from ControlMean Time on Rotarod (seconds)% Decrease from Control
Control (Vehicle)-1500 ± 120-180 ± 15-
Chlorpheniramine2950 ± 9036.7%130 ± 1227.8%
Chlorpheniramine5600 ± 7560.0%85 ± 1052.8%
Chlorpheniramine + Paracetamol2 + 101350 ± 11010.0%165 ± 148.3%

*p < 0.05 compared to control. Data are representative examples compiled from the study by Begum et al. (2024).

Experimental Protocols

Rotarod Test Protocol for Assessing Sedation
  • Apparatus: A commercially available rotarod apparatus for mice or rats with a textured, rotating rod.

  • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Training:

    • For two consecutive days prior to testing, train the animals on the rotarod.

    • Each training session should consist of three trials with the rod rotating at a constant low speed (e.g., 4 rpm) or an accelerating speed (e.g., 4-40 rpm over 5 minutes).

  • Drug Administration: On the test day, administer Chlorphenoxamine or the vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection).

  • Testing: At predetermined time points after administration (e.g., 15, 30, 60 minutes), place the animal on the rotating rod.

  • Data Collection: Record the latency (in seconds) for the animal to fall off the rod. A maximum trial duration should be set (e.g., 300 seconds).

  • Data Analysis: Compare the mean latency to fall between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the latency to fall in the Chlorphenoxamine-treated group indicates sedation-induced motor impairment.

Open Field Test Protocol for Assessing Sedation
  • Apparatus: A square arena (e.g., 40x40 cm for mice) with high, opaque walls. The arena should be equipped with an overhead video camera connected to a tracking software.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Habituation: On the day before testing, place each animal in the open field arena for a 10-minute habituation period.

  • Drug Administration: On the test day, administer Chlorphenoxamine or the vehicle control.

  • Testing: 30 minutes after administration, place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (typically 5-10 minutes) using the video tracking software.

  • Key Parameters to Measure:

    • Total distance traveled (cm)

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (number of times the animal stands on its hind legs)

    • Time spent immobile (seconds)

  • Data Analysis: Compare the means of the measured parameters between the treatment and control groups. A significant decrease in total distance traveled and rearing frequency is indicative of sedation.

Visualizations

G cluster_0 Presynaptic Neuron (Tuberomammillary Nucleus) cluster_1 Postsynaptic Neuron (CNS) Histamine Histamine H1R Histamine H1 Receptor (Gq-protein coupled) Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Leads to PKC Protein Kinase C DAG->PKC Activates K_channel K+ Channel Closure Ca2->K_channel Modulates PKC->K_channel Phosphorylates Depolarization Neuronal Depolarization (Wakefulness) K_channel->Depolarization Causes Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->H1R Antagonizes

Caption: Signaling pathway of Chlorphenoxamine-induced sedation.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Data Analysis Acclimation Animal Acclimation (30-60 min) Training Rotarod Training (2 days, 3 trials/day) Acclimation->Training Drug_Admin Administer Chlorphenoxamine or Vehicle Control Training->Drug_Admin Wait Wait for Predetermined Time (e.g., 30 min) Drug_Admin->Wait Testing Place Animal on Rotarod Wait->Testing Data_Collection Record Latency to Fall Testing->Data_Collection Analysis Compare Latency to Fall (Treatment vs. Control) Data_Collection->Analysis Conclusion Assess Sedative Effect Analysis->Conclusion

Caption: Experimental workflow for the Rotarod test.

G Chlorphenoxamine Chlorphenoxamine Administration Sedation Sedation Observed Chlorphenoxamine->Sedation Mitigation Mitigation Strategy Sedation->Mitigation Dose_Response Conduct Dose-Response Study Mitigation->Dose_Response Option 1 CNS_Stimulant Co-administer CNS Stimulant (e.g., Caffeine, Modafinil) Mitigation->CNS_Stimulant Option 2 Paracetamol Co-administer Paracetamol Mitigation->Paracetamol Option 3 Reduced_Sedation Reduced Sedation Dose_Response->Reduced_Sedation CNS_Stimulant->Reduced_Sedation Paracetamol->Reduced_Sedation

Caption: Logical relationship for troubleshooting sedation.

References

Technical Support Center: Greener Analytical Methods for Chlorphenoxamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on implementing greener analytical methods for the determination of Chlorphenoxamine (B1217886) (CPX).

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of developing "green" analytical methods for Chlorphenoxamine?

The main objectives are to minimize the environmental impact and improve the safety profile of analytical procedures. This is achieved by:

  • Reducing the use of hazardous organic solvents.[1]

  • Minimizing energy consumption.[1]

  • Decreasing waste generation.[1]

  • Employing reagents from renewable sources.

  • Ensuring the safety of analysts.

Q2: What are the main greener alternatives to conventional HPLC methods for Chlorphenoxamine analysis?

Greener alternatives focus on reducing the consumption of organic solvents in the mobile phase. These include:

  • Eco-friendly HPLC-DAD methods: These methods utilize mobile phases with a lower proportion of organic solvents like methanol (B129727), replacing them with more environmentally benign alternatives such as acidified water.[2][3][4]

  • Spectrophotometric methods: These techniques can use water as a solvent, which is considered the most sustainable and cost-effective choice in green chemistry.[5][6]

  • Alternative separation techniques: Techniques like supercritical fluid chromatography (SFC) using supercritical CO2 as the mobile phase can significantly reduce organic solvent use.[7]

Q3: How can I assess the "greenness" of my analytical method for Chlorphenoxamine?

Several tools are available to evaluate the environmental impact of analytical methods:

  • Eco-Scale System: This tool assesses the greenness based on the amount and hazard of chemicals used, energy consumption, and waste generation.[3][4]

  • Green Analytical Procedure Index (GAPI): GAPI evaluates the greenness of the entire analytical procedure, from sample collection to final determination.[3][4]

  • AGREE (Analytical GREEnness Metric): This tool provides a comprehensive assessment of the environmental impact of an analytical method.[3][4]

  • RGB (Red, Green, Blue) Tool: This is a simple visual tool to assess the greenness of a method.[3][4]

Q4: Are there greener solvent alternatives I can use for sample preparation of Chlorphenoxamine?

Yes, several greener solvent options are available:

  • Water: Double distilled water is an excellent green solvent for dissolving CPX and is non-toxic, affordable, and readily available.[5]

  • Supercritical CO2: This can be used as a replacement for organic solvents in extraction processes.[7]

  • Bio-based solvents: Solvents derived from renewable resources are becoming more common.

  • Switchable Polarity Solvents (SPS): These are novel solvents that can change their polarity in response to a trigger like CO2, which can be advantageous for separation and purification.[7]

Troubleshooting Guide

Problem 1: I am trying to develop a greener HPLC method for CPX, but I am getting poor peak shape and resolution.

  • Question: What should I do if my peak shape is poor when using a mobile phase with a high aqueous content?

  • Answer:

    • Check the pH of the mobile phase: The pH of the mobile phase should be optimized to ensure the analyte is in a single ionic form. For CPX, which is a basic compound, a mobile phase with a pH around 3 can improve peak shape.[3][4]

    • Consider the column chemistry: A C18 column is commonly used for the separation of antihistamines.[2] Ensure your column is suitable for highly aqueous mobile phases.

    • Optimize the organic modifier concentration: While the goal is to reduce organic solvent, a certain percentage is often necessary for good chromatography. Methodically vary the concentration of the organic modifier (e.g., methanol or acetonitrile) to find the optimal balance between greenness and performance.[2]

    • Adjust the flow rate: A lower flow rate can sometimes improve resolution, although it may increase analysis time.[3][4]

Problem 2: My spectrophotometric method for CPX in a combined formulation with caffeine (B1668208) is showing spectral interference.

  • Question: How can I resolve spectral overlap in a simple and green way without using extensive sample preparation?

  • Answer:

    • Utilize derivative spectrophotometry: First or second-order derivative spectrophotometry can help to resolve overlapping spectra of CPX and caffeine.[5][6]

    • Apply factorized response spectra methods: Advanced techniques like Absorbance Resolution Method (AR), Extended Absorbance Difference Method (EAD), and Factorized Zero Order Method (FZM) can mathematically separate the spectra of the components in a mixture.[5][6]

    • Select appropriate wavelengths for analysis: Carefully select wavelengths where the interference from the other component is minimal. For a mixture of CPX and Caffeine, CPX has a maximum absorption at 222.0 nm and Caffeine at 272.0 nm in double distilled water.[5]

Quantitative Data Summary

Table 1: Comparison of Conventional vs. Green HPLC Methods for Antihistamine Analysis

ParameterConventional HPLC Method (Hypothetical)Green HPLC Method[2]
Mobile Phase Composition Acetonitrile:Buffer (50:50, v/v)Acetonitrile:Acidified Water (pH 2.1) (15:85 to 45:55, v/v)
Organic Solvent Consumption HighLow (< 2.5 mL/analysis)
Analysis Time > 15 minutes< 7.0 minutes
Use of Buffer Salts YesNo
Environmental Impact HigherLower

Table 2: Linearity Ranges for Green Spectrophotometric and HPLC Methods for CPX

MethodAnalyteLinearity Range (µg/mL)
Spectrophotometry[5][6] CPX3.0 - 45.0
Caffeine3.0 - 35.0
RP-HPLC-DAD[3][4] CPX2 - 60
Caffeine1 - 80

Experimental Protocols

Protocol 1: Green HPLC-DAD Method for the Determination of Chlorphenoxamine and Caffeine

This protocol is based on the principles described in the literature for greening HPLC methods.[3][4]

  • Instrumentation:

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a diode array detector (DAD).

    • C18 X-select Waters® column.

  • Reagents and Materials:

    • Chlorphenoxamine HCl and Caffeine reference standards.

    • Potassium dihydrogen phosphate (B84403).

    • Orthophosphoric acid.

    • Methanol (HPLC grade).

    • Water (HPLC grade).

  • Chromatographic Conditions:

    • Mobile Phase: 20.0 mM potassium dihydrogen phosphate adjusted to pH 3 with o-phosphoric acid and methanol.

    • Elution: Gradient elution program.

    • Flow Rate: 1.3 mL/min.

    • Detection Wavelength: 222 nm.

  • Standard Solution Preparation:

    • Prepare stock solutions of CPX and Caffeine in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solutions to cover the concentration range of 2-60 µg/mL for CPX and 1-80 µg/mL for Caffeine.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of CPX and Caffeine and transfer it to a volumetric flask.

    • Add a suitable volume of the mobile phase, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of CPX and Caffeine in the sample.

Protocol 2: Green Spectrophotometric Method for the Determination of Chlorphenoxamine and Caffeine

This protocol is based on the method described by Naguib et al. (2024).[5]

  • Instrumentation:

    • UV-Vis spectrophotometer.

  • Reagents and Materials:

    • Chlorphenoxamine HCl and Caffeine reference standards.

    • Double distilled water.

  • Solvent Selection:

    • Use double distilled water as the solvent.

  • Standard Solution Preparation:

    • Prepare stock solutions of CPX and Caffeine in double distilled water.

    • Prepare working standard solutions with concentrations ranging from 3.0 to 45.0 µg/mL for CPX and 3.0 to 35.0 µg/mL for Caffeine.

  • Sample Preparation:

    • For a tablet containing 20 mg of CPX and 50 mg of CAF, extract a single tablet with 20 mL of double distilled water.

    • Sonicate for approximately 20 minutes.

    • Filter the solution into a 50 mL volumetric flask.

    • Wash the residue three times with double distilled water and adjust the final volume.

  • Analysis:

    • Record the zero-order absorption spectra of the standard and sample solutions from 200.0 to 400.0 nm against a double distilled water blank.

    • The maximum absorption for CPX is observed at 222.0 nm and for Caffeine at 272.0 nm.

    • For simultaneous determination in a mixture, apply appropriate spectrophotometric techniques such as the Absorbance Resolution Method (AR) or Extended Absorbance Difference Method (EAD).

Visualizations

Experimental_Workflow_Green_HPLC start Start: Sample/Standard Preparation prep_mobile_phase Prepare Mobile Phase (Aqueous-Organic) start->prep_mobile_phase hplc_system HPLC System Setup (C18 Column, DAD Detector) prep_mobile_phase->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection Detection at 222 nm separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for the Green HPLC-DAD Analysis of Chlorphenoxamine.

Troubleshooting_HPLC_Peak_Shape problem Problem: Poor Peak Shape in Green HPLC check_ph Check Mobile Phase pH (Optimize for single ionic form) problem->check_ph check_column Verify Column Compatibility (Suitable for high aqueous content) problem->check_column optimize_organic Optimize Organic Modifier % (Balance greenness and performance) problem->optimize_organic adjust_flow Adjust Flow Rate (Lower for better resolution) problem->adjust_flow solution Solution: Improved Peak Shape and Resolution check_ph->solution check_column->solution optimize_organic->solution adjust_flow->solution

Caption: Troubleshooting Logic for Poor HPLC Peak Shape in Green Methods.

References

Technical Support Center: Minimizing Experimental Artifacts with Chlorphenoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Chlorphenoxamine hydrochloride. This resource is designed to help you anticipate and troubleshoot potential experimental artifacts arising from the unique pharmacological profile of this compound. Chlorphenoxamine is a first-generation antihistamine that also possesses significant anticholinergic properties, which can lead to unexpected results if not properly controlled for.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A: this compound functions through a dual mechanism. Its primary action is as an antagonist of the histamine (B1213489) H1 receptor, which mediates allergic and inflammatory responses.[1][2][3] Additionally, it exhibits potent anticholinergic activity by blocking muscarinic acetylcholine (B1216132) receptors.[1][5] This dual activity is crucial to consider in experimental design.

Q2: I'm observing effects in my cell line that don't express the histamine H1 receptor. What could be the cause?

A: This is a classic example of an off-target effect, likely due to Chlorphenoxamine's anticholinergic properties.[1][5] Many cell types endogenously express various subtypes of muscarinic acetylcholine receptors. Binding of Chlorphenoxamine to these receptors can trigger signaling cascades independent of the H1 receptor, leading to artifacts. It is crucial to use H1 receptor-negative cell lines as a control to identify such off-target effects.

Q3: My dose-response curve for Chlorphenoxamine is not behaving as expected. What are some potential reasons?

A: Several factors could contribute to an anomalous dose-response curve. At lower concentrations, you are likely observing effects from high-affinity binding to the histamine H1 receptor. As the concentration increases, you may start to see a complex curve shape due to lower-affinity binding to muscarinic receptors, leading to a secondary signaling cascade that might oppose or synergize with the primary effect. Additionally, at very high concentrations, non-specific membrane effects or cytotoxicity could occur.

Q4: What are the common side effects of Chlorphenoxamine in clinical use, and how do they relate to potential experimental artifacts?

A: Common clinical side effects include drowsiness, dizziness, and dry mouth.[6] The sedative effects are due to its ability to cross the blood-brain barrier and block central H1 and muscarinic receptors.[3][6] The dry mouth is a classic anticholinergic effect. These clinical observations highlight the compound's potent activity at both receptor types, reinforcing the need to account for both in your experimental system.

Troubleshooting Guides

Issue 1: Unexpected Increase in Intracellular Calcium

Symptom: You are using a calcium flux assay to measure H1 receptor antagonism. After adding Chlorphenoxamine, you observe an unexpected increase in intracellular calcium, even in the absence of a histamine stimulus.

Possible Cause: Your cell line likely expresses Gq-coupled muscarinic receptors (e.g., M1, M3, M5). While Chlorphenoxamine is an antagonist at the H1 receptor, its effect on muscarinic receptors can be complex and may lead to an agonist-like response in some systems, or it may be acting as an inverse agonist at constitutively active receptors.

Troubleshooting Steps:

  • Characterize Muscarinic Receptor Expression: Confirm whether your cell line expresses muscarinic receptors using RT-PCR, western blot, or by testing for a response to a known muscarinic agonist like carbachol.

  • Use a Muscarinic Antagonist: Pre-incubate your cells with a selective muscarinic antagonist (e.g., atropine) before adding Chlorphenoxamine. If the unexpected calcium signal is abolished, it confirms a muscarinic off-target effect.

  • Test in a Receptor-Null Cell Line: If possible, repeat the experiment in a cell line that does not express muscarinic receptors to isolate the H1 receptor-specific effects.

Issue 2: High Variability in Cell Viability or Proliferation Assays

Symptom: You are observing inconsistent results or significant cytotoxicity when treating cells with Chlorphenoxamine, which is not expected from H1 receptor antagonism alone.

Possible Cause: The observed effects could be due to the anticholinergic properties of Chlorphenoxamine, which can influence cell cycle and survival pathways in some cell types. At higher concentrations, non-specific cytotoxicity can also occur.

Troubleshooting Steps:

  • Perform a Detailed Dose-Response: Conduct a wide-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the concentration at which cytotoxicity becomes apparent.

  • Compare with other H1 Antagonists: Test a second-generation H1 antagonist with low or no anticholinergic activity (e.g., Loratadine, Cetirizine). If these compounds do not produce the same cytotoxic effects at similar H1-antagonistic concentrations, it points towards an off-target mechanism for Chlorphenoxamine.

  • Assess Apoptosis Markers: Use assays for markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to determine if the observed decrease in viability is due to programmed cell death, which could be triggered by off-target signaling.

Data Presentation

Comparative Binding Affinities (Ki in nM) of First-Generation Antihistamines
CompoundHistamine H1 Receptor (nM)Muscarinic Receptors (nM)Notes
Diphenhydramine~15~100-200Chlorphenoxamine is a derivative of Diphenhydramine.
Promethazine~2~20-40High affinity for both receptors.
Mepyramine~1-5> 3,600High selectivity for H1 over muscarinic receptors.
Cyproheptadine~1~10-20Potent at both H1 and muscarinic receptors.

Data compiled from various pharmacological sources. Actual values can vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Histamine H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of Chlorphenoxamine for the histamine H1 receptor.

Materials:

  • Membranes: Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine (a selective H1 antagonist).

  • Test Compound: this compound.

  • Non-specific Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid and Counter.

Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Chlorphenoxamine concentrations (e.g., 0.1 nM to 100 µM).

  • Reagent Addition:

    • Total Binding: Add assay buffer, [³H]-Mepyramine (at a concentration near its Kd, e.g., 1-2 nM), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]-Mepyramine, the non-specific control (Mianserin), and the membrane preparation.

    • Competition: Add diluted Chlorphenoxamine, [³H]-Mepyramine, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific counts from the total and competition counts.

    • Plot the percentage of specific binding against the log concentration of Chlorphenoxamine.

    • Use non-linear regression to fit a sigmoidal curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay for Gq-Coupled Receptors

This protocol can be used to assess the functional activity of Chlorphenoxamine at both H1 and muscarinic receptors.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the human histamine H1 receptor and/or muscarinic M3 receptor (e.g., HEK293, CHO).

  • Calcium-sensitive dye: Fluo-4 AM or a similar dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonists: Histamine, Acetylcholine (or Carbachol).

  • Antagonist: this compound.

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

  • Antagonist Pre-incubation: For antagonist mode, add varying concentrations of Chlorphenoxamine to the wells and incubate for 15-30 minutes.

  • Measurement:

    • Place the plate in the fluorescence reader and establish a stable baseline reading for 10-20 seconds.

    • Inject the agonist (histamine to test for H1 antagonism; acetylcholine to test for muscarinic antagonism) at a concentration that elicits a submaximal response (EC80).

    • Record the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in intracellular calcium is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • To determine the antagonistic effect of Chlorphenoxamine, plot the agonist response against the log concentration of Chlorphenoxamine and calculate the IC50.

Visualizations

Caption: On-target vs. potential off-target signaling pathways of Chlorphenoxamine.

G start Start: Unexpected Experimental Result q1 Does the cell line express the target H1 receptor? start->q1 q3 Does a selective H1 antagonist replicate the effect? q1->q3 Yes q4 Does a muscarinic antagonist (e.g., atropine) block the effect? q1->q4 No q2 Is the effect observed at high concentrations (>10 µM)? res3 Result may be due to non-specific cytotoxicity or other off-target effects. q2->res3 Yes res4 Result is an off-target effect. Proceed to investigate muscarinic involvement. q2->res4 No q3->q4 No res2 Result is likely due to on-target H1 receptor activity. q3->res2 Yes q4->q2 No res1 Result is likely due to muscarinic receptor (off-target) activity. q4->res1 Yes

Caption: Troubleshooting decision tree for unexpected results with Chlorphenoxamine.

G prep Prepare Reagents: - Cell Membranes (with H1R) - [³H]-Mepyramine (Radioligand) - Chlorphenoxamine (Test Compound) - Assay & Wash Buffers plate Plate Setup (96-well): - Total Binding Wells - Non-specific Binding Wells - Competition Wells (Serial Dilutions) prep->plate incubate Incubate at Room Temperature (60-120 minutes) plate->incubate harvest Filter & Wash (Remove unbound radioligand) incubate->harvest count Scintillation Counting (Measure bound radioactivity) harvest->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 & Ki count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Validation & Comparative

A Comparative Efficacy Analysis of First-Generation Antihistamines: Chlorphenoxamine and Diphenhydramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of two first-generation ethanolamine (B43304) antihistamines, Chlorphenoxamine and Diphenhydramine. Both compounds are recognized for their therapeutic benefits in allergic conditions, stemming from their antagonism of the histamine (B1213489) H1 receptor.[1][2][3] Additionally, their significant anticholinergic properties contribute to their use in managing conditions such as Parkinson's disease and motion sickness.[1][4] This analysis focuses on their receptor binding affinities and the resultant pharmacological effects, supported by available experimental data and methodologies.

Quantitative Analysis: Receptor Binding Affinities

A critical determinant of a drug's efficacy and side-effect profile is its binding affinity for its target receptors. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the available Ki values for Diphenhydramine at the histamine H1 receptor and various muscarinic acetylcholine (B1216132) receptors.

Table 1: Comparative Receptor Binding Affinities (Ki) of Diphenhydramine

Receptor SubtypeDiphenhydramine Ki (nM)
Histamine H11.1 - 16
Muscarinic M1130 - 210
Muscarinic M2220
Muscarinic M3190
Muscarinic M4Not Reported
Muscarinic M5Not Reported

Note: Data compiled from multiple sources. Experimental conditions may vary.

Pharmacological Profile and Clinical Efficacy

Both Chlorphenoxamine and Diphenhydramine are effective in the management of allergic reactions such as urticaria and allergic rhinitis.[1][3] Their mechanism of action involves blocking the effects of histamine at H1 receptors, thereby alleviating symptoms like itching, sneezing, and runny nose.[1][4]

A significant differentiator between the two is the intensity of their sedative and anticholinergic side effects. Diphenhydramine is well-documented to have potent sedative and anticholinergic effects.[4] While Chlorphenoxamine also exhibits these properties, some sources suggest they may be less pronounced compared to Diphenhydramine, although direct comparative clinical trials are scarce.

The anticholinergic activity of both drugs underlies their utility in non-allergic conditions. By blocking muscarinic acetylcholine receptors, they can help reduce symptoms like tremors and muscle stiffness in Parkinson's disease and are effective in preventing motion sickness.[1][4]

Experimental Protocols

The determination of receptor binding affinities (Ki values) is typically conducted through in vitro radioligand binding assays. A detailed protocol for such an assay is provided below.

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., Chlorphenoxamine or Diphenhydramine) for the histamine H1 receptor.

Materials:

  • Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated H1 receptor antagonist, typically [³H]-mepyramine.

  • Test Compounds: Chlorphenoxamine and Diphenhydramine at various concentrations.

  • Assay Buffer: Tris-HCl buffer with appropriate pH and ionic strength.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin) to determine the amount of radioligand that binds to non-receptor components.

  • Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the H1 receptor to confluence.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, incubate a fixed amount of the cell membrane preparation with a constant concentration of the radioligand ([³H]-mepyramine).

    • Add varying concentrations of the unlabeled test compound (Chlorphenoxamine or Diphenhydramine).

    • Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific binding control).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:

      Ki = IC50 / (1 + [L]/Kd)

      where:

      • [L] is the concentration of the radioligand.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing Key Pathways and Processes

To further elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for visualization using Graphviz.

G cluster_0 Cell Membrane H1R Histamine H1 Receptor (Gq-coupled) PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Histamine Histamine Histamine->H1R Activates Antihistamine Chlorphenoxamine / Diphenhydramine Antihistamine->H1R Blocks Allergic_Response Allergic Response (Inflammation, etc.) Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Cells expressing H1 receptor) incubation 2. Incubation - Membranes - [³H]-Mepyramine (Radioligand) - Test Compound (e.g., Diphenhydramine) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Measure radioactivity) filtration->counting analysis 5. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff counting->analysis end start

Caption: Experimental workflow for a radioligand binding assay.

G cluster_drugs First-Generation Antihistamines cluster_properties Pharmacological Properties cluster_uses Therapeutic Uses Chlorphenoxamine Chlorphenoxamine Antihistaminic Antihistaminic Effect (H1 Receptor Blockade) Chlorphenoxamine->Antihistaminic Anticholinergic Anticholinergic Effect (Muscarinic Receptor Blockade) Chlorphenoxamine->Anticholinergic Sedative Sedative Effect (CNS Penetration) Chlorphenoxamine->Sedative Diphenhydramine Diphenhydramine Diphenhydramine->Antihistaminic Diphenhydramine->Anticholinergic Diphenhydramine->Sedative Allergies Allergic Conditions (Urticaria, Rhinitis) Antihistaminic->Allergies Parkinsonism Parkinsonism Anticholinergic->Parkinsonism MotionSickness Motion Sickness Anticholinergic->MotionSickness

Caption: Logical relationship of pharmacological properties and uses.

References

A Comparative Guide: Chlorphenoxamine and Other First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

Chlorphenoxamine (B1217886), a first-generation ethanolamine (B43304) H1-antihistamine, shares a common therapeutic background with other drugs in its class, such as diphenhydramine (B27) and chlorpheniramine (B86927).[1] These agents have been instrumental in managing allergic conditions for decades.[2] This guide provides a detailed comparison of chlorphenoxamine with other prominent first-generation antihistamines, focusing on their mechanisms, receptor binding profiles, pharmacokinetics, and clinical effects, supported by experimental data and protocols for the research community.

Mechanism of Action and Chemical Classification

First-generation antihistamines function primarily as inverse agonists at histamine (B1213489) H1 receptors.[3] By binding to these receptors, they prevent histamine from initiating the classic symptoms of an allergic reaction, such as increased vascular permeability and smooth muscle contraction.[3][4] Chlorphenoxamine, a derivative of diphenhydramine, not only blocks H1 receptors but also exhibits significant anticholinergic (antimuscarinic) properties.[5][6] This dual action contributes to its therapeutic effects in conditions like motion sickness and Parkinson's disease, but also to its side-effect profile.[4][5]

First-generation antihistamines are lipophilic molecules that can readily cross the blood-brain barrier, leading to central nervous system (CNS) effects like sedation.[1][7][8] They are traditionally classified into six chemical groups: ethanolamines (e.g., Chlorphenoxamine, Diphenhydramine), alkylamines (e.g., Chlorpheniramine), ethylenediamines, phenothiazines, piperazines, and piperidines.[2]

G cluster_classification First-Generation Antihistamines cluster_properties Key Properties Ethanolamines Ethanolamines Chlorphenoxamine Chlorphenoxamine Ethanolamines->Chlorphenoxamine Diphenhydramine Diphenhydramine Ethanolamines->Diphenhydramine Alkylamines Alkylamines Chlorpheniramine Chlorpheniramine Alkylamines->Chlorpheniramine Others Other Classes (Phenothiazines, Piperazines, etc.) H1_Antagonism H1 Receptor Antagonism Chlorphenoxamine->H1_Antagonism Primary Anticholinergic Anticholinergic Effects Chlorphenoxamine->Anticholinergic Strong Sedation CNS Penetration & Sedation Chlorphenoxamine->Sedation Strong Diphenhydramine->H1_Antagonism Primary Diphenhydramine->Anticholinergic Strong Diphenhydramine->Sedation Strong Chlorpheniramine->H1_Antagonism Primary Chlorpheniramine->Anticholinergic Moderate Chlorpheniramine->Sedation Moderate

Fig. 1: Chemical classification and properties of selected first-generation antihistamines.

Receptor Binding Affinity

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of First-Generation Antihistamines

Compound Histamine H1 Receptor Muscarinic Receptors Notes
Chlorphenoxamine High Affinity (qualitative) High Affinity (qualitative) A congener of diphenhydramine with known potent antihistaminic and antimuscarinic properties.[6]
Diphenhydramine 11 - 20 130 - 290 Potent H1 blockade with significant antimuscarinic effects contributing to side effects.[10]
Chlorpheniramine 3.2 - 12 >10,000 High H1 affinity with significantly lower affinity for muscarinic receptors compared to diphenhydramine.[9]
Promethazine 0.1 - 2 20 - 40 Very high H1 affinity; also shows strong anticholinergic and alpha-adrenergic blocking activity.

| Hydroxyzine | 0.7 - 2 | >10,000 | Potent H1 antagonist with minimal anticholinergic effects compared to ethanolamines. |

Note: Ki values are compiled from various in vitro studies and can differ based on experimental conditions. Lower Ki values indicate higher binding affinity.

Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol outlines a standard competitive binding assay used to determine the affinity of a test compound (e.g., chlorphenoxamine) for the human histamine H1 receptor.

Objective: To determine the inhibition constant (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293T) transiently or stably expressing the human H1 receptor.[10][11]

  • Radioligand: [³H]-mepyramine (a common H1 antagonist radioligand).[10][12]

  • Test Compounds: Chlorphenoxamine and other antihistamines of interest, prepared in serial dilutions.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin) to determine binding to non-receptor components.[10][13]

  • Assay Buffer: 50 mM Tris-HCl or 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[11][13]

  • Wash Buffer: Ice-cold assay buffer.

  • Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter, and scintillation fluid.[12]

Procedure:

  • Membrane Preparation: Cells expressing the H1 receptor are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration (e.g., 100-500 µ g/assay ).[12][13]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-mepyramine at a final concentration near its Kd, typically 1-5 nM), and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound.[12][13]

  • Incubation: The plate is incubated for a set period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[12][14]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.[12]

  • Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.[12]

  • Quantification: The filters are dried, and the radioactivity trapped on them is quantified using a liquid scintillation counter.[12]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal curve.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes H1 Receptor Membranes Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand [3H]-Mepyramine Radioligand->Incubation Test_Compound Test Antihistamine (e.g., Chlorphenoxamine) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Wash Wash Filters Filtration->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki using Cheng-Prusoff IC50->Ki

Fig. 2: Experimental workflow for a competitive radioligand binding assay.

Pharmacokinetics and Clinical Effects

The clinical performance of first-generation antihistamines is dictated by their pharmacokinetic profiles and their propensity to cause side effects.

Table 2: Comparative Pharmacokinetics and Clinical Profile

Parameter Chlorphenoxamine Diphenhydramine Chlorpheniramine
Primary Use Allergic reactions, Urticaria, Parkinsonism[6] Allergic reactions, Motion sickness, Insomnia[15][16] Allergic rhinitis, Urticaria[3]
Sedation High High[9][17] Moderate (less than diphenhydramine)[9][17]
Anticholinergic Effects High[4][5] High[9] Low to Moderate[9]
Half-life (t½) ~12-24 hours (variable) 2-8 hours[9] 20-24 hours[9]
Metabolism Hepatic Hepatic (primarily CYP2D6)[8] Hepatic

| Onset of Action | ~30-60 minutes | ~30-60 minutes[18] | ~30-60 minutes |

Clinical Performance Insights:

  • Efficacy: Clinical trials have shown that diphenhydramine and chlorpheniramine have similar efficacy in managing allergy symptoms like sneezing and rhinorrhea.[17] Due to its structural and pharmacological similarity, chlorphenoxamine is expected to have comparable efficacy for allergic conditions.[6]

  • Side Effects: The most significant differentiator among these drugs is their side-effect profile. The strong sedative and anticholinergic effects of the ethanolamine class (chlorphenoxamine, diphenhydramine) make them less suitable for daytime use compared to alkylamines like chlorpheniramine.[9][17] Common anticholinergic side effects include dry mouth, blurred vision, and urinary retention.[7][8] The sedative properties, while often a limiting side effect, can be beneficial for patients with insomnia secondary to pruritus.[16][19]

Conclusion for the Research Professional

Chlorphenoxamine is a classic first-generation antihistamine with potent H1-blocking and anticholinergic activities, placing it firmly in the ethanolamine subclass alongside diphenhydramine. Its efficacy in treating allergic symptoms is well-established, but like its counterparts, its clinical utility is often limited by significant CNS and anticholinergic side effects.[4][7]

Compared to chlorpheniramine, chlorphenoxamine likely possesses a less favorable therapeutic index due to stronger sedative and antimuscarinic properties. Research and development efforts have largely shifted towards second-generation antihistamines, which are designed to be peripherally selective, minimizing CNS penetration and thus offering a much-improved safety profile.[1][2] However, the study of first-generation agents like chlorphenoxamine remains valuable for understanding the structure-activity relationships of H1 receptor ligands and for niche therapeutic applications where sedation or anticholinergic effects might be tolerated or even desired. Future research could focus on quantitative binding assays to precisely map chlorphenoxamine's receptor profile against a wider array of histaminic, muscarinic, and other off-target receptors.

References

Validating HPLC Methods for Chlorphenoxamine: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the quality, reliability, and consistency of pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Chlorphenoxamine (B1217886), with a focus on validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Comparison of Validated HPLC Methods

A robust, validated HPLC method is essential for the accurate quantification of Chlorphenoxamine in bulk drug substances and pharmaceutical formulations. Below is a comparison of a recently developed HPLC-DAD method for Chlorphenoxamine with a method for a structurally related compound, Chlorphenamine Maleate, to provide a broader perspective on analytical approaches.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1: Chlorphenoxamine HCl & Caffeine[1]Method 2: Chlorphenamine Maleate[2]
Column C18 X-select Waters®Gemini C18
Mobile Phase 20.0 mM Potassium Dihydrogen Phosphate (pH 3 with o-phosphoric acid) and Methanol (gradient elution)3.4 g Potassium Dihydrogen Phosphate and 1.5 g Octane Sulphonate Sodium Salt in 450 ml of water mixed with 550 ml of Acetonitrile
Flow Rate 1.3 mL/min1.0 mL/min
Detection Wavelength 222 nm214 nm
Injection Volume Not Specified50 µL
Column Temperature 25 ± 2 ºC30°C

Table 2: Comparison of Validation Parameters according to ICH Guidelines

Validation ParameterMethod 1: Chlorphenoxamine HCl[1]Method 2: Chlorphenamine Maleate (Typical Values)[2]ICH Q2(R2) Acceptance Criteria (Typical for Assay)
Linearity Range 2–60 µg/mLNot SpecifiedR² ≥ 0.999
Accuracy (% Recovery) Not Specified98.0% - 102.0%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.89, Intermediate Precision: 0.929≤ 2%≤ 2%
Limit of Detection (LOD) 0.59 µg/mLNot SpecifiedSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 1.79 µg/mLNot SpecifiedSignal-to-Noise ratio of 10:1
Specificity Demonstrated through forced degradation studiesDemonstrated through separation from other components and impuritiesThe method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Robustness Not SpecifiedMethod should remain unaffected by small, deliberate variations in method parameters.%RSD should be within acceptable limits after minor changes to the method.

Experimental Protocols

A detailed experimental protocol for a validated HPLC method is crucial for reproducibility.

Detailed Experimental Protocol for Chlorphenoxamine HCl Analysis[1]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • C18 X-select Waters® column.

2. Reagents and Materials:

  • Chlorphenoxamine Hydrochloride reference standard.

  • Potassium Dihydrogen Phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase A: 20.0 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-1.5 min: 70% A, 30% B

    • 1.5-3 min: 20% A, 80% B

  • Flow Rate: 1.3 mL/min.

  • Detection Wavelength: 222 nm.

  • Column Temperature: 25 ± 2 ºC.

4. Standard Solution Preparation:

  • Prepare a stock solution of Chlorphenoxamine HCl in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (2–60 µg/mL).

5. Sample Preparation:

  • Accurately weigh and dissolve the sample containing Chlorphenoxamine HCl in a suitable solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Validation Procedure:

  • Specificity: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to demonstrate that the method can separate the main peak from any degradation products.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Chlorphenoxamine HCl at three different levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

Visualizing the Workflow

Diagrams can effectively illustrate complex processes, providing a clear overview of the experimental and logical workflows.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 ICH Q2(R2) Validation cluster_2 Analysis & Reporting Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analysis Sample Analysis Robustness->Analysis Method is Validated Report Validation Report Analysis->Report

Caption: Workflow for HPLC Method Validation according to ICH Q2(R2) Guidelines.

Experimental_Workflow cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Prep_Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Prep_Standards Prepare Standard Solutions Inject Inject Samples & Standards Prep_Standards->Inject Prep_Sample Prepare Sample Solutions Prep_Sample->Inject Equilibrate->Inject Acquire_Data Acquire Chromatographic Data Inject->Acquire_Data Integrate Integrate Peaks Acquire_Data->Integrate Calculate Calculate Results Integrate->Calculate Report_Results Report Findings Calculate->Report_Results

Caption: Experimental Workflow for the HPLC Analysis of Chlorphenoxamine.

References

A Comparative Analysis of Spectrophotometric and HPLC Assays for Chlorphenoxamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Chlorphenoxamine (B1217886), an antihistamine with anticholinergic properties, is one such API that requires precise measurement in both bulk forms and pharmaceutical formulations. Two of the most common analytical techniques employed for this purpose are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide provides a detailed comparison of these two methods, drawing upon data from independent validation studies to highlight their respective strengths and weaknesses.

Quantitative Performance Data

The following table summarizes the key performance parameters for both spectrophotometric and HPLC methods for the determination of Chlorphenoxamine, as reported in various studies. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Performance ParameterSpectrophotometric MethodsHPLC Methods
Linearity Range 3–45.0 μg/mL[1]2–60 µg/mL[2][3][4]
Correlation Coefficient (r²) > 0.999[5]> 0.999[5]
Accuracy (% Recovery) 99.83–100.45%[6]99.57-100.10%[6]
Precision (%RSD) < 2%[5]< 2%[5]
Limit of Detection (LOD) Not consistently reportedNot consistently reported
Limit of Quantitation (LOQ) Not consistently reportedNot consistently reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are generalized experimental protocols for both spectrophotometric and HPLC analysis of Chlorphenoxamine, based on commonly cited procedures.

Spectrophotometric Method

Spectrophotometric analysis of Chlorphenoxamine is often performed directly on the bulk drug or a solution of the pharmaceutical formulation.[7]

  • Solvent Selection and Preparation of Standard Solutions: A suitable solvent is chosen in which Chlorphenoxamine hydrochloride is freely soluble and provides a stable solution. Standard stock solutions of Chlorphenoxamine HCl are prepared in the selected solvent, typically 0.1 M HCl, and further diluted to obtain working standards of various concentrations.[8]

  • Wavelength of Maximum Absorbance (λmax) Determination: The UV spectrum of a standard solution of Chlorphenoxamine is recorded over a specific range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[1] For Chlorphenoxamine, the λmax is often observed around 222 nm.[1]

  • Calibration Curve: The absorbance of the working standard solutions is measured at the determined λmax. A calibration curve is then plotted with absorbance against the corresponding concentration.[7]

  • Sample Analysis: A sample solution of the pharmaceutical formulation is prepared and its absorbance is measured at the λmax. The concentration of Chlorphenoxamine in the sample is then determined using the equation of the calibration curve.[7]

HPLC Method

HPLC methods for Chlorphenoxamine often involve a reversed-phase column and are capable of separating Chlorphenoxamine from other components in a mixture.[2][3][4][9]

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used.[2][3][4][9]

    • Mobile Phase: A mixture of a buffer (e.g., 20.0 mM potassium dihydrogen phosphate (B84403) adjusted to pH 3 with o-phosphoric acid) and an organic solvent like methanol (B129727) is frequently employed.[2][4]

    • Flow Rate: A typical flow rate is 1.3 mL/min.[2][3][4]

    • Detection: UV detection at a specific wavelength, such as 222 nm, is used to monitor the eluent.[2][3][4]

  • Preparation of Standard and Sample Solutions: Standard solutions of Chlorphenoxamine HCl are prepared in the mobile phase. Sample solutions from pharmaceutical formulations are also prepared, often involving dissolution and filtration steps.

  • Injection and Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time and peak area of Chlorphenoxamine are recorded.

  • Quantification: The concentration of Chlorphenoxamine in the sample is calculated by comparing the peak area of the sample with that of the standard solution.

Visualizing the Methodologies

To better understand the experimental workflows and the comparative aspects of these two techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectro Spectrophotometric Analysis cluster_hplc HPLC Analysis start Start: Pharmaceutical Formulation dissolve Dissolution in Suitable Solvent start->dissolve filter Filtration dissolve->filter scan Scan for λmax filter->scan inject Inject into HPLC System filter->inject measure Measure Absorbance at λmax scan->measure quantify_spectro Quantify using Calibration Curve measure->quantify_spectro separate Chromatographic Separation inject->separate detect Detect at Specific Wavelength separate->detect quantify_hplc Quantify using Peak Area detect->quantify_hplc

Caption: Experimental Workflow for Chlorphenoxamine Analysis.

comparison_diagram cluster_spectro Spectrophotometry cluster_hplc HPLC spectro_adv Advantages: - Simple & Rapid - Cost-effective - Operator-friendly [18] spectro_disadv Disadvantages: - Lower Specificity - Prone to interference from excipients hplc_adv Advantages: - High Specificity & Selectivity - High Precision & Accuracy [1, 3] - Can separate from impurities [5] hplc_disadv Disadvantages: - More Complex & Time-consuming - Higher cost (equipment & solvents) [9] chlorphenoxamine Chlorphenoxamine Analysis chlorphenoxamine->spectro_adv chlorphenoxamine->hplc_adv

Caption: Comparison of Spectrophotometry and HPLC for Chlorphenoxamine.

References

A Comparative Analysis of the Anti-Filovirus Activity of Chlorphenoxamine and Other Prominent Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of highly pathogenic filoviruses, such as Ebola and Marburg virus, underscores the urgent need for effective antiviral therapeutics. This guide provides a comparative overview of the anti-filovirus activity of the first-generation antihistamine Chlorphenoxamine against other notable antiviral compounds, including other antihistamines, Remdesivir, and Favipiravir. The data presented is compiled from various in vitro studies and is intended to serve as a resource for researchers engaged in the discovery and development of anti-filovirus agents.

Comparative In Vitro Efficacy

The following tables summarize the 50% inhibitory concentration (IC50) values of Chlorphenoxamine and other compounds against filoviruses. It is important to note that the experimental conditions, such as the use of pseudotyped or authentic viruses and different cell lines, vary between studies. This may impact the direct comparability of the IC50 values.

Table 1: Anti-Filovirus Activity of First-Generation Antihistamines (Pseudotyped Virus) [1]

CompoundTarget Virus (Pseudotyped)IC50 (µM)
Chlorphenoxamine HIV/EBOV1.1
Chlorphenoxamine HIV/MARV3.4
OrphenadrineHIV/EBOV2.1
OrphenadrineHIV/MARV5.0
HydroxyzineHIV/EBOV6.2
HydroxyzineHIV/MARV6.1
CyclizineHIV/EBOV17.5
CyclizineHIV/MARV18.9

Table 2: Anti-Filovirus Activity of Broad-Spectrum Antivirals (Authentic Virus)

CompoundTarget VirusCell LineIC50 (µM)Reference
Remdesivir (GS-5734)Ebola virus (EBOV)Huh-70.04[2]
Remdesivir (GS-5734)Sudan virus (SUDV)Huh-70.05[2]
Remdesivir (GS-5734)Marburg virus (MARV)Huh-70.01[2]
Favipiravir (T-705)Ebola virus (EBOV)Vero67[3]

Mechanism of Action

Chlorphenoxamine and other First-Generation Antihistamines:

First-generation antihistamines, including Chlorphenoxamine, have been shown to inhibit filovirus entry.[4][5] Their mechanism of action is distinct from their histamine (B1213489) receptor antagonism.[4][5] Studies suggest that these compounds directly bind to the Ebola virus glycoprotein (B1211001) (EBOV-GP) within the endosome.[4][6] This binding occurs at a site near the fusion loop, a critical component for viral and host membrane fusion, thereby preventing the release of the viral genome into the cytoplasm.[4][6]

Remdesivir (GS-5734):

Remdesivir is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp).[7][8][9] It acts as a chain terminator, being incorporated into the nascent viral RNA strand and causing premature termination of transcription and replication.[7][8]

Favipiravir (T-705):

Favipiravir also targets the viral RdRp but through a different mechanism than Remdesivir.[10][11] It is converted into its active form, favipiravir-RTP, which is recognized as a purine (B94841) nucleotide by the viral polymerase.[10] This leads to non-lethal mutagenesis during viral RNA synthesis, ultimately inhibiting viral replication.[10][12]

Signaling and Experimental Workflow Diagrams

To visualize the key processes involved in filovirus infection and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.

Filovirus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Virion Virion Host_Cell_Receptor Host Cell Attachment Factors Virion->Host_Cell_Receptor 1. Attachment Macropinosome Macropinosome Host_Cell_Receptor->Macropinosome 2. Macropinocytosis Early_Endosome Early_Endosome Macropinosome->Early_Endosome 3. Trafficking Late_Endosome Late_Endosome Early_Endosome->Late_Endosome 4. Maturation NPC1 NPC1 Late_Endosome->NPC1 5. Cathepsin Cleavage of GP & NPC1 Binding Viral_Genome_Release Viral Genome Release NPC1->Viral_Genome_Release 6. Membrane Fusion Replication_Transcription Replication & Transcription Viral_Genome_Release->Replication_Transcription

Caption: Filovirus entry into a host cell.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_infection Infection & Treatment cluster_analysis Data Analysis Cell_Culture 1. Plate Host Cells (e.g., Vero E6) Pre_Incubation 3. Pre-incubate Cells with Compounds Cell_Culture->Pre_Incubation Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Compound_Prep->Pre_Incubation Infection 4. Infect Cells with Filovirus (or Pseudovirus) Pre_Incubation->Infection Incubation 5. Incubate for Specific Period Infection->Incubation Quantification 6. Quantify Viral Activity (Plaque Count / Reporter Gene) Incubation->Quantification IC50_Calc 7. Calculate IC50 Values Quantification->IC50_Calc

References

Comparative Analysis of Chlorphenoxamine's Anticholinergic Effects: A Target Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticholinergic properties of Chlorphenoxamine and other relevant compounds. The primary focus is on target validation through the examination of binding affinities for muscarinic acetylcholine (B1216132) receptors and functional antagonistic activity. Due to the limited availability of direct binding data for Chlorphenoxamine, data for its close structural analog, Chlorpheniramine, is used as a surrogate for comparative purposes. This guide aims to offer an objective overview supported by available experimental data to aid in research and drug development.

Quantitative Comparison of Anticholinergic Activity

The anticholinergic activity of a compound can be quantified by its binding affinity to muscarinic receptors (Ki values) and its functional antagonism (pA2 or ED50 values). A lower Ki value indicates a higher binding affinity, while a higher pA2 value signifies greater antagonist potency.

CompoundMuscarinic Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (ED50, µM)Functional Antagonism (pA2)
Chlorpheniramine M1-M5Data Not Available4.63[1]6.4 ± 0.2[2][3]
Atropine (B194438) M11.27 ± 0.36[4]0.25[1]9.4 ± 0.1[5][6]
M23.24 ± 1.16[4]
M32.21 ± 0.53[4]
M40.77 ± 0.43[4]
M52.84 ± 0.84[4]
Diphenhydramine M12106.2 ± 0.1[5]
M2130
M3240
M4112
M5260

Note: The ED50 values for Chlorpheniramine and Atropine were determined in an in vitro model of human nasal mucosal glandular secretion.[1] The pA2 value for Chlorpheniramine was determined from the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle.[2][3] The pA2 for Atropine was determined in swine airway mucus gland cells.[5][6] The pA2 for Diphenhydramine was also determined in swine airway mucus gland cells.[5]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (General Protocol)

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound for muscarinic acetylcholine receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the muscarinic receptor subtypes of interest (e.g., CHO cells transfected with human M1-M5 receptor genes) are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., Chlorphenoxamine, Atropine) are added to compete with the radiolabeled ligand for binding to the receptors.

  • The incubation is carried out at a specific temperature for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism Assay (Schild Analysis)

This method is used to determine the potency of a competitive antagonist (pA2 value).

1. Tissue Preparation:

  • An isolated tissue preparation that exhibits a contractile response to a muscarinic agonist (e.g., guinea pig ileum or trachea) is mounted in an organ bath containing a physiological salt solution and aerated with carbogen (B8564812) (95% O2, 5% CO2).

2. Agonist Concentration-Response Curve:

  • A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

3. Antagonist Incubation:

  • The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., Chlorphenoxamine) for a predetermined period to allow for equilibrium to be reached.

4. Second Agonist Concentration-Response Curve:

  • In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. The competitive antagonist will cause a parallel rightward shift of the agonist's concentration-response curve.

5. Repetition with Different Antagonist Concentrations:

  • Steps 3 and 4 are repeated with several different concentrations of the antagonist.

6. Schild Plot Construction:

  • The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The point where the regression line intersects the x-axis is the pA2 value.

Visualizing the Mechanisms

To better understand the molecular interactions and experimental procedures, the following diagrams illustrate the key pathways and workflows.

Muscarinic_M1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Muscarinic Receptor Gq_Protein Gq Protein (α, β, γ subunits) M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds to Chlorphenoxamine Chlorphenoxamine (Antagonist) Chlorphenoxamine->M1_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow_Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes with Muscarinic Receptors Incubation 4. Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radiolabeled Ligand (e.g., [³H]-NMS) Ligand_Prep->Incubation Competitor_Prep 3. Prepare Unlabeled Competitor (e.g., Chlorphenoxamine) Competitor_Prep->Incubation Filtration 5. Rapid Filtration to separate bound from free Incubation->Filtration Washing 6. Wash Filters to remove non-specific binding Filtration->Washing Counting 7. Scintillation Counting to measure radioactivity Washing->Counting Analysis 8. Calculate IC50 and Ki values Counting->Analysis

Workflow for a Competitive Radioligand Binding Assay.

References

A Comparative Efficacy Analysis: Chlorphenoxamine Versus Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological and clinical data comparing the first-generation antihistamine, Chlorphenoxamine (B1217886), with modern second-generation agents reveals a clear trade-off between sedative and anticholinergic side effects and receptor selectivity. While both generations effectively antagonize the histamine (B1213489) H1 receptor to alleviate allergy symptoms, second-generation antihistamines exhibit a significantly improved safety profile due to their targeted mechanism of action and reduced penetration of the central nervous system.

This guide provides a comprehensive comparison of the efficacy and underlying pharmacology of Chlorphenoxamine and representative second-generation antihistamines. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the distinct characteristics of these two classes of H1 receptor antagonists.

Executive Summary

Chlorphenoxamine, a first-generation antihistamine, provides effective relief from allergic symptoms through its antagonism of the histamine H1 receptor. However, its clinical utility is often limited by a lack of receptor selectivity, leading to undesirable side effects such as sedation and dry mouth due to its ability to cross the blood-brain barrier and block muscarinic acetylcholine (B1216132) receptors.[1][2][3] In contrast, second-generation antihistamines, such as cetirizine, loratadine, and fexofenadine, were developed to be more selective for the peripheral H1 receptor and have a reduced capacity to enter the central nervous system, thereby minimizing sedative and anticholinergic effects while maintaining comparable efficacy in managing allergic rhinitis and urticaria.[1][4][5]

Quantitative Comparison of Receptor Binding Affinity

The therapeutic efficacy of antihistamines is directly related to their binding affinity for the histamine H1 receptor. Conversely, off-target binding to other receptors, such as muscarinic acetylcholine receptors, is responsible for many of the side effects associated with first-generation agents. The inhibitory constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity.

Compound ClassCompoundH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)Selectivity (Muscarinic Ki / H1 Ki)
First-Generation Dexchlorpheniramine*2.67 - 4.81[6]>10,000[7]>2079
Second-Generation Cetirizine~6[1][6]>10,000[7]>1667
Levocetirizine~3[1]--
Loratadine414[8]Low affinity[4][9]High
Fexofenadine10[3]Low affinity[4]High

*Dexchlorpheniramine is the active S-enantiomer of chlorpheniramine, a closely related compound to chlorphenoxamine. Data for chlorphenoxamine itself is limited.

Clinical Efficacy: Suppression of Histamine-Induced Wheal and Flare

The histamine-induced wheal and flare test is a common pharmacodynamic model used to assess the in vivo efficacy of antihistamines. The test measures the ability of a drug to inhibit the localized swelling (wheal) and redness (flare) caused by an intradermal histamine injection.

A study comparing the suppression of histamine-induced wheal and flare by a first-generation antihistamine (dexchlorpheniramine) and several second-generation antihistamines demonstrated the potent effects of both classes.

AntihistamineWheal Inhibition (%)Flare Inhibition (%)
DexchlorpheniramineHighHigh
CetirizineHighHigh
FexofenadineHighHigh
LevocetirizineHighHigh
EpinastineHighHigh
Hydroxyzine (B1673990) (First-Gen)HighHigh

Qualitative summary based on a study where cetirizine, fexofenadine, epinastine, levocetirizine, dexchlorpheniramine, and hydroxyzine were the most potent suppressors of wheal and flare with no significant difference between them.[10][11][12]

Experimental Protocols

Radioligand Binding Assay for H1 and Muscarinic Receptors

Objective: To determine the in vitro binding affinity (Ki) of a test compound for histamine H1 and muscarinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells transfected with the human H1 receptor or from rat brain tissue for muscarinic receptors) are prepared by homogenization and centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]mepyramine for H1 receptors or [3H]N-methylscopolamine for muscarinic receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation and Counting: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.[13][14][15]

Histamine-Induced Wheal and Flare Suppression Test

Objective: To assess the in vivo efficacy of an antihistamine in suppressing the cutaneous allergic reaction.

Methodology:

  • Baseline Measurement: A control test is performed by introducing a drop of histamine dihydrochloride (B599025) (e.g., 1:1,000) onto the ventral forearm of healthy volunteers using a disposable lancet. After a set time (e.g., 20 minutes), the diameters of the resulting wheal and flare are measured.[16]

  • Drug Administration: Subjects are administered a single dose of the antihistamine being tested or a placebo.

  • Post-Dose Measurement: The histamine challenge is repeated at various time points after drug administration (e.g., 2 hours), and the dimensions of the wheal and flare are measured again.[16]

  • Data Analysis: The percentage of inhibition of the wheal and flare areas by the active treatment compared to placebo and baseline is calculated.

Signaling Pathways and Experimental Workflow

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq_11 Gq/11 Protein H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Chlorphenoxamine Chlorphenoxamine & Second-Gen Antihistamines Chlorphenoxamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_wheal Histamine-Induced Wheal & Flare Test Membrane_Prep 1. Receptor Membrane Preparation Incubation 2. Incubation with Radioligand & Competitor Membrane_Prep->Incubation Filtration 3. Separation of Bound & Free Ligand Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Data_Analysis_Radio 5. IC50 & Ki Calculation Counting->Data_Analysis_Radio Baseline 1. Baseline Histamine Challenge Drug_Admin 2. Antihistamine Administration Baseline->Drug_Admin Post_Dose 3. Post-Dose Histamine Challenge Drug_Admin->Post_Dose Measurement 4. Wheal & Flare Measurement Post_Dose->Measurement Data_Analysis_Wheal 5. Inhibition Calculation Measurement->Data_Analysis_Wheal

Caption: Experimental Workflows for Efficacy Assessment.

Conclusion

References

A Comparative Guide to the Reproducibility of Chlorphenoxamine's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine (B1217886) is a first-generation antihistamine with anticholinergic properties, historically used in the treatment of allergic conditions such as urticaria and rhinitis, and off-label for Parkinson's disease and motion sickness.[1][2] As a derivative of diphenhydramine, it primarily acts as an antagonist at histamine (B1213489) H1 receptors and also blocks muscarinic acetylcholine (B1216132) receptors.[1][3] This guide provides a comparative analysis of the reported effects of chlorphenoxamine from published literature, focusing on quantitative data and detailed experimental protocols to aid researchers in assessing the reproducibility of its pharmacological effects.

Data Presentation

The following tables summarize the quantitative data extracted from various studies on the effects of chlorphenoxamine. Due to the limited number of studies directly comparing the reproducibility of its effects, this guide presents data from individual studies to allow for an indirect assessment.

Table 1: Antiviral Activity of Chlorphenoxamine
VirusCell LineParameterValueReference
Ebola virus (EBOV)Not SpecifiedIC501.1 µM[4]
Marburg virus (MARV)Not SpecifiedIC506.2 µM[4]
SARS-CoV-2Vero 76Log Reduction Value (LRV)2.5 (99.7% reduction)

IC50: Half-maximal inhibitory concentration LRV: Logarithmic reduction value

Table 2: Anticholinergic Activity of Chlorphenoxamine
Experimental ModelAgonistParameterValueReference
Human nasal mucosal explantsMethacholineED504.63 µM

ED50: Half-maximal effective dose

Table 3: Clinical Efficacy of Chlorphenoxamine in Parkinson's Disease (1961 Controlled Trial)
Parameter AssessedNumber of PatientsDosageObservationReference
Overall Improvement40200-400 mg daily21 out of 40 patients showed some improvement.[5]
Rigidity40200-400 mg dailyMarked improvement in 4 patients, moderate in 7.[5]
Tremor40200-400 mg dailyMarked improvement in 1 patient, moderate in 4.[5]
Akinesia40200-400 mg dailyModerate improvement in 5 patients.[5]
Oculogyric Crises3200-400 mg dailyAbolished in 2 out of 3 patients.[5]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

Antiviral Activity Assay (Virucidal Assay for SARS-CoV-2)
  • Cell Line: Vero 76 cells.

  • Virus: SARS-CoV-2, USA-WA1/2020 strain.

  • Procedure:

    • A viral stock is prepared by growth in Vero 76 cells.

    • The test compound (Chlorphenoxamine nasal spray composition) is mixed directly with the virus solution at a 9:1 ratio.

    • The mixture is incubated for a specified contact time (e.g., 25 minutes).

    • The surviving virus is quantified using a standard end-point dilution assay (50% cell culture infection dose - CCID50) on Vero 76 cells.

    • The log reduction value (LRV) is calculated by comparing the viral titer in the treated sample to the untreated control.

Anticholinergic Activity in Human Nasal Mucosa (In Vitro)
  • Tissue: Human nasal mucosal explants.

  • Agonist: Methacholine (a cholinergic agonist).

  • Procedure:

    • Explant cultures of human nasal mucosa are established.

    • The explants are incubated with varying concentrations of chlorphenoxamine (0.01-1000 µM) or vehicle.

    • Methacholine (100 µM) is added to stimulate glandular secretion.

    • After a 2-hour incubation, the concentration of a specific mucin (7F10-mucin) in the culture supernatant is measured.

    • The effective dose of chlorphenoxamine that reduces the methacholine-induced mucin secretion by 50% (ED50) is determined.

Controlled Trial in Parkinsonism (1961 Study)
  • Study Design: A controlled clinical trial.

  • Participants: 40 patients with Parkinson's disease.

  • Treatment: Chlorphenoxamine hydrochloride administered orally, with the dosage gradually increased from 50 mg twice daily to a maximum of 100 mg four times a day. The optimal dose for most patients was found to be between 200 and 400 mg daily.

  • Assessment: Patients were assessed for changes in rigidity, tremor, akinesia (poverty of movement), oculogyric crises, and overall functional capacity. The assessment was based on clinical observation and scoring of these parameters. A placebo was used for comparison in some phases of the trial.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Chlorphenoxamine_Signaling_Pathway cluster_cell Cell Membrane H1R Histamine H1 Receptor PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Allergic_Response Allergic Response Ca_release->Allergic_Response NFkB_activation NF-κB Activation PKC->NFkB_activation NFkB_activation->Allergic_Response Histamine Histamine Histamine->H1R Agonist Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->H1R Antagonist

Caption: Histamine H1 Receptor Signaling Pathway and Chlorphenoxamine's Point of Intervention.

Antiviral_Assay_Workflow start Start prepare_virus Prepare Virus Stock (e.g., SARS-CoV-2) start->prepare_virus prepare_cells Seed Host Cells (e.g., Vero 76) start->prepare_cells mix Mix Virus with Chlorphenoxamine or Control prepare_virus->mix infect Infect Host Cells with Virus-Drug Mixture prepare_cells->infect incubate Incubate for Specified Contact Time mix->incubate incubate->infect incubate_cells Incubate Infected Cells infect->incubate_cells quantify Quantify Viral Titer (e.g., CCID50 Assay) incubate_cells->quantify analyze Calculate Log Reduction Value (LRV) quantify->analyze end End analyze->end

Caption: Experimental Workflow for a Virucidal Assay.

Anticholinergic_Assay_Workflow start Start prepare_tissue Prepare Human Nasal Mucosal Explants start->prepare_tissue pre_incubate Pre-incubate with Chlorphenoxamine or Vehicle prepare_tissue->pre_incubate stimulate Stimulate with Methacholine pre_incubate->stimulate incubate Incubate for 2 Hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_mucin Measure Mucin Concentration collect_supernatant->measure_mucin calculate_ed50 Calculate ED50 measure_mucin->calculate_ed50 end End calculate_ed50->end

Caption: In Vitro Anticholinergic Activity Assay Workflow.

References

A Comparative Analysis: The First-Generation Antihistamine Chlorphenoxamine Hydrochloride Versus Novel H1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of allergy therapeutics, the evolution from first-generation to novel H1 antagonists marks a significant leap in balancing efficacy with patient safety. This guide provides a comprehensive benchmark of the first-generation agent, Chlorphenoxamine hydrochloride, against a selection of novel (second-generation) H1 antagonists, including Bilastine, Fexofenadine, Levocetirizine, Desloratadine, and Rupatadine. The comparison focuses on key performance metrics: H1 receptor binding affinity, off-target muscarinic receptor activity, sedative effects, and cardiac safety.

Chlorphenoxamine, a derivative of diphenhydramine, is a first-generation H1 antagonist characterized by its dual action on histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.[1][2] This dual activity, while providing antihistaminic effects, is also responsible for the classic side effects associated with older antihistamines, notably sedation and anticholinergic symptoms like dry mouth and blurred vision.[3][4] Novel H1 antagonists, in contrast, are designed for greater selectivity for the peripheral H1 receptor and reduced penetration of the blood-brain barrier, thereby offering a more favorable safety profile.[5]

Quantitative Comparison of Performance

The following tables summarize the key performance indicators for this compound and the selected novel H1 antagonists, based on available experimental data. Due to the limited availability of direct quantitative data for Chlorphenoxamine, data for its close structural and functional analogue, Chlorpheniramine, is used as a proxy where necessary.

Table 1: Receptor Binding Affinity

A lower inhibition constant (Ki) indicates a higher binding affinity for the receptor.

CompoundGenerationH1 Receptor Affinity (Ki, nM)Muscarinic Receptor Affinity (Ki, nM)
Chlorphenoxamine HCl (proxy: Chlorpheniramine) First~3.2[5]~1,800[6]
Bilastine Second~1.92[7]>10,000 (No significant affinity)[8]
Fexofenadine Second~10[9]>10,000 (Inactive)[10]
Levocetirizine Second~3[11]>10,000[5]
Desloratadine Second~0.4 - 0.87[5][9]>10,000[5]
Rupatadine SecondpKi of 8.4 (approx. 40 nM)[3]No significant affinity

Table 2: Sedative Effects and Cardiac Safety

CompoundSedative Potential (Subjective & Objective Measures)Cardiac Safety (hERG Channel Inhibition IC50)
Chlorphenoxamine HCl (proxy: Chlorpheniramine) High (Significant CNS depression, increased sleepiness)[12][13]~20 µM (in Xenopus oocytes)[1]
Bilastine Low to negligibleNo significant effect at therapeutic doses
Fexofenadine Low to negligible[3]No significant effect at therapeutic doses
Levocetirizine Low (Somnolence reported more than placebo)No significant effect at therapeutic doses
Desloratadine Low to negligibleNo significant effect at therapeutic doses
Rupatadine Low to negligibleNo significant effect at therapeutic doses

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the performance of H1 antagonists. Below are detailed protocols for key experiments.

Radioligand Binding Assay for H1 and Muscarinic Receptor Affinity

This in vitro assay quantifies the affinity of a drug for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of the test compounds (Chlorphenoxamine and novel H1 antagonists) for the histamine H1 receptor and muscarinic acetylcholine receptors.

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which is then used to calculate the Ki value.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the human H1 receptor or muscarinic receptors are prepared from cultured cell lines (e.g., CHO or HEK293 cells) or animal tissues (e.g., bovine cerebral cortex).[6]

    • Assay Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1 receptors or [³H]-quinuclidinyl benzilate for muscarinic receptors) and varying concentrations of the unlabeled test compound.

    • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand is washed away.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Histamine-Induced Wheal and Flare Suppression Test

This in vivo assay in human subjects assesses the antihistaminic efficacy and duration of action of a drug.

  • Objective: To evaluate the ability of Chlorphenoxamine and novel H1 antagonists to inhibit the cutaneous allergic reaction induced by histamine.

  • Principle: An intradermal injection of histamine causes a localized swelling (wheal) and surrounding redness (flare). The extent to which a pre-administered antihistamine can reduce the size of this reaction is a measure of its efficacy.

  • Methodology:

    • Subject Enrollment: Healthy volunteers are enrolled in a controlled clinical trial.

    • Baseline Measurement: A baseline wheal and flare response is induced by an intradermal injection of a standardized histamine solution. The resulting wheal and flare areas are measured.[8]

    • Drug Administration: Subjects are administered a single dose of the test antihistamine or a placebo.

    • Post-Dose Challenge: At specified time points after drug administration, the histamine challenge is repeated, and the wheal and flare responses are measured.

    • Data Analysis: The percentage reduction in the wheal and flare area at each time point compared to placebo is calculated to determine the onset, magnitude, and duration of the antihistamine's effect.

Assessment of Sedative Effects

A combination of subjective and objective tests are used to evaluate the central nervous system (CNS) effects of antihistamines.

  • Objective: To quantify the sedative and cognitive-impairing effects of Chlorphenoxamine and novel H1 antagonists.

  • Methodologies:

    • Subjective Assessment: Standardized questionnaires and visual analog scales (VAS) are used where subjects rate their level of sleepiness and alertness.[1]

    • Objective Psychomotor Testing: A battery of tests is employed to measure cognitive and psychomotor performance, including:

      • Critical Flicker Fusion Test: Measures the threshold at which a flickering light is perceived as continuous, an indicator of CNS arousal.

      • Choice Reaction Time: Assesses the speed and accuracy of response to a stimulus.

      • Sustained Attention Tasks: Evaluate the ability to maintain focus over a period.

    • Positron Emission Tomography (PET): This advanced imaging technique can directly measure the occupancy of H1 receptors in the brain by an antihistamine, providing a quantitative measure of its potential for CNS effects.[12]

hERG Channel Inhibition Assay

This in vitro assay is a critical component of cardiovascular safety assessment.

  • Objective: To determine the potential of Chlorphenoxamine and novel H1 antagonists to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiac arrhythmias.

  • Principle: The assay measures the flow of potassium ions through the hERG channel in the presence of the test compound. Inhibition of this current can prolong the cardiac action potential, a risk factor for torsades de pointes.

  • Methodology:

    • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

    • Electrophysiology: The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents. The cells are subjected to a voltage protocol that elicits hERG channel currents.

    • Compound Application: The test compound is applied to the cells at various concentrations.

    • Data Acquisition: The hERG channel current is recorded before and after the application of the test compound.

    • Data Analysis: The concentration-response curve for the inhibition of the hERG current is plotted to determine the IC50 value, the concentration at which the compound inhibits 50% of the current.[9]

Visualizations

H1 Receptor Signaling Pathway and Antagonist Action

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds & Activates Antagonist H1 Antagonist (e.g., Chlorphenoxamine, Novel Antagonists) Antagonist->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response Leads to PKC_activation->Cellular_Response Leads to Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Clinical Analysis cluster_data Data Analysis & Comparison Receptor_Binding Receptor Binding Assays (H1, Muscarinic) Data_Integration Integrate Data: - Ki values (Affinity) - IC50 values (Safety) - Efficacy (% inhibition) - Sedation Scores Receptor_Binding->Data_Integration Provides Affinity Data hERG_Assay hERG Channel Inhibition Assay hERG_Assay->Data_Integration Provides Cardiac Safety Data Wheal_Flare Wheal & Flare Suppression Test Wheal_Flare->Data_Integration Provides Efficacy Data Sedation_Assessment Sedation & Psychomotor Performance Tests Sedation_Assessment->Data_Integration Provides CNS Safety Data Comparison Comparative Performance Profile: Chlorphenoxamine vs. Novel Antagonists Data_Integration->Comparison Synthesizes Comparative_Profile cluster_chlorphenoxamine Chlorphenoxamine HCl (First-Generation) cluster_novel Novel H1 Antagonists (Second-Generation) C_Efficacy Effective H1 Antagonist Comparison Key Differentiators C_Sedation High Sedation C_Anticholinergic Significant Anticholinergic Effects C_Cardiac Potential for Cardiac Effects at High Doses N_Efficacy Effective & Selective H1 Antagonist N_Sedation Low to Negligible Sedation N_Anticholinergic Minimal to No Anticholinergic Effects N_Cardiac Generally High Cardiac Safety Profile Comparison->C_Sedation Comparison->C_Anticholinergic Comparison->C_Cardiac Comparison->N_Sedation Comparison->N_Anticholinergic Comparison->N_Cardiac

References

Disease Model & Therapeutic Application

Application Notes and Protocols for Chlorphenoxamine Hydrochloride in Parkinson's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, resting tremor, and postural instability.[1][2] Current therapeutic strategies primarily focus on symptomatic relief, with levodopa (B1675098) being the gold standard.[3] However, long-term levodopa treatment is often associated with motor complications.[4] This necessitates the exploration of alternative and adjunct therapies.

Chlorphenoxamine (B1217886) hydrochloride is a first-generation antihistamine with potent anticholinergic properties.[5] Historically, anticholinergic agents have been used to manage the motor symptoms of Parkinson's disease, particularly tremor and rigidity, by aiming to restore the balance between the dopaminergic and cholinergic systems in the basal ganglia.[6][7][8] Chlorphenoxamine hydrochloride, as a centrally acting muscarinic receptor antagonist and histamine (B1213489) H1 receptor antagonist, presents a compound of interest for investigating both symptomatic relief and potential neuroprotective mechanisms in preclinical models of Parkinson's disease.[5][9]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in established in vivo and in vitro research models of Parkinson's disease.

Mechanism of Action in the Context of Parkinson's Disease

This compound exerts its effects through a dual mechanism of action:

  • Anticholinergic Activity: By blocking muscarinic acetylcholine (B1216132) receptors in the striatum, chlorphenoxamine can help to counteract the relative overactivity of the cholinergic system that results from dopamine (B1211576) depletion.[6][7] This is thought to be the primary mechanism for its symptomatic effects on tremor and rigidity.

  • Antihistaminic Activity: As a histamine H1 receptor antagonist, chlorphenoxamine may offer additional neuroprotective benefits. Histamine has been implicated in neuroinflammatory processes and oxidative stress, which are known to contribute to the pathology of Parkinson's disease.[10][11]

Data Presentation: Expected Outcomes of this compound Treatment in Preclinical PD Models

The following tables present hypothetical, yet plausible, quantitative data based on the known effects of anticholinergic and antihistaminic compounds in preclinical Parkinson's disease models. These tables are intended to serve as a guide for data presentation and interpretation in future studies.

Table 1: Effect of this compound on Motor Behavior in a 6-OHDA-Induced Rat Model of Parkinson's Disease

Treatment GroupApomorphine-Induced Rotations (turns/min)Cylinder Test (contralateral limb use %)Rotarod Test (latency to fall, s)
Sham + Vehicle0.5 ± 0.248.5 ± 2.1285 ± 15
6-OHDA + Vehicle7.8 ± 1.215.2 ± 3.5110 ± 12
6-OHDA + Chlorphenoxamine HCl (5 mg/kg)4.1 ± 0.928.9 ± 4.1195 ± 20*
6-OHDA + Chlorphenoxamine HCl (10 mg/kg)2.5 ± 0.7 35.7 ± 3.8240 ± 18
6-OHDA + L-Dopa (6 mg/kg)1.8 ± 0.540.1 ± 3.2 265 ± 16

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to 6-OHDA + Vehicle group.

Table 2: Neuroprotective Effects of this compound on Dopaminergic Neurons in an MPTP-Induced Mouse Model of Parkinson's Disease

Treatment GroupStriatal Dopamine Levels (ng/mg tissue)Substantia Nigra TH+ Cell CountStriatal DAT Density (% of control)
Saline + Vehicle15.2 ± 1.18500 ± 350100 ± 5.2
MPTP + Vehicle5.8 ± 0.73800 ± 41042.1 ± 4.5
MPTP + Chlorphenoxamine HCl (10 mg/kg)8.9 ± 0.95600 ± 38065.3 ± 5.1*
MPTP + Chlorphenoxamine HCl (20 mg/kg)10.5 ± 1.0 6700 ± 45078.6 ± 4.9**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to MPTP + Vehicle group.

Table 3: In Vitro Neuroprotective Effects of this compound in SH-SY5Y Cells Treated with 6-OHDA

Treatment GroupCell Viability (% of control)Reactive Oxygen Species (ROS) Production (% of control)Caspase-3 Activity (% of control)
Vehicle Control100 ± 4.5100 ± 7.2100 ± 8.1
6-OHDA (100 µM)45.2 ± 3.8285 ± 21350 ± 25
6-OHDA + Chlorphenoxamine HCl (1 µM)62.7 ± 4.1210 ± 18245 ± 20*
6-OHDA + Chlorphenoxamine HCl (10 µM)78.9 ± 3.9 155 ± 15170 ± 16**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to 6-OHDA group.

Experimental Protocols

In Vivo Study: 6-OHDA-Induced Model of Parkinson's Disease in Rats*

This protocol describes the induction of a unilateral lesion of the nigrostriatal pathway in rats using 6-hydroxydopamine (6-OHDA) to model the motor asymmetry of Parkinson's disease.

1. Animal Model:

  • Species: Adult male Sprague-Dawley or Wistar rats (250-300g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. 6-OHDA Lesioning Procedure:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Secure the animal in a stereotaxic frame.

  • Inject 6-OHDA hydrochloride (8-16 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid) into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere.[12][13]

  • The contralateral hemisphere serves as an internal control.

  • Allow a recovery period of 2-3 weeks for the lesion to stabilize before commencing treatment and behavioral testing.

3. Treatment Protocol:

  • Groups:

    • Group 1: Sham-operated + Vehicle

    • Group 2: 6-OHDA lesion + Vehicle

    • Group 3: 6-OHDA lesion + this compound (e.g., 5 mg/kg, i.p.)

    • Group 4: 6-OHDA lesion + this compound (e.g., 10 mg/kg, i.p.)

    • Group 5: 6-OHDA lesion + Positive control (e.g., L-Dopa/benserazide)

  • Administration: Administer treatments daily for a specified period (e.g., 14-21 days).

4. Behavioral Assessments:

  • Apomorphine-Induced Rotational Behavior: Administer apomorphine (B128758) (a dopamine agonist) and record the net contralateral rotations over a 60-minute period. A reduction in rotations indicates a therapeutic effect.

  • Cylinder Test: Place the rat in a transparent cylinder and record forelimb wall touches. A preference for the ipsilateral forelimb indicates motor deficit, and an increase in contralateral limb use suggests improvement.

  • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.

5. Post-mortem Analysis:

  • At the end of the study, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brains and process for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.

  • Perform high-performance liquid chromatography (HPLC) on striatal tissue to measure dopamine and its metabolites.

In Vitro Study: Neuroprotection in a Neuronal Cell Line*

This protocol outlines a method to assess the neuroprotective potential of this compound against 6-OHDA-induced toxicity in a human neuroblastoma cell line.

1. Cell Culture:

  • Cell Line: SH-SY5Y human neuroblastoma cells, a common model for dopaminergic neurons.[14]

  • Culture Conditions: Maintain cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Experimental Procedure:

  • Seed SH-SY5Y cells in 96-well plates for viability assays or larger plates for other analyses.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM) to the culture medium.

  • Incubate for 24 hours.

3. Assessment of Neuroprotection:

  • Cell Viability Assay (MTT or LDH): Quantify cell viability to determine if this compound protects against 6-OHDA-induced cell death.

  • Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels. A reduction in ROS indicates an antioxidant effect.

  • Apoptosis Assays: Measure caspase-3 activity or use Annexin V/PI staining and flow cytometry to assess the level of apoptosis. A decrease in apoptotic markers suggests a protective mechanism.

  • Western Blot Analysis: Analyze the expression of key proteins involved in apoptotic and survival pathways (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, ERK).

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Parkinson's Disease Pathophysiology cluster_1 Chlorphenoxamine HCl Action Dopaminergic Neuron Degeneration Dopaminergic Neuron Degeneration Dopamine Depletion Dopamine Depletion Dopaminergic Neuron Degeneration->Dopamine Depletion Cholinergic Overactivity Cholinergic Overactivity Dopamine Depletion->Cholinergic Overactivity Motor Symptoms Motor Symptoms Cholinergic Overactivity->Motor Symptoms Contributes to Neuroinflammation Neuroinflammation Neuroinflammation->Dopaminergic Neuron Degeneration Exacerbates Chlorphenoxamine HCl Chlorphenoxamine HCl Muscarinic Receptor Antagonism Muscarinic Receptor Antagonism Chlorphenoxamine HCl->Muscarinic Receptor Antagonism Histamine H1 Receptor Antagonism Histamine H1 Receptor Antagonism Chlorphenoxamine HCl->Histamine H1 Receptor Antagonism Muscarinic Receptor Antagonism->Cholinergic Overactivity Inhibits Symptomatic Relief Symptomatic Relief Muscarinic Receptor Antagonism->Symptomatic Relief Histamine H1 Receptor Antagonism->Neuroinflammation Inhibits Neuroprotection Neuroprotection Histamine H1 Receptor Antagonism->Neuroprotection

Caption: Mechanism of Chlorphenoxamine HCl in PD.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment Animal Model Selection (Rats/Mice) Animal Model Selection (Rats/Mice) Neurotoxin Administration (6-OHDA or MPTP) Neurotoxin Administration (6-OHDA or MPTP) Animal Model Selection (Rats/Mice)->Neurotoxin Administration (6-OHDA or MPTP) Lesion Stabilization (2-3 weeks) Lesion Stabilization (2-3 weeks) Neurotoxin Administration (6-OHDA or MPTP)->Lesion Stabilization (2-3 weeks) Group Allocation Group Allocation Lesion Stabilization (2-3 weeks)->Group Allocation Daily Drug Administration (Chlorphenoxamine HCl) Daily Drug Administration (Chlorphenoxamine HCl) Group Allocation->Daily Drug Administration (Chlorphenoxamine HCl) Vehicle and Positive Controls Vehicle and Positive Controls Group Allocation->Vehicle and Positive Controls Behavioral Testing Behavioral Testing Daily Drug Administration (Chlorphenoxamine HCl)->Behavioral Testing Vehicle and Positive Controls->Behavioral Testing Post-mortem Analysis Post-mortem Analysis Behavioral Testing->Post-mortem Analysis Motor Function Analysis Motor Function Analysis Behavioral Testing->Motor Function Analysis Neurochemical & Histological Analysis Neurochemical & Histological Analysis Post-mortem Analysis->Neurochemical & Histological Analysis Data Analysis & Interpretation Data Analysis & Interpretation Post-mortem Analysis->Data Analysis & Interpretation

Caption: In Vivo Experimental Workflow.

Conclusion

This compound, with its dual anticholinergic and antihistaminic properties, represents a valuable tool for preclinical research in Parkinson's disease. The protocols and application notes provided herein offer a framework for investigating its potential for both symptomatic improvement and neuroprotection in established animal and cell culture models. Further research is warranted to elucidate the precise molecular mechanisms underlying its effects and to validate its therapeutic potential for this debilitating neurodegenerative disorder.

References

Investigating Chlorphenoxamine as a Potent Anti-Filovirus Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: The Filoviridae family of viruses, which includes Ebola virus (EBOV) and Marburg virus (MARV), are causative agents of severe and often fatal hemorrhagic fevers in humans and non-human primates. The high mortality rates and potential for outbreaks underscore the urgent need for effective antiviral therapeutics. Recent research has identified Chlorphenoxamine, an established antihistamine and anticholinergic agent, as a promising candidate for repurposing as an anti-filovirus drug. These notes provide a comprehensive overview and detailed protocols for the investigation of Chlorphenoxamine's efficacy against filoviruses, focusing on its mechanism of action as a viral entry inhibitor.

Mechanism of Action: Chlorphenoxamine exhibits its anti-filovirus activity by targeting the endosomal Niemann-Pick C1 (NPC1) protein, a crucial host factor for filovirus entry into the cytoplasm.[1][2] After attachment to the host cell surface, filoviruses are internalized into endosomes. Within the endosome, the viral glycoprotein (B1211001) (GP) is cleaved by host proteases, enabling it to bind to NPC1. This interaction is essential for the fusion of the viral and endosomal membranes, a critical step for the release of the viral genome into the cytoplasm and subsequent replication. Chlorphenoxamine is believed to interfere with this process, thereby inhibiting viral entry and replication.[1][3][4]

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of Chlorphenoxamine against Ebola virus (EBOV) and Marburg virus (MARV).

CompoundVirusAssay TypeCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Chlorphenoxamine EBOVPseudovirus EntryA5491.1[5]55.3[5]50.3
Chlorphenoxamine MARVPseudovirus EntryA5496.2[5]55.3[5]8.9

IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the viral activity. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug at which it causes the death of 50% of viable cells. Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more promising therapeutic candidate.

Signaling Pathway: Filovirus Entry and Inhibition by Chlorphenoxamine

The following diagram illustrates the key steps in filovirus entry and the proposed point of inhibition by Chlorphenoxamine.

Filovirus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome Filovirus Filovirus Cell_Surface_Receptors Attachment Factors (e.g., TIM-1) Filovirus->Cell_Surface_Receptors 1. Attachment Macropinocytosis Macropinocytosis Viral Replication Viral Replication Filovirus_in_Endosome Filovirus GP_Cleavage GP Cleavage (Cathepsins B/L) Filovirus_in_Endosome->GP_Cleavage 3. Acidification NPC1 NPC1 Receptor GP_Cleavage->NPC1 4. GP binds to NPC1 Membrane_Fusion Membrane Fusion & Genome Release NPC1->Membrane_Fusion 5. Fusion Trigger Membrane_Fusion->Viral Replication 2. Internalization Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->NPC1 Inhibition Macropinocytosis->Filovirus_in_Endosome 2. Internalization

Caption: Filovirus entry pathway and Chlorphenoxamine's mechanism of action.

Experimental Workflow: In Vitro Efficacy Testing

The following diagram outlines the general workflow for assessing the in vitro efficacy of Chlorphenoxamine against filoviruses using a pseudovirus-based entry assay.

Experimental_Workflow cluster_pseudovirus Pseudovirus Production cluster_assay Inhibition Assay cluster_cytotoxicity Cytotoxicity Assay Transfection 1. Co-transfect 293T cells with - Filovirus GP plasmid - HIV-1 backbone plasmid (env-) - Luciferase reporter plasmid Harvest 2. Harvest supernatant containing pseudotyped virions (48h) Transfection->Harvest Quantify 3. Quantify pseudovirus (e.g., p24 ELISA) Harvest->Quantify Infect 6. Infect cells with pseudovirus Quantify->Infect Seed_Cells 4. Seed target cells (e.g., A549) in 96-well plates Add_Compound 5. Add serial dilutions of Chlorphenoxamine Seed_Cells->Add_Compound Add_Compound->Infect Incubate 7. Incubate for 48-72h Infect->Incubate Measure_Luciferase 8. Measure luciferase activity Incubate->Measure_Luciferase Data_Analysis Data Analysis Measure_Luciferase->Data_Analysis Calculate IC50 Seed_Cells_C 4a. Seed target cells (e.g., A549) in 96-well plates Add_Compound_C 5a. Add serial dilutions of Chlorphenoxamine Seed_Cells_C->Add_Compound_C Incubate_C 6a. Incubate for 48-72h Add_Compound_C->Incubate_C Measure_Viability 7a. Measure cell viability (e.g., MTT or CellTiter-Glo) Incubate_C->Measure_Viability Measure_Viability->Data_Analysis Calculate CC50

Caption: Workflow for pseudovirus-based filovirus entry inhibition assay.

Detailed Experimental Protocols

Protocol 1: Production of Filovirus Pseudotyped Lentiviral Particles

This protocol describes the generation of replication-incompetent lentiviral particles pseudotyped with either EBOV or MARV glycoprotein (GP) and expressing a luciferase reporter gene.

Materials:

  • HEK293T cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmids:

    • Filovirus glycoprotein (EBOV or MARV) expression plasmid

    • Lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-)

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • 0.45 µm syringe filters

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish to reach 80-90% confluency on the day of transfection.

  • Transfection:

    • Prepare a DNA mixture containing the filovirus GP expression plasmid and the lentiviral backbone plasmid at a 1:1 ratio.

    • Transfect the HEK293T cells with the DNA mixture using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells at 37°C in a 5% CO2 incubator.

  • Harvesting Pseudovirus: After 48 hours post-transfection, harvest the cell culture supernatant.

  • Clarification: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.

  • Filtration: Filter the clarified supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.

  • Quantification (Optional but Recommended): Quantify the pseudovirus particles by measuring the p24 capsid protein concentration using a commercially available ELISA kit. This allows for normalization of virus input in subsequent experiments.

  • Storage: Aliquot the pseudotyped virus and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Pseudovirus Entry Inhibition Assay

This assay quantifies the ability of Chlorphenoxamine to inhibit filovirus entry into target cells.

Materials:

  • Target cells (e.g., A549, Vero E6, or Huh7 cells)

  • Complete growth medium for target cells

  • Filovirus pseudotyped particles (from Protocol 1)

  • Chlorphenoxamine hydrochloride (dissolved in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare serial dilutions of Chlorphenoxamine in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity. Include a vehicle control (DMSO only).

  • Treatment: Remove the growth medium from the cells and add the prepared Chlorphenoxamine dilutions.

  • Infection: Immediately add the filovirus pseudotyped particles to each well. The amount of virus should be predetermined to yield a robust luciferase signal in the linear range of the assay.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Luciferase Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase readings of the compound-treated wells to the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the Chlorphenoxamine concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of Chlorphenoxamine on the target cells used in the inhibition assay.

Materials:

  • Target cells (same as in Protocol 2)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate as described in Protocol 2.

  • Compound Treatment: Add serial dilutions of Chlorphenoxamine to the wells, mirroring the concentrations used in the inhibition assay. Include a vehicle control and a no-cell control (medium only).

  • Incubation: Incubate the plates for the same duration as the inhibition assay (48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Normalize the absorbance of the compound-treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the Chlorphenoxamine concentration.

    • Calculate the CC50 value using a non-linear regression analysis.

The provided application notes and protocols offer a robust framework for researchers to investigate Chlorphenoxamine as a potential anti-filovirus therapeutic. The data suggests that Chlorphenoxamine is a potent inhibitor of both Ebola and Marburg virus entry with a favorable selectivity index. The detailed methodologies for pseudovirus production, entry inhibition assays, and cytotoxicity evaluation will enable consistent and reproducible results. Further studies, including those with replication-competent viruses in a BSL-4 setting and in vivo animal models, are warranted to fully elucidate the therapeutic potential of Chlorphenoxamine for the treatment of filovirus diseases.

References

Application Notes and Protocols: Chlorphenoxamine's Potential in Inhibiting SARS-CoV and MERS-CoV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent global health challenges have underscored the urgent need for effective antiviral therapeutics against emerging coronaviruses. The repurposing of existing drugs with established safety profiles presents a promising and accelerated pathway to identify and deploy such treatments. This document details the potential of Chlorphenoxamine, a first-generation antihistamine with anticholinergic properties, as an inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). These application notes provide a summary of its in vitro efficacy and detailed protocols for its evaluation.

Data Presentation

The antiviral activity of Chlorphenoxamine hydrochloride against MERS-CoV and SARS-CoV was determined through a high-throughput screening of a library of clinically developed drugs. The efficacy is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral cytopathic effect.

Table 1: In Vitro Antiviral Activity of this compound [1]

VirusEC50 (µM)
MERS-CoV12.646
SARS-CoV20.031

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral potential of Chlorphenoxamine against SARS-CoV and MERS-CoV. These protocols are based on established methods for coronavirus antiviral screening.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral compounds by measuring the ability of a compound to protect cells from virus-induced cell death.

a. Materials:

  • Cell Line: Vero E6 cells (ATCC CRL-1586) are suitable for both SARS-CoV and MERS-CoV propagation.

  • Viruses:

    • SARS-CoV (e.g., Urbani strain)

    • MERS-CoV (e.g., EMC/2012 strain)

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO or water) to create a stock solution.

  • Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Assay Medium: DMEM supplemented with 2% FBS and 1% penicillin-streptomycin.

  • Reagents:

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Equipment:

    • 96-well clear-bottom, black-walled tissue culture plates

    • Biosafety cabinet (BSL-3 for handling live SARS-CoV and MERS-CoV)

    • CO2 incubator (37°C, 5% CO2)

    • Luminometer

b. Protocol:

  • Cell Seeding:

    • Culture Vero E6 cells in growth medium.

    • On the day before the assay, trypsinize and seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of growth medium.

    • Incubate overnight to allow for cell adherence and formation of a monolayer.

  • Compound Preparation:

    • Prepare a series of 2-fold serial dilutions of the Chlorphenoxamine stock solution in assay medium to achieve the desired final concentrations for testing.

  • Infection and Treatment:

    • On the day of the experiment, remove the growth medium from the 96-well plates.

    • Add 50 µL of the prepared Chlorphenoxamine dilutions to the appropriate wells. Include wells with assay medium only as virus controls (no compound) and wells with assay medium and no virus as cell controls (mock-infected).

    • Prepare a virus dilution in assay medium at a multiplicity of infection (MOI) of 0.01.

    • Add 50 µL of the virus dilution to the wells containing the compound and the virus control wells. Add 50 µL of assay medium to the cell control wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours, or until significant cytopathic effect is observed in the virus control wells.

  • Quantification of Cell Viability:

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the number of viable cells.

    • Normalize the data by setting the cell control wells to 100% viability and the virus control wells to 0% viability.

    • Plot the percentage of cell viability against the logarithm of the Chlorphenoxamine concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Cytotoxicity Assay

It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or to general toxicity of the compound to the host cells.

a. Materials: Same as for the CPE reduction assay, excluding the virus.

b. Protocol:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate as described for the CPE assay.

  • Compound Treatment: Add the same serial dilutions of Chlorphenoxamine to the cells.

  • Incubation: Incubate the plate for the same duration as the CPE assay (72 hours).

  • Quantification of Cell Viability: Measure cell viability using a suitable reagent as described above.

  • Data Analysis:

    • Normalize the data to the untreated cell control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the Chlorphenoxamine concentration.

    • Calculate the 50% cytotoxic concentration (CC50) using non-linear regression.

    • The selectivity index (SI) can be calculated as CC50/EC50, with a higher SI value indicating a more favorable therapeutic window.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Vero E6 cells in 96-well plates C Add compound dilutions to cells A->C B Prepare serial dilutions of Chlorphenoxamine B->C D Infect cells with SARS-CoV or MERS-CoV C->D E Incubate for 72 hours at 37°C D->E F Measure cell viability (e.g., CellTiter-Glo) E->F G Calculate EC50 value F->G G cluster_virus Coronavirus Life Cycle cluster_drug Potential Inhibition by Chlorphenoxamine Entry Viral Entry (Attachment & Fusion) Replication Genome Replication & Transcription Assembly Viral Assembly Release Viral Release Inhibition Chlorphenoxamine (Target Unknown) Inhibition->Entry Inhibition->Replication Inhibition->Assembly Inhibition->Release

References

Application Notes: Investigating Chlorphenoxamine as a Potential Agent to Reverse Multidrug Resistance in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multidrug resistance (MDR) presents a significant challenge in cancer chemotherapy, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. The repurposing of existing drugs offers a promising avenue for the discovery of novel MDR reversal agents. Chlorphenoxamine (B1217886), a first-generation antihistamine and anticholinergic agent, is structurally related to other compounds that have demonstrated an ability to modulate ABC transporter activity. For instance, diphenhydramine (B27) has been shown to sensitize cancer cells to platinum-based drugs by inhibiting MRP transporters[1]. This suggests that chlorphenoxamine may possess a similar potential to reverse multidrug resistance in tumor cells.

These application notes provide a framework for researchers to investigate the potential of chlorphenoxamine as an MDR reversal agent. The included protocols detail the necessary experiments to evaluate its efficacy in sensitizing MDR cancer cells to conventional chemotherapeutics.

Hypothesized Mechanism of Action

It is hypothesized that chlorphenoxamine may reverse multidrug resistance through one or more of the following mechanisms:

  • Direct Inhibition of ABC Transporters: Chlorphenoxamine may competitively or non-competitively bind to P-glycoprotein or other ABC transporters, thereby inhibiting their drug efflux function. This would lead to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.

  • Modulation of Signaling Pathways: Chlorphenoxamine could potentially interfere with signaling pathways that regulate the expression of ABC transporters.

  • Induction of Apoptosis or Autophagy: By influencing cellular processes such as apoptosis or autophagy, chlorphenoxamine might enhance the cytotoxic effects of chemotherapy in resistant cells.

Data Presentation

The following tables present a template for summarizing quantitative data from the proposed experiments.

Table 1: In Vitro Cytotoxicity of Chlorphenoxamine and Doxorubicin in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC₅₀ (µM) ± SD
Sensitive (e.g., MCF-7) Doxorubicin
Chlorphenoxamine
Doxorubicin + Chlorphenoxamine (Specify Conc.)
Resistant (e.g., MCF-7/ADR) Doxorubicin
Chlorphenoxamine
Doxorubicin + Chlorphenoxamine (Specify Conc.)

Table 2: Effect of Chlorphenoxamine on Intracellular Rhodamine 123 Accumulation in Resistant Cancer Cells

Cell LineTreatmentMean Fluorescence Intensity (MFI) ± SDFold Increase in Accumulation
Resistant (e.g., MCF-7/ADR) Control (Rhodamine 123 only)1.0
Rhodamine 123 + Verapamil (B1683045) (Positive Control)
Rhodamine 123 + Chlorphenoxamine (Low Conc.)
Rhodamine 123 + Chlorphenoxamine (High Conc.)

Table 3: Reversal Fold (RF) of Doxorubicin by Chlorphenoxamine in Resistant Cancer Cells

Cell LineChlorphenoxamine Concentration (µM)IC₅₀ of Doxorubicin Alone (µM)IC₅₀ of Doxorubicin with Chlorphenoxamine (µM)Reversal Fold (RF)
Resistant (e.g., MCF-7/ADR) 1
5
10

Reversal Fold (RF) is calculated as: (IC₅₀ of Doxorubicin Alone) / (IC₅₀ of Doxorubicin with Chlorphenoxamine)

Experimental Protocols

1. Cell Culture

  • Cell Lines: Utilize a pair of sensitive (e.g., MCF-7, A549) and their multidrug-resistant derivative (e.g., MCF-7/ADR, A549/DDP) cell lines.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For resistant cell lines, include the appropriate selective agent (e.g., doxorubicin) in the culture medium to maintain the resistant phenotype.

2. Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of chlorphenoxamine alone and in combination with a chemotherapeutic agent like doxorubicin.

  • Materials:

    • 96-well plates

    • Sensitive and resistant cancer cells

    • Chlorphenoxamine hydrochloride

    • Doxorubicin hydrochloride

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Complete culture medium

  • Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

    • Treat the cells with varying concentrations of chlorphenoxamine, doxorubicin, or a combination of both for 48-72 hours. Include a vehicle control (medium with DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.

3. Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)

This assay measures the ability of chlorphenoxamine to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

  • Materials:

    • Resistant cancer cells

    • Rhodamine 123

    • This compound

    • Verapamil (positive control for P-gp inhibition)

    • PBS

    • Flow cytometer

  • Procedure:

    • Harvest and resuspend resistant cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Pre-incubate the cells with different concentrations of chlorphenoxamine or verapamil for 1 hour at 37°C.

    • Add Rhodamine 123 (final concentration 1 µM) and incubate for another 60-90 minutes at 37°C in the dark.

    • Wash the cells twice with ice-cold PBS to remove extracellular dye.

    • Resuspend the cells in fresh, pre-warmed medium (with or without chlorphenoxamine/verapamil) and incubate for 1-2 hours to allow for drug efflux.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence intensity indicates inhibition of efflux.

4. Western Blot Analysis for P-glycoprotein Expression

This protocol is to determine if chlorphenoxamine affects the protein expression level of P-glycoprotein.

  • Materials:

    • Sensitive and resistant cancer cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Primary antibody against P-glycoprotein (ABCB1)

    • Primary antibody against a loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

  • Procedure:

    • Treat resistant cells with various concentrations of chlorphenoxamine for 24-48 hours.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against P-glycoprotein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.

    • Probe the membrane with the loading control antibody to ensure equal protein loading.

Visualizations

G cluster_cell MDR Cancer Cell cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) (ABC Transporter) Chemo Chemotherapeutic Drug Pgp->Chemo Chemo->Pgp Efflux DNA DNA Damage & Apoptosis Chemo->DNA Chlor Chlorphenoxamine Chlor->Pgp Inhibition Chemo_out Extracellular Chemotherapeutic Drug Chemo_out->Chemo Influx

Caption: Hypothesized mechanism of chlorphenoxamine in reversing multidrug resistance.

G start Start seed_cells Seed sensitive & resistant cancer cells in 96-well plates start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_drugs Add varying concentrations of Chlorphenoxamine +/- Chemotherapy Drug incubate1->add_drugs incubate2 Incubate for 48-72 hours add_drugs->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

G start Start prep_cells Prepare suspension of MDR cancer cells start->prep_cells pre_incubate Pre-incubate cells with Chlorphenoxamine or Verapamil prep_cells->pre_incubate add_rhodamine Add Rhodamine 123 pre_incubate->add_rhodamine incubate_rhodamine Incubate for 60-90 mins add_rhodamine->incubate_rhodamine wash_cells Wash cells with ice-cold PBS incubate_rhodamine->wash_cells efflux Incubate in fresh medium to allow efflux wash_cells->efflux flow_cytometry Analyze intracellular fluorescence by flow cytometry efflux->flow_cytometry analyze Quantify fluorescence intensity flow_cytometry->analyze end End analyze->end

Caption: Workflow for the Rhodamine 123 efflux assay.

References

Application Notes and Protocols for Chlorphenoxamine in Hypersensitivity Reaction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine is a first-generation antihistamine that exhibits therapeutic potential in the management of hypersensitivity reactions.[1][2][3][4] These reactions, triggered by an exaggerated immune response to allergens, are mediated by the release of histamine (B1213489) and other pro-inflammatory molecules from mast cells and basophils. Chlorphenoxamine functions through a dual mechanism, acting as a potent antagonist of the histamine H1 receptor and also exhibiting anticholinergic properties.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the utility of Chlorphenoxamine in treating hypersensitivity reactions.

Mechanism of Action

Chlorphenoxamine's primary mechanism of action involves competitive antagonism of the histamine H1 receptor. By blocking this receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to the classic symptoms of allergic reactions, such as itching, vasodilation, and smooth muscle contraction.[2][3]

Furthermore, Chlorphenoxamine has been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][5] This pathway plays a critical role in the inflammatory response. Chlorphenoxamine can reduce the activity of the NF-κB transcription factor, leading to a decrease in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[1] This anti-inflammatory action contributes to its overall efficacy in mitigating hypersensitivity reactions.

Data Presentation

While specific quantitative data for Chlorphenoxamine's direct activity in hypersensitivity models is limited in publicly available literature, the following tables summarize available data for its antiviral activity and provide a template for desired data in hypersensitivity research.

Table 1: In Vitro Antiviral Activity of Chlorphenoxamine

VirusCell LineIC50 (μM)CC50 (μM)Reference
Ebola virus (EBOV)Not specified1.1Not specified[6]
Marburg virus (MARV)Not specified6.2Not specified[6]
Not specifiedA549Not applicable55.3[6]

Table 2: Template for Desired Quantitative Data for Chlorphenoxamine in Hypersensitivity Models

ParameterAssayValueUnitsReference
H1 Receptor Binding Affinity (Ki)Radioligand Binding AssayData not availablenM
Histamine Release Inhibition (IC50)Mast Cell/Basophil Degranulation AssayData not availableµM
In Vivo Efficacy (ED50)Animal Model of AnaphylaxisData not availablemg/kg

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor and NF-κB Signaling Pathway

The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor and the subsequent activation of the NF-κB pathway, which is a target of Chlorphenoxamine's anti-inflammatory effects.

G Histamine H1 Receptor and NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R H1 Receptor Histamine->H1R Binds PLC PLC H1R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ IP3->Ca Release PKC PKC DAG->PKC Ca->PKC Activates IKK IKK PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Degradation of IκB DNA DNA NFkB_n->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Initiates Transcription Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->H1R Antagonizes

Caption: Histamine H1 receptor signaling and NF-κB pathway modulation by Chlorphenoxamine.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for evaluating the efficacy of Chlorphenoxamine in in vitro models of hypersensitivity.

G In Vitro Evaluation Workflow for Chlorphenoxamine cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis RBL RBL-2H3 Cells Sensitization Sensitization (e.g., IgE) RBL->Sensitization Basophils Primary Basophils Basophils->Sensitization Chlorphenoxamine_treatment Chlorphenoxamine (Dose-Response) Sensitization->Chlorphenoxamine_treatment Stimulation Allergen/Stimulant (e.g., DNP-BSA) Chlorphenoxamine_treatment->Stimulation Degranulation Degranulation Assay (β-hexosaminidase release) Stimulation->Degranulation Histamine Histamine Release Assay (ELISA) Stimulation->Histamine BAT Basophil Activation Test (Flow Cytometry - CD63/CD203c) Stimulation->BAT IC50 IC50 Calculation Degranulation->IC50 Histamine->IC50 Stats Statistical Analysis BAT->Stats IC50->Stats

Caption: Workflow for in vitro assessment of Chlorphenoxamine's anti-allergic effects.

Experimental Protocols

In Vitro Mast Cell Degranulation Assay (RBL-2H3 Cells)

This protocol is adapted from established methods for assessing mast cell degranulation.[7][8][9]

Objective: To determine the dose-dependent inhibitory effect of Chlorphenoxamine on IgE-mediated degranulation of RBL-2H3 cells.

Materials:

  • RBL-2H3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, penicillin/streptomycin

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenyl-bovine serum albumin)

  • Chlorphenoxamine hydrochloride

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Chlorphenoxamine Treatment: Add varying concentrations of Chlorphenoxamine (e.g., 0.1, 1, 10, 100 µM) to the wells and incubate for 1 hour. Include a vehicle control (Tyrode's buffer).

  • Stimulation: Induce degranulation by adding DNP-BSA (1 µg/mL) to the wells and incubate for 1 hour. For a positive control, add a cell lysate (e.g., Triton X-100) to a set of wells.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • β-Hexosaminidase Assay:

    • Add pNAG solution to the supernatant in a new 96-well plate.

    • Incubate for 1 hour at 37°C.

    • Add stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of Chlorphenoxamine relative to the positive control. Determine the IC50 value.

Basophil Activation Test (BAT)

This protocol provides a general framework for performing a BAT to assess the effect of Chlorphenoxamine on basophil activation.[10][11][12][13]

Objective: To evaluate the ability of Chlorphenoxamine to inhibit allergen-induced activation of human basophils.

Materials:

  • Freshly drawn human whole blood from allergic donors (with informed consent)

  • Allergen of interest

  • This compound

  • Staining buffer (e.g., PBS with 2% FBS)

  • Anti-CD63-FITC and Anti-CD203c-PE monoclonal antibodies

  • Lysing solution

  • Flow cytometer

Procedure:

  • Blood Collection: Collect whole blood in heparinized tubes.

  • Chlorphenoxamine Incubation: Aliquot whole blood and incubate with varying concentrations of Chlorphenoxamine for 15-30 minutes at 37°C.

  • Allergen Stimulation: Add the specific allergen to the blood samples and incubate for 30 minutes at 37°C. Include a positive control (e.g., anti-IgE antibody) and a negative control (buffer).

  • Staining: Add fluorescently labeled anti-CD63 and anti-CD203c antibodies to the samples and incubate for 20 minutes in the dark at 4°C.

  • Lysis: Add red blood cell lysing solution and incubate for 10 minutes at room temperature.

  • Washing: Wash the cells with staining buffer and centrifuge.

  • Flow Cytometry: Resuspend the cell pellet in staining buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the basophil population and determine the percentage of activated basophils (CD63+ and/or CD203c+) in the presence and absence of Chlorphenoxamine.

In Vivo Mast Cell Stabilization Assay

This protocol describes an in vivo method to assess the mast cell stabilizing properties of Chlorphenoxamine.[14][15][16]

Objective: To determine the protective effect of Chlorphenoxamine against compound 48/80-induced mast cell degranulation in rats.

Materials:

  • Sprague-Dawley rats

  • This compound

  • Compound 48/80

  • Saline solution

  • Toluidine blue stain

  • Microscope

Procedure:

  • Animal Groups: Divide rats into at least three groups: vehicle control, positive control (e.g., cromolyn (B99618) sodium), and Chlorphenoxamine-treated group.

  • Drug Administration: Administer Chlorphenoxamine or vehicle intraperitoneally 1 hour before the challenge.

  • Induction of Degranulation: Inject compound 48/80 (e.g., 8 mg/kg, i.p.) to induce mast cell degranulation.

  • Peritoneal Fluid Collection: After 30 minutes, sacrifice the animals and collect peritoneal fluid by washing the peritoneal cavity with saline.

  • Mast Cell Staining: Centrifuge the peritoneal fluid to obtain a cell pellet. Resuspend the pellet and prepare smears on glass slides. Stain the smears with toluidine blue.

  • Microscopic Examination: Observe the slides under a microscope and count the number of granulated and degranulated mast cells in at least 10 different fields.

  • Data Analysis: Calculate the percentage of mast cell protection for the Chlorphenoxamine-treated group compared to the vehicle control group.

Conclusion

Chlorphenoxamine presents a compelling subject for research into the treatment of hypersensitivity reactions due to its dual mechanism of action. The protocols and application notes provided herein offer a framework for investigating its efficacy and further elucidating its cellular and molecular mechanisms. Future research should focus on obtaining precise quantitative data, such as H1 receptor binding affinities and dose-response relationships in various hypersensitivity models, to fully characterize its therapeutic potential.

References

Preclinical Evaluation of Chlorphenoxamine for the Treatment of Urticaria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorphenoxamine is a first-generation antihistamine of the ethanolamine (B43304) class, possessing anticholinergic and sedative properties. Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors, which are key mediators in the pathophysiology of urticaria. Urticaria, commonly known as hives, is characterized by the development of wheals (transient swellings) and angioedema, driven by the release of histamine and other inflammatory mediators from mast cells and basophils. This document outlines a representative framework for the preclinical evaluation of Chlorphenoxamine for urticaria, detailing its mechanism of action, hypothetical in vitro and in vivo experimental protocols, and expected data outcomes.

Mechanism of Action

Chlorphenoxamine exerts its therapeutic effect in urticaria primarily by blocking the action of histamine on H1 receptors located on endothelial cells and sensory nerves. This action prevents the histamine-induced increase in capillary permeability, vasodilation, and pruritus that are characteristic of an urticarial lesion.

cluster_mast_cell Mast Cell cluster_target_cells Target Cells Allergen Allergen IgE IgE Receptor Complex Allergen->IgE cross-links Degranulation Degranulation IgE->Degranulation activates Histamine Histamine Release Degranulation->Histamine H1R H1 Receptor (Endothelial/Nerve Cells) Histamine->H1R binds to Symptoms Urticarial Symptoms (Wheal, Flare, Pruritus) H1R->Symptoms mediates Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->H1R antagonizes cluster_workflow PCA Experimental Workflow Sensitization Day 1: Intradermal injection of anti-DNP IgE Wait 24-48 hours Sensitization->Wait Treatment Day 2/3: Oral administration of Chlorphenoxamine or Vehicle Wait->Treatment Challenge Day 2/3: IV injection of DNP-HSA + Evans Blue Treatment->Challenge Evaluation 30 min post-challenge: Measure dye extravasation Challenge->Evaluation Analysis Data Analysis: Calculate % inhibition Evaluation->Analysis

Application Notes and Protocols: The Role of Chlorphenoxamine in Inhibiting Ornithine Decarboxylase in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth, proliferation, and differentiation. Dysregulation of ODC activity and elevated polyamine levels are frequently observed in various cancers, making ODC a compelling target for cancer therapy and chemoprevention.[1][2][3][4][5][6] While the antihistamine chlorphenoxamine (B1217886) has been investigated for various therapeutic applications, its specific role as an ODC inhibitor in cancer is not extensively documented in readily available literature. However, significant research has been conducted on the closely related compound, chlorpheniramine (B86927) (CPA), demonstrating its ability to inhibit ODC and suppress cancer cell proliferation. These findings provide a strong rationale for investigating chlorphenoxamine as a potential ODC inhibitor in an oncological context.

This document provides detailed application notes and protocols based on the available research on chlorpheniramine, which can serve as a foundational guide for studying the effects of chlorphenoxamine on ODC in cancer.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of chlorpheniramine (CPA) on cancer cell proliferation and ODC activity.

Table 1: Effect of Chlorpheniramine (CPA) on Cancer Cell Proliferation

Cell LineConcentration of CPA (µM)Inhibition of Cell Proliferation (%)Reference
Ehrlich Ascites Carcinoma25075%[7]
MCF-7 (Human Breast Cancer)25030%[7]

Table 2: Effect of Chlorpheniramine (CPA) on Ornithine Decarboxylase (ODC) Activity

Cancer ModelTreatmentInhibition of ODC Activity (%)Reference
Ehrlich Carcinoma (in vivo)0.5 mg/mouse/day70%[8][9]
Ehrlich Carcinoma Cells (in vitro)Not specified50-70%[7][9]
MCF-7 (Human Breast Cancer)Not specified50-70%[7][9]

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay

This protocol is adapted from established methods for measuring ODC activity in cell lysates.[10][11][12][13][14]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Chlorphenoxamine or Chlorpheniramine

  • Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT

  • Assay Mix: 6.25 mM Tris-HCl (pH 7.5), 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, 1.56 mM DTT, and 0.1 µCi [1-¹⁴C] L-ornithine

  • Microcentrifuge tubes

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Treatment: Culture the cancer cells to the desired confluency and treat them with varying concentrations of chlorphenoxamine for a specified duration. Include an untreated control group.

  • Cell Lysis:

    • Harvest the cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication or freeze-thaw cycles on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell protein extract.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of the cell lysate.

    • Initiate the reaction by adding 200 µL of the Assay Mix.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Measurement of ¹⁴CO₂:

    • The ODC activity is determined by measuring the release of ¹⁴CO₂ from the radiolabeled ornithine. This can be achieved by capturing the evolved ¹⁴CO₂ on a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) placed inside the sealed reaction tube.

    • Stop the reaction by adding an acid (e.g., 0.5 M HCl).

    • Transfer the filter paper to a scintillation vial containing scintillation fluid.

  • Data Analysis:

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the ODC activity as nanomoles of CO₂ produced per hour per milligram of protein.

    • Compare the ODC activity in the treated groups to the untreated control to determine the percentage of inhibition.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard method for assessing the effect of chlorphenoxamine on cancer cell viability and proliferation.

Materials:

  • Cancer cell line

  • Chlorphenoxamine or Chlorpheniramine

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Remove the medium and add fresh medium containing various concentrations of chlorphenoxamine.

    • Include a vehicle control (medium with the solvent used to dissolve chlorphenoxamine) and an untreated control.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Plot the cell viability against the concentration of chlorphenoxamine to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

Chlorphenoxamine_ODC_Pathway Chlorphenoxamine Chlorphenoxamine ODC_mRNA ODC mRNA Chlorphenoxamine->ODC_mRNA Inhibits Synthesis Rate (Post-transcriptional) ODC_Protein ODC Protein (Ornithine Decarboxylase) ODC_mRNA->ODC_Protein Translation Ornithine Ornithine Polyamines Polyamines (Putrescine, Spermidine, Spermine) Ornithine->Polyamines Cell_Proliferation Cancer Cell Proliferation Polyamines->Cell_Proliferation Promotes Transcription Transcription Translation Translation

Caption: Proposed mechanism of Chlorphenoxamine's anti-cancer effect via ODC inhibition.

Experimental Workflow

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with Chlorphenoxamine (Varying Concentrations & Durations) Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysate Prepare Cell Lysate Harvest->Lysate Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Harvest->Proliferation_Assay ODC_Assay ODC Activity Assay (Radiometric or Colorimetric) Lysate->ODC_Assay Analysis Data Analysis: - % ODC Inhibition - % Cell Viability - IC50 Determination ODC_Assay->Analysis Proliferation_Assay->Analysis End End: Evaluate Anti-Cancer Potential Analysis->End

Caption: General workflow for evaluating Chlorphenoxamine's effect on ODC and cancer cells.

References

Application Notes and Protocols: Investigating Chlorphenoxamine in Inflammatory Bowel Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for investigating the potential therapeutic application of Chlorphenoxamine in preclinical models of Inflammatory Bowel Disease (IBD). While direct studies on Chlorphenoxamine in IBD are not extensively documented, its established anti-histaminic and anti-cholinergic properties suggest a plausible role in modulating the inflammatory cascades central to IBD pathogenesis.[1][2][3] Histamine (B1213489), acting through its receptors, is a known mediator in gut inflammation, and its blockade could offer a therapeutic avenue.[4]

These notes offer detailed experimental protocols for two widely used chemically induced colitis models: Dextran Sulfate Sodium (DSS)-induced colitis, which mimics ulcerative colitis (UC), and 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis, which resembles Crohn's Disease (CD).[5][6][7][8][9][10][11][12][13][14][15] Additionally, this document outlines potential mechanisms of action and provides templates for data presentation and visualization to guide research efforts in this novel area.

Postulated Mechanism of Action of Chlorphenoxamine in IBD

Chlorphenoxamine is a first-generation antihistamine that acts as a potent antagonist of the histamine H1 receptor.[1][2] In the context of IBD, its therapeutic potential may be attributed to the following mechanisms:

  • Inhibition of Pro-inflammatory Cytokine Release: Histamine can stimulate the release of pro-inflammatory cytokines from various immune cells. By blocking H1 receptors, Chlorphenoxamine may attenuate the production of key inflammatory mediators such as TNF-α, IL-6, and IL-1β, which are known to be upregulated in IBD.[4]

  • Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation in IBD.[16][17][18][19] Histamine H1 receptor activation can lead to the activation of NF-κB.[4] Chlorphenoxamine, by antagonizing this receptor, could potentially inhibit the NF-κB pathway, thereby reducing the transcription of pro-inflammatory genes.

  • Reduction of Intestinal Permeability: Histamine is known to increase vascular and epithelial permeability. In IBD, a compromised intestinal barrier allows for the translocation of luminal antigens, perpetuating the inflammatory response. By counteracting the effects of histamine, Chlorphenoxamine may help to maintain intestinal barrier integrity.

  • Anticholinergic Effects: The anticholinergic properties of Chlorphenoxamine could contribute to reducing gastrointestinal motility and secretions, which are often dysregulated in IBD, leading to symptoms like diarrhea and abdominal pain.[1][2]

Below is a diagram illustrating the postulated signaling pathway through which Chlorphenoxamine may exert its anti-inflammatory effects in IBD.

G cluster_0 Inflammatory Stimuli cluster_1 Immune Cells (e.g., Mast Cells) cluster_2 Epithelial & Endothelial Cells cluster_3 Therapeutic Intervention Inflammatory Stimuli Inflammatory Stimuli Immune Cells Immune Cells (e.g., Mast Cells) Inflammatory Stimuli->Immune Cells Histamine Histamine Immune Cells->Histamine releases H1R Histamine H1 Receptor NFkB_Activation NF-κB Activation H1R->NFkB_Activation Increased_Permeability Increased Intestinal Permeability H1R->Increased_Permeability Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Cytokine_Production Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->H1R blocks Histamine->H1R binds to

Caption: Postulated mechanism of Chlorphenoxamine in IBD.

Experimental Protocols

The following are detailed protocols for inducing and evaluating the effects of Chlorphenoxamine in mouse models of IBD.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is suitable for studying the pathogenesis of ulcerative colitis and is characterized by damage to the colonic epithelium.[7][12][14][20]

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Chlorphenoxamine hydrochloride

  • 8-10 week old C57BL/6 mice

  • Sterile drinking water

  • Animal balance

  • Calipers

  • Reagents for myeloperoxidase (MPO) assay

  • Reagents for cytokine analysis (ELISA kits for TNF-α, IL-6, IL-1β)

  • Formalin and reagents for histological processing

Experimental Workflow:

G Acclimatization Acclimatization (7 days) Group_Allocation Group Allocation (n=8-10/group) Acclimatization->Group_Allocation Day 0 DSS_Induction DSS Administration (2.5-3% in drinking water) Group_Allocation->DSS_Induction Day 1-5 Treatment Chlorphenoxamine (i.p. or oral gavage) Group_Allocation->Treatment Day 1-7 Monitoring Daily Monitoring (Weight, DAI) DSS_Induction->Monitoring Daily Treatment->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Day 8 Data_Collection Colon Length/Weight, Histology, MPO, Cytokines Sacrifice->Data_Collection

Caption: Experimental workflow for the DSS-induced colitis model.

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Control: Receive standard drinking water and vehicle.

    • DSS only: Receive DSS in drinking water and vehicle.

    • DSS + Chlorphenoxamine (Low Dose): Receive DSS and a low dose of Chlorphenoxamine.

    • DSS + Chlorphenoxamine (High Dose): Receive DSS and a high dose of Chlorphenoxamine.

    • Chlorphenoxamine only: Receive standard drinking water and a high dose of Chlorphenoxamine.

  • Colitis Induction: Dissolve DSS in sterile drinking water at a concentration of 2.5-3% (w/v). Provide this solution as the sole source of drinking water for 5-7 consecutive days.

  • Drug Administration: Administer Chlorphenoxamine (e.g., 10 and 20 mg/kg) or vehicle daily via intraperitoneal injection or oral gavage, starting from day 1 until the end of the experiment.

  • Monitoring: Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: On day 8 (or as determined by the severity of colitis), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colonic tissue for histological analysis, MPO assay, and cytokine measurements.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model induces a Th1-mediated immune response and transmural inflammation, which are characteristic features of Crohn's disease.[5][8][9][21]

Materials:

  • 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)

  • Ethanol

  • This compound

  • 8-10 week old BALB/c or SJL/J mice

  • Catheter

  • Anesthetics (e.g., isoflurane)

  • Other materials as listed for the DSS model.

Experimental Workflow:

G Acclimatization Acclimatization (7 days) Group_Allocation Group Allocation (n=8-10/group) Acclimatization->Group_Allocation Day 0 Presensitization Cutaneous Presensitization (1% TNBS) Group_Allocation->Presensitization Day 1 (Optional) TNBS_Induction Intrarectal TNBS (100-150 mg/kg in 50% ethanol) Group_Allocation->TNBS_Induction Day 1 Treatment Chlorphenoxamine (i.p. or oral gavage) Group_Allocation->Treatment Day 1-4 Presensitization->TNBS_Induction Day 8 Monitoring Daily Monitoring (Weight, Clinical Score) TNBS_Induction->Monitoring Daily Treatment->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Day 5 Data_Collection Colon Macroscopic Score, Histology, MPO, Cytokines Sacrifice->Data_Collection

Caption: Experimental workflow for the TNBS-induced colitis model.

Procedure:

  • Acclimatization and Grouping: Follow the same procedure as for the DSS model.

  • Presensitization (Optional for chronic model): Apply a solution of 1% TNBS in acetone (B3395972) to a shaved area of the back skin one week before intrarectal administration.[15]

  • Colitis Induction:

    • Fast mice for 24 hours with free access to water.

    • Anesthetize the mice.

    • Slowly instill 100 µL of TNBS solution (100-150 mg/kg in 50% ethanol) intrarectally using a catheter inserted about 4 cm into the colon.[9]

    • Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.

  • Drug Administration: Administer Chlorphenoxamine or vehicle daily for 3-5 days, starting on the day of TNBS instillation.

  • Monitoring: Monitor body weight loss and clinical signs of colitis daily.

  • Termination and Sample Collection: Euthanize the mice 3-5 days after TNBS administration.

    • Assess the colon for macroscopic damage (inflammation, ulceration, thickening).

    • Collect colonic tissue for histology, MPO assay, and cytokine analysis.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. Below are template tables for recording key outcome measures.

Table 1: Effect of Chlorphenoxamine on Disease Activity Index (DAI) in DSS-Induced Colitis

Treatment GroupDay 1Day 2Day 3Day 4Day 5Day 6Day 7Day 8
Control
DSS only
DSS + Chlorphenoxamine (Low Dose)
DSS + Chlorphenoxamine (High Dose)
Chlorphenoxamine only

DAI is calculated based on weight loss, stool consistency, and rectal bleeding.

Table 2: Effect of Chlorphenoxamine on Colon Length and MPO Activity

Treatment GroupColon Length (cm)MPO Activity (U/g tissue)
Control
DSS only
DSS + Chlorphenoxamine (Low Dose)
DSS + Chlorphenoxamine (High Dose)
Chlorphenoxamine only

Table 3: Effect of Chlorphenoxamine on Colonic Cytokine Levels (pg/mg protein)

Treatment GroupTNF-αIL-6IL-1β
Control
DSS/TNBS only
DSS/TNBS + Chlorphenoxamine (Low Dose)
DSS/TNBS + Chlorphenoxamine (High Dose)
Chlorphenoxamine only

Table 4: Macroscopic and Histological Scores in TNBS-Induced Colitis

Treatment GroupMacroscopic ScoreHistological Score
Control
TNBS only
TNBS + Chlorphenoxamine (Low Dose)
TNBS + Chlorphenoxamine (High Dose)
Chlorphenoxamine only

Scoring systems should be based on established and validated methods.

Potential Signaling Pathways for Investigation

Beyond the primary outcome measures, further investigation into the molecular mechanisms of Chlorphenoxamine in IBD models is recommended. Key signaling pathways to explore include:

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation.[22][23] Investigating the phosphorylation status of p38, JNK, and ERK in colonic tissues can provide insights into the broader anti-inflammatory effects of Chlorphenoxamine.

  • JAK-STAT Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade for many cytokines implicated in IBD.[24][25][26] Assessing the activation of JAKs and STATs could reveal if Chlorphenoxamine indirectly modulates this pathway.

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that drives the maturation of IL-1β and IL-18.[27] Given the role of histamine in activating the inflammasome, investigating the effect of Chlorphenoxamine on its components would be a valuable line of inquiry.

The following diagram illustrates the interconnectedness of these inflammatory signaling pathways in IBD.

G cluster_0 Cell Surface Receptors cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses TLR Toll-like Receptors MAPK MAPK Pathway (p38, JNK, ERK) TLR->MAPK NFkB NF-κB Pathway TLR->NFkB Cytokine_Receptor Cytokine Receptors JAK_STAT JAK-STAT Pathway Cytokine_Receptor->JAK_STAT MAPK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Proinflammatory_Cytokines JAK_STAT->Proinflammatory_Cytokines NLRP3 NLRP3 Inflammasome NLRP3->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Key inflammatory signaling pathways in IBD.

Conclusion

The application of Chlorphenoxamine in IBD models represents a promising yet underexplored area of research. Its well-defined safety profile and known anti-inflammatory mechanisms provide a strong rationale for its investigation as a potential therapeutic agent for IBD. The protocols and guidelines presented in this document are intended to facilitate a systematic evaluation of Chlorphenoxamine's efficacy and to elucidate its mechanism of action in preclinical settings. Rigorous and well-controlled studies are essential to determine the translational potential of this compound for the treatment of human IBD.

References

Safety Operating Guide

Navigating the Disposal of Chlorphenoxamine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Chlorphenoxamine hydrochloride is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information to ensure the safe and legal disposal of this substance.

Regulatory Overview

The disposal of pharmaceutical waste is governed by several regulatory bodies, most notably the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and in some cases the Drug Enforcement Administration (DEA).[1][2][3] States may also have their own, often more stringent, regulations.[1] A key determination for disposal is whether the substance is classified as a hazardous waste under RCRA.

Based on available data, this compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA.[4][5][6][7] Furthermore, its known properties do not appear to meet the criteria for characteristic hazardous waste:

  • Ignitability: Its flash point of 185.9°C is significantly above the 60°C threshold.[1][2][8][9]

  • Reactivity: Safety Data Sheets (SDS) indicate it is stable.[2][8]

  • Toxicity: While harmful if swallowed, this does not automatically confer the RCRA toxicity characteristic, which requires specific testing.[2][10]

Disclaimer: The generator of the waste is ultimately responsible for its proper characterization and disposal.[5][7] If there is any uncertainty, the substance should be managed as hazardous waste.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.
Body Protection Wear fire/flame resistant and impervious clothing. A lab coat is standard.
Respiratory If exposure limits are exceeded or if dust is generated, a full-face respirator may be necessary. Ensure adequate ventilation.

Data sourced from the this compound Safety Data Sheet.[1]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Chlorphenoxamine HCl Disposal is_hazardous Is the waste a RCRA Hazardous Waste? start->is_hazardous non_hazardous_path Follow Non-Hazardous Pharmaceutical Waste Protocol is_hazardous->non_hazardous_path No / Uncertain hazardous_path Follow Hazardous Pharmaceutical Waste Protocol is_hazardous->hazardous_path Yes end_disposal Waste Disposed by Licensed Contractor non_hazardous_path->end_disposal hazardous_path->end_disposal

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Protocols

Based on the determination of whether the waste is hazardous, follow the appropriate protocol below. The Safety Data Sheet for this compound recommends disposal via a licensed chemical destruction plant or controlled incineration.[1][2]

Protocol 1: Non-Hazardous Pharmaceutical Waste Disposal

This protocol should be followed if you have determined that the this compound waste is not a RCRA hazardous waste.

1. Segregation and Collection:

  • Designate a specific, sealed, and clearly labeled container for the accumulation of this compound waste. The container should be leak-proof and stored in a secure, well-ventilated area away from incompatible materials.

  • Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Labeling:

  • Label the container with "Non-Hazardous Pharmaceutical Waste," the name "this compound," and the date accumulation started.

3. Storage:

  • Store the sealed container in a secondary containment bin in a designated waste accumulation area.

  • Maintain an inventory of the waste.

4. Arrange for Pickup and Disposal:

  • Contact your institution's EHS department or a licensed pharmaceutical waste contractor to arrange for pickup.

  • Do not dispose of this compound in the regular trash or pour it down the drain.[1] While some consumer-level guidance allows for disposal in household trash after mixing with an undesirable substance, this is not best practice for a laboratory setting.[4][5][11]

Protocol 2: Hazardous Pharmaceutical Waste Disposal (Conservative Approach)

This protocol should be followed if it is determined that the this compound waste is hazardous, or if there is any uncertainty.

1. Segregation and Collection:

  • Designate a specific "Hazardous Waste" container for the accumulation of this compound waste. The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Store the container in a designated Satellite Accumulation Area (SAA).

2. Labeling:

  • Label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").

3. Storage:

  • The container must remain closed except when adding waste.

  • Store in a secondary containment system to prevent spills.

  • The volume of hazardous waste in an SAA must not exceed 55 gallons.

4. Arrange for Pickup and Disposal:

  • Contact your institution's EHS department to schedule a pickup by a certified hazardous waste transporter.

  • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), likely for incineration.[2]

Accidental Release Measures

In the event of a spill, follow these procedures as outlined in the Safety Data Sheet[1]:

  • Ensure adequate ventilation and remove all sources of ignition.

  • Evacuate personnel to a safe area.

  • Wear appropriate PPE , including chemical-impermeable gloves, safety goggles, and a respirator if necessary.

  • Contain the spill and prevent it from entering drains.

  • Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.

  • Adhered or collected material should be promptly disposed of in accordance with the hazardous waste protocol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorphenoxamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Chlorphenoxamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.